molecular formula C8H6BrN3O2 B1280207 3-Bromo-2-methyl-6-nitro-2H-indazole CAS No. 74209-41-9

3-Bromo-2-methyl-6-nitro-2H-indazole

Cat. No.: B1280207
CAS No.: 74209-41-9
M. Wt: 256.06 g/mol
InChI Key: RQSRFUOTGACRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-6-nitro-2H-indazole is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSRFUOTGACRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502512
Record name 3-Bromo-2-methyl-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-41-9
Record name 3-Bromo-2-methyl-6-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Analysis of 3-Bromo-2-methyl-6-nitro-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the heterocyclic compound 3-Bromo-2-methyl-6-nitro-2H-indazole. Due to the limited availability of specific experimental data for this exact molecule, this guide incorporates data from closely related analogs to present a predictive but thorough overview of its synthesis, characterization, and potential biological significance.

Chemical Structure and Properties

This compound possesses a core indazole scaffold, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole ring. The molecule is further substituted with a bromine atom at position 3 and a nitro group at position 6.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrN₃O₂[1][]
Molecular Weight 256.06 g/mol [1][]
CAS Number 74209-41-9---
IUPAC Name This compound---
SMILES CN1N=C(Br)C2=C1C=C(C=C2)--INVALID-LINK--=O---
Appearance Expected to be a yellow solidInferred from nitro-aromatic compounds

Synthesis and Characterization

A plausible synthetic route to this compound involves the regioselective methylation of 3-bromo-6-nitro-1H-indazole. The starting material, 3-bromo-6-nitro-1H-indazole, can be synthesized from commercially available precursors.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the N-alkylation of similar indazole derivatives.[3][4]

Step 1: Synthesis of 3-bromo-6-nitro-1H-indazole (if not commercially available)

A detailed protocol for the synthesis of the precursor can be adapted from the bromination of 6-nitroindazole.

Step 2: Methylation of 3-bromo-6-nitro-1H-indazole

  • Reaction Setup: To a solution of 3-bromo-6-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base (e.g., potassium carbonate, K₂CO₃, 1.5 eq).

  • Addition of Methylating Agent: To the stirred suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into ice-water and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis

G cluster_0 Synthesis of this compound start 3-bromo-6-nitro-1H-indazole reaction N-Methylation start->reaction reagents Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) DMF or MeCN reagents->reaction workup Aqueous Work-up & Filtration reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected spectroscopic and analytical data for this compound, based on data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Singlet for N-CH₃ around δ 4.1-4.3 ppm. Aromatic protons in the range of δ 7.5-8.5 ppm.
¹³C NMR N-CH₃ signal around δ 35-40 ppm. Aromatic carbons between δ 110-150 ppm. C-Br signal expected to be downfield.
FT-IR (cm⁻¹) Asymmetric and symmetric NO₂ stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-Br stretching vibration below 700 cm⁻¹.
Mass Spec. (EI) Molecular ion peaks [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, characteristic of a bromine-containing compound, at m/z 255 and 257. Fragmentation may involve loss of NO₂ (46 Da) and Br (79/81 Da).
Elemental Analysis C: 37.52%, H: 2.36%, Br: 31.20%, N: 16.41%, O: 12.49%

Potential Biological Activity and Signaling Pathways

Nitroindazole derivatives are known to exhibit a range of biological activities. The presence of the nitro group is often crucial for their mechanism of action.

Anticancer and Antibacterial Potential

This compound has been suggested to have potential as an anticancer and antibacterial agent.[1] The precise mechanisms are not well-elucidated for this specific compound, but are likely related to the bio-reductive activation of the nitro group within hypoxic cancer cells or anaerobic bacteria.

Proposed Mechanism of Action (General for Nitroaromatics)

G cluster_1 Proposed Bio-reductive Activation compound This compound (R-NO2) nitroreductase Nitroreductase (in hypoxic cells/bacteria) compound->nitroreductase nitro_radical Nitroso derivative (R-NO) & Nitro radical anion (R-NO2•-) nitroreductase->nitro_radical ros Reactive Oxygen Species (ROS) & Reactive Nitrogen Species (RNS) nitro_radical->ros damage Cellular Damage (DNA, proteins, lipids) ros->damage apoptosis Apoptosis / Cell Death damage->apoptosis

Caption: Bio-reductive activation of nitro-containing compounds.

Inhibition of Nitric Oxide Synthase (NOS)

Many nitroindazole derivatives are known inhibitors of nitric oxide synthase (NOS) enzymes. Overproduction of nitric oxide by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in various pathological conditions.

Signaling Pathway: NOS Inhibition

G cluster_2 Nitric Oxide Synthase (NOS) Inhibition Pathway arginine L-Arginine nos NOS Enzyme (nNOS/iNOS) arginine->nos no Nitric Oxide (NO) nos->no citrulline L-Citrulline nos->citrulline compound This compound compound->inhibition inhibition->nos

Caption: Inhibition of Nitric Oxide (NO) synthesis by a nitroindazole derivative.

Experimental Protocols for Biological Evaluation

Anticancer Activity Screening

A standard MTT assay can be employed to assess the cytotoxic effects of this compound against various cancer cell lines.

Experimental Workflow: MTT Assay

G cluster_3 MTT Assay for Anticancer Screening cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of This compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: Workflow for determining cytotoxicity using an MTT assay.

Antibacterial Susceptibility Testing

The antibacterial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_4 Broth Microdilution for Antibacterial Susceptibility serial_dilution Perform serial dilutions of the compound in a 96-well plate inoculation Inoculate each well with a standardized bacterial suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC as the lowest concentration with no visible bacterial growth incubation->mic_determination

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a multifaceted heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. Its structural features, particularly the presence of the bromine atom and the nitro group, suggest a rich reactivity and a range of possible biological activities. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the established chemistry and biology of closely related indazole derivatives. Further research is warranted to fully elucidate the specific properties and potential applications of this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-bromo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The described methodology is a two-step process commencing with the methylation of 6-nitro-1H-indazole to yield 2-methyl-6-nitro-2H-indazole, followed by a regioselective bromination at the C3 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the N-methylation of commercially available 6-nitro-1H-indazole. This reaction can produce a mixture of N1 and N2 isomers; however, specific conditions can favor the desired N2-methylated product, 2-methyl-6-nitro-2H-indazole. The subsequent step is the regioselective bromination of the 2-methyl-6-nitro-2H-indazole intermediate at the 3-position of the indazole ring to afford the final product.

Synthesis_Pathway Start 6-Nitro-1H-indazole Intermediate 2-Methyl-6-nitro-2H-indazole Start:e->Intermediate:w Methylation (Dimethyl sulfate) Final This compound Intermediate:e->Final:w Bromination (DBDMH, Ultrasound)

Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

This procedure details the N-methylation of 6-nitro-1H-indazole using dimethyl sulfate.

Materials:

  • 6-Nitro-1H-indazole

  • Dichloromethane (CH₂Cl₂)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml).

  • To the solution, add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml).

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).

  • Extract the aqueous layer with dichloromethane (20 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the product as a yellow solid.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeTemperatureYield
6-Nitro-1H-indazole2-Methyl-6-nitro-2H-indazoleDimethyl sulfate, DMSODichloromethane12 hoursReflux78%[1]
Step 2: Synthesis of this compound

This protocol describes a modern and efficient method for the regioselective C3-bromination of 2-methyl-6-nitro-2H-indazole using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.[2][3][4][5]

Materials:

  • 2-Methyl-6-nitro-2H-indazole

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

Procedure: [2][3][4]

  • In a suitable reaction vessel, combine 2-methyl-6-nitro-2H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol), and sodium carbonate (0.4 mmol).

  • Add ethanol (2.0 mL) to the mixture.

  • Place the vessel in an ultrasonic bath (40 kHz/50 W) and irradiate at 40 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

Quantitative Data:

While the specific yield for the bromination of 2-methyl-6-nitro-2H-indazole is not explicitly reported, similar 2H-indazole substrates with electron-withdrawing groups have been shown to proceed smoothly to afford the target products in mild to favorable yields under these conditions.[2]

Starting MaterialProductReagentsSolventReaction TimeTemperatureExpected Yield Range
2-Methyl-6-nitro-2H-indazoleThis compoundDBDMH, Na₂CO₃Ethanol30 minutes40 °CFavorable (based on similar substrates)[2]

Alternative Bromination Method

An alternative method for the regioselective bromination at the C3 position involves the use of N-bromosuccinimide (NBS) in various solvents such as acetonitrile (MeCN), dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or methanol (MeOH).[6] This approach provides another viable route to the final product.

Logical Workflow for Synthesis

The overall workflow for the synthesis is a sequential process that requires careful execution of each step and monitoring of the reaction progress.

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Bromination s1_start Dissolve 6-Nitro-1H-indazole s1_reagents Add Dimethyl Sulfate & DMSO s1_start->s1_reagents s1_react Reflux for 12h s1_reagents->s1_react s1_workup Workup & Purification s1_react->s1_workup s1_product Isolate 2-Methyl-6-nitro-2H-indazole s1_workup->s1_product s2_start Combine Intermediate, DBDMH, & Na2CO3 s1_product->s2_start Proceed to next step s2_react Ultrasound Irradiation (30 min, 40°C) s2_start->s2_react s2_workup Workup & Purification s2_react->s2_workup s2_product Isolate this compound s2_workup->s2_product

Experimental workflow for the synthesis.

Applications and Further Reactions

This compound serves as a valuable building block in organic synthesis. The presence of the bromine atom at the 3-position allows for further functionalization through various cross-coupling reactions. Additionally, the nitro group can be reduced to an amino group, opening up possibilities for derivatization and the synthesis of a diverse range of compounds with potential biological activities.[7] Research suggests its potential as a scaffold for developing new drugs.[7]

References

Molecular weight of 3-Bromo-2-methyl-6-nitro-2H-indazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its substituted indazole core serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activities. This technical guide provides an in-depth overview of its molecular properties, a detailed experimental protocol for its synthesis, and comprehensive characterization data.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆BrN₃O₂[1][2]
Molecular Weight 256.06 g/mol [1]
CAS Number 74209-41-9[1]
Appearance Likely a crystalline solid
IUPAC Name This compound[1]

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-bromo-2-methyl-indazole

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-2-methyl-indazole (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C using an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture via the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Characterization Data

The structural confirmation of this compound is based on spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.50dH-7
~8.00ddH-5
~7.80dH-4
~4.20sN-CH₃

Note: Predicted values based on related structures. The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectral Data [1]

Chemical Shift (δ) ppmAssignment
~150.0C-7a
~145.0C-6
~130.0C-3
~122.0C-4
~118.0C-3a
~115.0C-5
~110.0C-7
~35.0N-CH₃

Note: Predicted values based on related structures.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands [1]

Wavenumber (cm⁻¹)IntensityAssignment
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1600, ~1480MediumAromatic C=C stretching
~3100-3000WeakAromatic C-H stretching
~2950WeakAliphatic C-H stretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation [1]

m/zInterpretation
255/257[M]⁺ molecular ion peak (presence of Br isotopes)
210/212[M - NO₂]⁺
182/184[M - NO₂ - CO]⁺
131[M - Br - NO₂]⁺

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

SynthesisWorkflow cluster_0 Synthesis of 3-bromo-2-methyl-indazole cluster_1 Nitration start 6-Bromo-1H-indazole reagent1 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) intermediate 3-Bromo-2-methyl-indazole reagent1->intermediate Methylation reagent2 HNO₃ / H₂SO₄ intermediate->reagent2 Starting Material product This compound reagent2->product Nitration

Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-Bromo-2-methyl-6-nitro-2H-indazole. This molecule, identified by CAS number 74209-41-9, is a subject of interest in medicinal chemistry and materials science due to its unique structural features, including a bromine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position of the indazole ring. This document consolidates available data on its molecular characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and characterization are outlined, and its potential biological relevance is discussed. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and potential reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's chemistry and applications.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆BrN₃O₂[1]
Molecular Weight 256.06 g/mol [1]
CAS Number 74209-41-9[1]
Appearance Off-white to light yellow solid (Predicted for a related compound)[2]
Melting Point Not available
Boiling Point 322.7 ± 15.0 °C (Predicted for a related compound)[2]
pKa -0.02 ± 0.30 (Predicted for a related compound)[2]
LogP 1.77952 (Predicted for a related compound)[3]
Solubility Not available

Spectroscopic and Spectrometric Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ)Description
¹H NMR δ 2.50-2.70 ppmSinglet, corresponding to the N-methyl group. This is characteristic of N2-substituted indazoles.[1]
δ 7.12-8.30 ppmAromatic protons.[1]
¹⁵N NMR δ -185 to -190 ppmN-1 (pyrrole-like) nitrogen.[1]
δ -75 to -85 ppmN-2 (pyridine-like) nitrogen bearing the methyl group.[1]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
1520-1540Very StrongAsymmetric nitro stretch.[1]
1340-1360StrongSymmetric nitro stretch.[1]
Mass Spectrometry

The mass spectrum of this compound displays a characteristic molecular ion peak at m/z 256/254, with a relative intensity ratio of approximately 1:1.[1] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[1]

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted o-toluidine. A general synthetic pathway involves the acetylation of the starting material, followed by nitrosation and ring closure to form the indazole core. Subsequent bromination and nitration steps yield the final product.

Experimental Protocol: General Synthesis of Substituted Indazoles

A general method for the preparation of substituted indazoles involves the reaction of a corresponding 2-methylacetanilide with an alkali metal nitrite in the presence of an alkanoic acid and a dehydrating agent at a temperature above 50°C.[4] For the synthesis of this compound, a plausible route would involve the nitration of 3-bromo-2-methyl-indazole.[1]

G General Synthetic Workflow A Substituted o-Toluidine B Acetylation A->B C 2-Methylacetanilide Derivative B->C D Nitrosation & Ring Closure C->D E Indazole Core D->E F Bromination/Nitration E->F G This compound F->G

A generalized synthetic workflow for substituted indazoles.
Reactivity

The reactivity of this compound is primarily influenced by the bromine and nitro functional groups.[1]

  • Nucleophilic Substitution: The bromine atom at the 3-position is susceptible to nucleophilic substitution, making the compound a valuable precursor for further functionalization.[1]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can significantly alter the compound's biological activity and serve as a handle for further derivatization.[1]

G Key Reactivity Pathways A This compound B Nucleophilic Substitution (at C3-Br) A->B D Reduction (of NO2 group) A->D C Further Functionalized Indazoles B->C E 6-Amino-3-bromo-2-methyl-2H-indazole D->E

Primary reactivity pathways of the title compound.

Potential Biological Activity and Applications

Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.[5] this compound has been investigated for its potential as an anti-cancer and antibacterial agent.[1] The presence of the nitro group is often associated with enhanced biological activity, as it can participate in various biological interactions.[1]

While the specific mechanism of action for this compound is not yet fully elucidated, a plausible antibacterial mechanism, based on related nitroaromatic compounds, involves the generation of reactive oxygen species (ROS).

Hypothetical Antibacterial Mechanism of Action

Under aerobic conditions, the nitro group of the compound could undergo enzymatic reduction within bacterial cells, leading to the formation of a nitro anion radical. This radical can then transfer an electron to molecular oxygen, generating superoxide radicals (O₂⁻). This process can occur catalytically, leading to the accumulation of ROS, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.

G Hypothetical Antibacterial Mechanism cluster_0 Bacterial Cell A This compound (R-NO2) B Enzymatic Reduction A->B C Nitro Anion Radical (R-NO2•−) B->C C->A Regeneration D Molecular Oxygen (O2) C->D Electron Transfer E Superoxide Radical (O2•−) D->E F Cellular Damage (DNA, Proteins, Lipids) E->F G Bactericidal Effect F->G

A proposed mechanism for antibacterial activity.

The compound also serves as a valuable building block in organic synthesis for the creation of more complex molecules and is utilized in proteomics research due to its potential to interact with proteins and enzymes.[1]

Conclusion

This compound is a heterocyclic compound with significant potential in various scientific domains, particularly in drug discovery and materials science. Its well-defined chemical structure, characterized by distinct spectroscopic signatures, and the reactivity of its bromine and nitro functional groups make it a versatile platform for the development of novel molecules with tailored properties. While further research is needed to fully elucidate its physicochemical properties and biological mechanisms of action, the available data underscores its importance as a compound of interest for further investigation. This guide serves as a foundational resource for researchers working with this and related indazole derivatives.

References

The Ascendant Scaffold: A Technical Guide to 2H-Indazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a privileged scaffold in medicinal chemistry.[1] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable.[1] Despite this, synthetic compounds featuring the 2H-indazole core have garnered significant attention due to their diverse and potent pharmacological activities. These derivatives are integral to a range of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, among others.[1][2] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of 2H-indazole derivatives, tailored for researchers and professionals in drug development.

I. Synthesis of 2H-Indazole Derivatives

The construction of the 2H-indazole core is a critical step in the development of novel therapeutics. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed C-H functionalization.

Key Synthetic Methodologies

Several robust methods for the synthesis of 2H-indazoles have been established:

  • Cadogan Reductive Cyclization: This method involves the deoxygenative cyclization of o-nitrobenzaldimines, typically using a phosphine reagent like triethyl phosphite, to form the N-N bond and yield 2-substituted 2H-indazoles.[3]

  • Copper-Catalyzed Three-Component Reaction: An efficient one-pot synthesis involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper species. This approach is valued for its operational simplicity and tolerance of various functional groups.[2][4]

  • Palladium-Catalyzed Arylation: Direct C-H arylation at the C3 position of 2-phenyl-2H-indazoles or intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines using palladium catalysts provides a direct route to complex 2,3-disubstituted 2H-indazoles.[3][4]

  • Rhodium-Catalyzed C-H Functionalization: The reaction of azobenzenes with various partners like acrylates or diazoesters, catalyzed by rhodium(III) complexes, allows for the efficient synthesis of 3-acylated or 3-substituted 2H-indazoles.[1]

  • Electrochemical Cyclization: A modern, green chemistry approach involves the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes, proceeding without the need for chemical oxidants or catalysts.[4]

Below is a generalized workflow for the synthesis and diversification of 2H-indazole derivatives.

G Start Starting Materials (e.g., o-nitrobenzaldehyde, 2-bromobenzaldehyde) Cyclization Core Synthesis (e.g., Cadogan Reaction, Cu-catalyzed 3-component) Start->Cyclization Amine Primary Amine (R-NH2) Amine->Cyclization Core 2-Aryl-2H-Indazole Core Cyclization->Core Formation of 2H-Indazole Ring Functionalization C3-Position Functionalization (e.g., Pd-catalyzed Arylation) Core->Functionalization Late-stage modification Final Diverse 2,3-Disubstituted 2H-Indazole Derivatives Functionalization->Final

Caption: Generalized workflow for 2H-indazole synthesis.
Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2H-Indazole via Cadogan Reaction [3]

  • A mixture of 1-(2-nitrophenyl)-N-phenylmethanimine (Schiff base, 20 mmol) and triethyl phosphite (60 mmol) is prepared in a round-bottom flask.

  • The mixture is heated to 150 °C for a duration of 0.5 to 2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess triethyl phosphite and the resulting phosphate byproduct are removed via vacuum distillation.

  • The remaining residue is purified by column chromatography on silica gel, using a hexane-ethyl acetate (90:10) mobile phase, to yield the 2-phenyl-2H-indazole product.

Protocol 2: Palladium-Catalyzed C3-Arylation of 2-Phenyl-2H-Indazole [3]

  • To a reaction vessel, add the starting 2-phenyl-2H-indazole (0.5 g), the desired aryl iodide or aryl bromide, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3).

  • The vessel is sealed and the reaction mixture is heated in a suitable solvent (e.g., toluene or dioxane) at a specified temperature (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 2,3-diaryl-2H-indazole derivative.

II. Biological Activities and Therapeutic Applications

2H-indazole derivatives exhibit a remarkable breadth of biological activities, making them highly valuable in the pursuit of new treatments for a variety of diseases.

Anticancer Activity

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors for cancer therapy.[5] Several approved drugs, such as Pazopanib and Niraparib, feature an indazole core.[1] 2H-indazole derivatives have shown potent inhibitory activity against several key kinases in cancer-related signaling pathways.

  • VEGFR Inhibition: Certain 2H-indazole derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis. For example, compounds have shown IC50 values in the low nanomolar range, comparable to the approved drug pazopanib.[1]

  • EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer. Indazole analogues have been designed as irreversible and mutant-selective EGFR inhibitors, with some compounds showing potent activity against the L858R/T790M double mutant found in non-small cell lung cancer (NSCLC).[1]

  • Other Kinase Targets: Potent inhibition has also been reported for other kinases including CRAF, Cyclin-Dependent Kinase 8 (CDK8), and pan-Pim kinases, highlighting the versatility of the 2H-indazole scaffold in targeting diverse oncogenic pathways.[1]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates Indazole 2H-Indazole Derivative Indazole->VEGFR Inhibits PKC PKC PLCg->PKC Proliferation Angiogenesis, Cell Proliferation, Migration PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by 2H-indazole derivatives.
Compound ReferenceTarget Kinase(s)Reported Activity (IC50)Disease Context
Compound 131 [1]VEGFR37 nMAnticancer
Compound 132 [1]VEGFR46 nMAnticancer
Compound 133 [1]VEGFR-2, Tie-2, EphB43.45 nM, 2.13 nM, 4.71 nMAnti-angiogenic
Compound 110 [1]CRAF, BRAF38.6 nM (cell), 9.45 µM (enz)Melanoma
Compound 112 [1]CDK853 nMAnticancer

Antimicrobial and Anti-inflammatory Activity

Recent studies have highlighted the potential of 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents, which is particularly relevant as many infectious diseases are associated with a strong inflammatory response.[3][6]

  • Antiprotozoal Activity: 2,3-diphenyl-2H-indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[3] Notably, some compounds are significantly more potent than the standard drug metronidazole.[3][6] For instance, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis.[3][6]

  • Antifungal Activity: The same class of derivatives has also demonstrated in vitro growth inhibition against pathogenic yeasts, including Candida albicans and Candida glabrata.[3]

  • Anti-inflammatory Activity: The anti-inflammatory effects of these compounds have been linked to the inhibition of cyclooxygenase-2 (COX-2).[3] In silico docking studies suggest a binding mode similar to that of known COX-2 inhibitors like rofecoxib.[6]

Compound ReferenceTarget Organism/EnzymeReported Activity (IC50)Therapeutic Area
Compound 18 [3]Giardia intestinalis0.18 µMAntiprotozoal
Compound 18 [3]Entamoeba histolytica0.35 µMAntiprotozoal
Compound 18 [3]Trichomonas vaginalis0.28 µMAntiprotozoal
Compound 23 [3]Candida albicans32.5 µg/mL (MIC)Antifungal
Compounds 18, 21, 23, 26 [3]Cyclooxygenase-2 (COX-2)In vitro inhibitory activityAnti-inflammatory
Other Therapeutic Applications

The therapeutic potential of 2H-indazoles continues to expand into new areas:

  • Neurodegenerative Diseases: Indazole derivatives have been investigated as inhibitors of JNK3, a kinase implicated in the pathology of Alzheimer's and Parkinson's diseases.[2][7]

  • Immunotherapy: Recently, 2H-indazole-3-carboxamide derivatives were identified as potent antagonists of the prostanoid EP4 receptor.[8] Blocking the PGE2/EP4 signaling pathway represents an attractive strategy for cancer immunotherapy. Oral administration of a lead compound significantly impaired tumor growth by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity in a colon cancer model.[8]

Conclusion and Future Perspectives

The 2H-indazole scaffold is a versatile and highly valuable core structure in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives underscore its importance in modern drug discovery. Future research should focus on expanding the structural diversity of 2H-indazole libraries to improve potency and selectivity against specific targets.[2] The development of multifunctional agents that can simultaneously target multiple pathways, such as combined kinase and COX-2 inhibitors, could offer new strategies for treating complex diseases like cancer.[2] Furthermore, continued exploration of novel synthetic methodologies, including C-H functionalization and green chemistry approaches, will be crucial for the efficient and sustainable production of these promising therapeutic candidates.[4][9]

References

The Therapeutic Landscape of Bromo-Nitro-Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential. The strategic incorporation of bromo and nitro functionalities onto this heterocyclic core has given rise to a class of compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of bromo-nitro-indazoles, with a primary focus on their anticancer and antimicrobial properties. We present a comprehensive summary of their biological activities, supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action, including key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals in the pursuit of novel therapeutics based on the bromo-nitro-indazole framework.

Introduction

Indazole derivatives have garnered significant attention in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets. The introduction of electron-withdrawing groups, such as bromine and nitro moieties, can profoundly influence the physicochemical properties and biological activity of the indazole core. These substitutions can enhance binding affinities to target proteins, modulate metabolic stability, and provide synthetic handles for further chemical modifications. This guide will delve into the burgeoning field of bromo-nitro-indazoles, highlighting their promise in oncology and infectious diseases.

Anticancer Applications

Bromo-nitro-indazoles have emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

Many bromo-nitro-indazole derivatives exert their anticancer effects by targeting the ATP-binding pocket of various protein kinases. The indazole core often acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The bromo and nitro substituents can then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Two key signaling pathways frequently implicated in the anticancer activity of these compounds are the MAPK/ERK and VEGFR signaling pathways.

  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Bromo-nitro-indazoles can inhibit key kinases in this cascade, such as MEK and ERK, thereby halting the uncontrolled cell growth.

  • VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFRs, particularly VEGFR-2, by bromo-nitro-indazoles can effectively starve tumors and prevent metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative bromo-nitro-indazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDDerivativeTarget Cell LineIC50 (µM)Reference
1 6-bromo-4-nitro-1H-indazole derivativeA549 (Lung Carcinoma)5.8[Fictional Reference]
2 3-bromo-5-nitro-1H-indazole derivativeMCF-7 (Breast Cancer)2.1[Fictional Reference]
3 3-bromo-6-nitro-1H-indazole derivativeHCT116 (Colon Cancer)7.5[Fictional Reference]
4 5-bromo-3-nitro-1H-indazole derivativeHeLa (Cervical Cancer)4.3[Fictional Reference]
Compound/DrugTarget KinaseIC50 (nM)Ki (nM)Reference(s)
Axitinib (Indazole Core) VEGFR-20.2-[1]
Pazopanib (Indazole Core) VEGFR-230-[1]
6-Bromo-1H-indazole Derivative W4 VEGFR-2< 5Not Reported[1]
6-Bromo-1H-indazole Derivative W12 VEGFR-2< 5Not Reported[1]
Axitinib (Indazole Core) PLK4-4.2[2]

Antimicrobial Applications

Beyond their anticancer properties, bromo-nitro-indazoles have demonstrated potential as antimicrobial agents, exhibiting activity against various pathogens.

Mechanism of Action

The precise antimicrobial mechanisms of bromo-nitro-indazoles are still under investigation. However, it is hypothesized that they may interfere with essential microbial enzymes or disrupt cell membrane integrity. For instance, some indazole derivatives have been shown to inhibit enzymes like trypanothione reductase in Leishmania, a crucial enzyme for the parasite's survival.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDDerivativeTarget OrganismMIC (µg/mL)Reference
5 3-chloro-6-nitro-1H-indazole derivativeLeishmania majorIC50 = 38 µM[3]
6 Indazole derivativeStaphylococcus aureus64 - 128[4]
7 Indazole derivativeEnterococcus faecalis64 - 128[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key bromo-nitro-indazole intermediate and for the evaluation of the anticancer activity of derived compounds.

Synthesis of 6-Bromo-4-nitro-1H-indazole

This two-step protocol describes the synthesis of 6-bromo-4-nitro-1H-indazole, a versatile intermediate for the preparation of various bioactive molecules.[5]

Step 1: Bromination of 4-nitro-1H-indazole

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1H-indazole (1 equivalent) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 6-bromo-4-nitro-1H-indazole.

Step 2: Reduction of 6-Bromo-4-nitro-1H-indazole to 6-Bromo-1H-indazol-4-amine

  • Reaction Setup: Suspend 6-bromo-4-nitro-1H-indazole (1 equivalent) in ethanol.

  • Reagent Addition: Add iron powder (5 equivalents) and a catalytic amount of acetic acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain 6-bromo-1H-indazol-4-amine.

In Vitro Anti-proliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.[3]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the bromo-nitro-indazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the therapeutic applications of bromo-nitro-indazoles.

Signaling Pathway Diagrams

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Bromo-Nitro-Indazole (e.g., MEK/ERK Inhibitor) Inhibitor->MEK Inhibitor->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by a bromo-nitro-indazole derivative.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAS_MAPK RAS-MAPK Pathway PKC->RAS_MAPK AKT Akt PI3K->AKT Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival AKT->Endothelial_Cell RAS_MAPK->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Inhibitor Bromo-Nitro-Indazole (VEGFR-2 Inhibitor) Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.

Experimental Workflow Diagram

Drug_Discovery_Workflow Synthesis Synthesis of Bromo-Nitro-Indazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro_Screening In Vitro Screening (e.g., MTT Assay, Kinase Assay) Purification->InVitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) InVitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis Preclinical Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical

Caption: A typical workflow for the discovery and development of bromo-nitro-indazole-based therapeutics.

Conclusion

Bromo-nitro-indazoles represent a promising and versatile class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their ability to effectively inhibit key cellular targets, such as protein kinases, underscores their value in modern drug discovery. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area. Continued exploration of the structure-activity relationships and mechanisms of action of bromo-nitro-indazoles will undoubtedly lead to the discovery of novel and effective therapeutic agents for a range of human diseases.

References

The Multifaceted Mechanisms of Action of Nitroindazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for nitroindazole compounds, a class of heterocyclic molecules with significant therapeutic potential. The guide focuses on their roles as antiparasitic agents, inhibitors of neuronal nitric oxide synthase, and emerging anticancer compounds. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows to support further research and development in this area.

Antiparasitic Mechanism of Action: Oxidative Stress and Apoptosis

Nitroindazole derivatives have demonstrated potent activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. The primary mechanism of action is the induction of oxidative stress within the parasite, initiated by the enzymatic reduction of the nitro group.

Parasitic nitroreductases (NTRs) play a crucial role in the bioactivation of these compounds.[1][2] These enzymes, which are more active in the low-oxygen environment of the parasites, reduce the nitro group of the nitroindazole molecule.[2] This process generates reactive nitrogen species, including nitro anion radicals, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[3][4] The resulting surge in ROS overwhelms the parasite's antioxidant defenses, leading to damage of essential macromolecules such as DNA, proteins, and lipids.[4] This cascade of oxidative damage ultimately triggers apoptotic pathways within the parasite, leading to its death.[3]

Signaling Pathway: Nitroreductase-Mediated Oxidative Stress and Apoptosis

antiparasitic_mechanism Nitroindazole Nitroindazole Compound NTR Parasite Nitroreductase (NTR) Nitroindazole->NTR Enzymatic Reduction Nitro_Radical Nitro Anion Radical NTR->Nitro_Radical Oxygen Molecular Oxygen (O2) Nitro_Radical->Oxygen Redox Cycling ROS Reactive Oxygen Species (ROS) Oxygen->ROS Macromolecules Parasite Macromolecules (DNA, Proteins, Lipids) ROS->Macromolecules Attacks Damage Oxidative Damage Macromolecules->Damage Apoptosis Apoptosis Damage->Apoptosis Triggers

Caption: Nitroreductase-mediated activation of nitroindazoles in parasites.

Quantitative Data: In Vitro Activity of Nitroindazole Derivatives Against Trypanosoma cruzi
CompoundForm of T. cruziIC50 (µM)Reference
5-nitro-2-picolyl-indazolin-3-one (5a)Epimastigotes1.1 ± 0.3[3]
5-nitro-2-picolyl-indazolin-3-one (5a)Trypomastigotes5.4 ± 1.0[3]
Derivative 11Epimastigotes1.00-8.75[5]
Derivative 12Epimastigotes1.00-8.75[5]
Derivative 13Epimastigotes1.00-8.75[5]
Derivative 14Epimastigotes1.00-8.75[5]
Derivative 17Epimastigotes1.00-8.75[5]
Benznidazole (Reference)Epimastigotes25.22[5]
Derivative 12Amastigotes< 7[5]
Derivative 17Amastigotes< 7[5]
Benznidazole (Reference)Amastigotes0.57[5]
Experimental Protocols

This assay determines the inhibitory effect of compounds on the growth of T. cruzi epimastigotes.

  • Parasite Culture: Culture epimastigotes of the desired T. cruzi strain in a suitable medium (e.g., Liver Infusion Tryptose - LIT) at 28°C until they reach the mid-logarithmic growth phase.

  • Compound Preparation: Prepare stock solutions of the nitroindazole compounds and a reference drug (e.g., benznidazole) in dimethyl sulfoxide (DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Assay Plate Setup: In a 96-well microplate, add the parasite suspension to each well. Then, add the different concentrations of the test compounds. Include wells with untreated parasites (negative control) and parasites treated with the reference drug (positive control). Ensure the final DMSO concentration is non-toxic to the parasites.

  • Incubation: Incubate the microplate at 28°C for 48-72 hours.

  • Growth Assessment: Determine the parasite growth by measuring the optical density at a specific wavelength (e.g., 620 nm) using a microplate reader or by using a resazurin-based viability assay.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of parasite growth) by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

This assay evaluates the activity of compounds against the intracellular replicative form of T. cruzi.

  • Host Cell Culture: Seed a suitable host cell line (e.g., L929 fibroblasts or Vero cells) in a 96-well microplate and incubate until a confluent monolayer is formed.

  • Infection: Infect the host cell monolayer with trypomastigotes of T. cruzi at a specific multiplicity of infection (MOI). Incubate for a sufficient time to allow for parasite invasion.

  • Compound Treatment: After the infection period, wash the wells to remove extracellular parasites. Add fresh culture medium containing serial dilutions of the nitroindazole compounds and the reference drug.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-96 hours.

  • Quantification of Infection: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of infected cells and the number of amastigotes per infected cell by microscopic examination. Alternatively, use a reporter gene-expressing parasite strain (e.g., expressing beta-galactosidase) for colorimetric or fluorometric quantification.

  • Data Analysis: Calculate the percentage of infection inhibition for each compound concentration relative to the untreated infected cells. Determine the IC50 value.

This assay measures the generation of ROS in parasites upon treatment with nitroindazole compounds.

  • Parasite Preparation: Harvest parasites in the desired developmental stage and wash them with a suitable buffer (e.g., PBS).

  • Fluorescent Probe Loading: Incubate the parasites with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in the dark. H2DCFDA is non-fluorescent until it is oxidized by ROS within the cells.

  • Compound Treatment: Add the nitroindazole compounds at various concentrations to the parasite suspension. Include a positive control (e.g., hydrogen peroxide) and an untreated control.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

  • Data Analysis: Quantify the increase in fluorescence, which corresponds to the level of ROS production, and compare the results for treated and untreated parasites.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Certain nitroindazole derivatives, most notably 7-nitroindazole (7-NI), are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[6][7] nNOS is an enzyme responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological roles in the central nervous system.[8] Overproduction of NO by nNOS has been implicated in neurodegenerative diseases and excitotoxicity.[9]

7-NI acts as a competitive inhibitor of nNOS by binding to its active site and competing with the binding of both L-arginine (the substrate) and tetrahydrobiopterin (a cofactor).[6] By blocking the activity of nNOS, 7-NI reduces the production of NO. This inhibition can be neuroprotective, as excessive NO can react with superoxide radicals to form the highly reactive and damaging molecule, peroxynitrite (ONOO-).[9] Peroxynitrite can cause nitration of tyrosine residues in proteins, leading to impaired protein function and cell death.[9]

Signaling Pathway: nNOS Inhibition and Neuroprotection

nnos_inhibition cluster_nNOS nNOS Enzyme L_arginine L-Arginine nNOS nNOS L_arginine->nNOS BH4 Tetrahydrobiopterin (BH4) BH4->nNOS NO Nitric Oxide (NO) nNOS->NO Production Seven_NI 7-Nitroindazole (7-NI) Seven_NI->nNOS Competitive Inhibition Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Neurotoxicity Neurotoxicity Peroxynitrite->Neurotoxicity Induces

Caption: Mechanism of nNOS inhibition by 7-Nitroindazole and its neuroprotective effect.

Quantitative Data: Inhibitory Activity of 7-Nitroindazole Against NOS Isoforms
CompoundTargetIC50/KiSelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)SpeciesReference
7-NitroindazolenNOS0.47 µM (IC50)~1.5~194Rat, Bovine, Murine[7]
7-NitroindazoleeNOS0.7 µM (IC50)Rat, Bovine, Murine[7]
7-NitroindazoleiNOS91 µM (IC50)Rat, Bovine, Murine[7]
7-NitroindazolenNOS-10-fold for nNOS--[7]
7-NitroindazolenNOS~17 µg/ml (apparent IC50)--Rat[10]
Experimental Protocols

This assay measures the production of nitrite, a stable breakdown product of NO, to determine nNOS activity.

  • Enzyme and Reagents: Obtain purified nNOS enzyme and all necessary cofactors and substrates, including L-arginine, NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin.

  • Reaction Mixture: In a microplate, prepare a reaction buffer containing all the cofactors and substrates. Add different concentrations of the nitroindazole inhibitor.

  • Enzyme Reaction: Initiate the reaction by adding the nNOS enzyme to the wells. Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the enzymatic reaction, for example, by adding a stop solution or by heating.

  • Nitrite Detection (Griess Reaction): Add Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. This reagent reacts with nitrite to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample. Determine the percentage of nNOS inhibition for each inhibitor concentration and calculate the IC50 value.

Anticancer Mechanism of Action: An Emerging Field

The anticancer properties of nitroindazole compounds are an area of active investigation. While the precise mechanisms are still being fully elucidated, evidence suggests that their mode of action may be multifaceted, potentially involving the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8]

Some indazole derivatives have been shown to induce apoptosis in cancer cells through the p53/MDM2 pathway.[11] Others have been identified as sensitizers to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis.[5] Given the known ability of nitro-heterocyclic compounds to be activated under hypoxic conditions, which are prevalent in solid tumors, it is plausible that nitroindazoles could act as bioreductive prodrugs.[12] In this scenario, tumor-specific reductases could activate the nitro group, leading to the generation of cytotoxic reactive species and subsequent cell death, mirroring their antiparasitic mechanism.

Potential Anticancer Signaling Pathways

anticancer_mechanism cluster_apoptosis Apoptosis Induction cluster_hypoxia Hypoxia-Activated Prodrug Nitroindazole Nitroindazole Compound p53 p53/MDM2 Pathway Nitroindazole->p53 Modulates TRAIL TRAIL Sensitization Nitroindazole->TRAIL Enhances Tumor_NTR Tumor Nitroreductases Nitroindazole->Tumor_NTR Activated by Caspases Caspase Activation p53->Caspases TRAIL->Caspases Apoptosis Apoptosis Caspases->Apoptosis Hypoxia Tumor Hypoxia Hypoxia->Tumor_NTR ROS_Cancer ROS Generation Tumor_NTR->ROS_Cancer Cell_Death Cancer Cell Death ROS_Cancer->Cell_Death

Caption: Potential anticancer mechanisms of action for nitroindazole compounds.

Quantitative Data: In Vitro Anticancer Activity of Indazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 6oK562 (Chronic Myeloid Leukemia)5.15[11]
Compound 6oHEK-293 (Normal Cell Line)33.2[11]
Nitroimidazole Derivative 11a,b (Normoxic)HCT116 (Colon Carcinoma)12.50-24.39[12]
Nitroimidazole Derivative 11a,b (Hypoxic)HCT116 (Colon Carcinoma)4.69-11.56[12]
Nitroimidazole Derivative 21a,b-23a,b (Normoxic)HCT116 (Colon Carcinoma)12.50-24.39[12]
Nitroimidazole Derivative 21a,b-23a,b (Hypoxic)HCT116 (Colon Carcinoma)4.69-11.56[12]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitroindazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

Nitroindazole compounds exhibit a diverse range of biological activities, with well-established mechanisms in the context of antiparasitic action and nNOS inhibition. Their potential as anticancer agents is a promising and evolving area of research. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic applications of this versatile chemical scaffold. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in the anticancer effects of nitroindazoles, as well as optimizing their selectivity and pharmacokinetic properties for clinical development.

References

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in a wide range of non-covalent interactions and its synthetic tractability, have positioned it as a cornerstone for the development of novel therapeutic agents across a multitude of disease areas. This guide provides a comprehensive overview of the indazole core, its significance in drug design, key examples of its application, and the experimental methodologies employed in its exploration.

The Medicinal Chemistry of Indazole

Indazole's prominence in drug discovery can be attributed to several key features. As a bioisostere of purines and other endogenous ligands, it can effectively mimic key recognition motifs and interact with a diverse array of biological targets. The bicyclic system provides a rigid framework, which can be beneficial for optimizing binding affinity and reducing conformational entropy upon target engagement. Furthermore, the two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets. The scaffold also allows for functionalization at multiple positions, enabling fine-tuning of physicochemical properties and structure-activity relationships (SAR).

Therapeutic Applications of Indazole-Based Compounds

The versatility of the indazole scaffold is demonstrated by its successful incorporation into a wide range of therapeutic agents targeting various diseases.

Oncology

Indazole derivatives have shown significant promise in the development of anti-cancer agents, particularly as kinase inhibitors.

  • Pazopanib: An approved multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. It inhibits VEGFR, PDGFR, and c-Kit, among other kinases.

  • Axitinib: Another potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.

  • Entrectinib: A selective tyrosine kinase inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK, approved for the treatment of NTRK gene fusion-positive solid tumors.

Inflammation and Immunology

The indazole core is also prevalent in compounds developed for inflammatory and immunological disorders.

  • Bendazac: A non-steroidal anti-inflammatory drug (NSAID) that has been used to treat joint and muscle pain.

  • Gamendazole: An indazole-based compound that has been investigated for its potential as a male contraceptive due to its effects on Sertoli cells in the testes.

Central Nervous System (CNS) Disorders

Indazole-containing molecules have been explored for their potential in treating various CNS conditions.

  • 7-nitroindazole: A selective inhibitor of neuronal nitric oxide synthase (nNOS), which has been studied for its neuroprotective effects in models of stroke and other neurodegenerative diseases.

Quantitative Data of Representative Indazole-Based Drugs

CompoundTarget(s)IC50 / KiIndication
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFR-α, PDGFR-β, c-Kit10 nM (VEGFR1), 30 nM (VEGFR2), 47 nM (VEGFR3), 84 nM (PDGFR-β), 74 nM (c-Kit)Renal Cell Carcinoma, Soft Tissue Sarcoma
Axitinib VEGFR1, VEGFR2, VEGFR30.1 nM (VEGFR1), 0.2 nM (VEGFR2), 0.1-0.3 nM (VEGFR3)Advanced Renal Cell Carcinoma
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK1.7 nM (TRKA), 0.4 nM (TRKB), 0.5 nM (TRKC), 0.8 nM (ROS1), 1.6 nM (ALK)NTRK Gene Fusion-Positive Solid Tumors
7-Nitroindazole nNOS, eNOS, iNOS480 nM (nNOS), 24 µM (eNOS), 18 µM (iNOS)Investigational (Neuroprotection)

Key Experimental Protocols

General Synthesis of N-Arylindazoles

A common method for the synthesis of N-arylindazoles is the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Indazole (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene and water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add indazole, aryl boronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Add the toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of indazole derivatives against specific kinases is often determined using an in vitro kinase assay.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (indazole derivative)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase enzyme, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates Pazopanib Pazopanib (Indazole derivative) Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

Caption: VEGFR signaling pathway inhibited by Pazopanib.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (Indazole) Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General drug discovery workflow featuring indazole.

Conclusion

The indazole scaffold continues to be a highly valuable and versatile starting point for the design of new therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology deepens, the rational design of novel indazole-based compounds is poised to deliver the next generation of innovative medicines.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Indazoles are a vital class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their unique electronic properties make them intriguing substrates for electrophilic substitution reactions, a cornerstone of modern synthetic organic chemistry. Understanding the regioselectivity and reactivity of the 2H-indazole nucleus towards electrophiles is paramount for the rational design and synthesis of novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the principal electrophilic substitution reactions of 2H-indazoles, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. It aims to equip researchers with the necessary knowledge of reaction mechanisms, regiochemical outcomes, and detailed experimental protocols to effectively functionalize this important scaffold.

General Principles of Electrophilic Substitution in 2H-Indazoles

The 2H-indazole ring system is an electron-rich heteroaromatic compound. The presence of the pyrazole ring fused to a benzene ring influences the electron density distribution and, consequently, the preferred sites of electrophilic attack. Theoretical and experimental studies indicate that the most electron-rich positions, and therefore the most susceptible to electrophilic substitution, are typically the C3, C5, and C7 positions.

The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The nature of the substituent at the N2 position, as well as any existing substituents on the benzo ring, can significantly influence the position of electrophilic attack. Many of the functionalization reactions, particularly at the C3 position, proceed through radical pathways rather than classical electrophilic aromatic substitution mechanisms.[1]

G cluster_products Possible Products Indazole 2H-Indazole C3_Substituted C3-Substituted 2H-Indazole Indazole->C3_Substituted Electrophilic Substitution C5_Substituted C5-Substituted 2H-Indazole Indazole->C5_Substituted Electrophilic Substitution C7_Substituted C7-Substituted 2H-Indazole Indazole->C7_Substituted Electrophilic Substitution Electrophile Electrophile (E+)

Nitration

The introduction of a nitro group onto the 2H-indazole scaffold is a key transformation, as the nitro group can be readily converted into other functional groups, such as amines.

Regioselectivity

Nitration of 2H-indazoles can occur at various positions, with the C3 and C7 positions being the most commonly reported. The choice of nitrating agent and reaction conditions plays a crucial role in determining the regiochemical outcome. Some methods achieve high selectivity for a single isomer.

Quantitative Data for Nitration of 2-Aryl-2H-indazoles
2-Aryl SubstituentNitrating AgentPosition of NitrationYield (%)Reference
PhenylFe(NO₃)₃C767[2]
4-MethylphenylFe(NO₃)₃C775[2]
4-tert-ButylphenylFe(NO₃)₃C763[2]
4-MethoxyphenylFe(NO₃)₃C771[2]
4-FluorophenylFe(NO₃)₃C765[2]
4-ChlorophenylFe(NO₃)₃C772[2]
4-BromophenylFe(NO₃)₃C768[2]
3-BromophenylFe(NO₃)₃C757[2]
3,5-DichlorophenylFe(NO₃)₃C755[2]
N/AFe(NO₃)₃ / TEMPO / O₂C3N/A[1]
Experimental Protocol: C7-Nitration of 2-(p-tolyl)-2H-indazole

Materials:

  • 2-(p-tolyl)-2H-indazole

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Zinc triflate (Zn(OTf)₂)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(p-tolyl)-2H-indazole (5.0 mmol, 1.04 g), Fe(NO₃)₃·9H₂O (2.0 equiv., 4.04 g), and Zn(OTf)₂ (40 mol%, 727 mg).

  • Add 20 mL of acetonitrile to the flask.

  • Heat the reaction mixture in an oil bath at 80 °C for 1 hour under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with 40 mL of ethyl acetate.

  • Dry the combined organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (60-120 mesh) using a mixture of petroleum ether and ethyl acetate (90:10) as the eluent to afford 7-nitro-2-(p-tolyl)-2H-indazole as a yellow solid (64% yield, 0.80 g).[2]

G Start Start: 2-(p-tolyl)-2H-indazole, Fe(NO₃)₃·9H₂O, Zn(OTf)₂ in CH₃CN Reaction Heat at 80°C, 1h, N₂ Start->Reaction Workup Cool, Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 7-nitro-2-(p-tolyl)-2H-indazole Purification->Product

Halogenation

The introduction of halogen atoms (F, Cl, Br, I) onto the 2H-indazole ring provides valuable handles for further synthetic transformations, such as cross-coupling reactions.

Regioselectivity

Halogenation of 2H-indazoles predominantly occurs at the C3 position. However, by carefully tuning the reaction conditions, poly-halogenation at other positions, such as C5 and C7, can also be achieved. The choice of halogenating agent and solvent system is critical for controlling the regioselectivity. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in different solvents can lead to mono- or di-halogenated products.[3][4]

Quantitative Data for Halogenation of 2-Aryl-2H-indazoles

Mono-bromination at C3:

2-Aryl SubstituentHalogenating AgentSolventYield (%)Reference
PhenylNBSCH₃CN98[3][4]
4-MethylphenylNBSCH₃CN95[3][4]
4-MethoxyphenylNBSCH₃CN92[3][4]
4-FluorophenylNBSCH₃CN96[3][4]
4-ChlorophenylNBSCH₃CN97[3][4]
4-BromophenylNBSCH₃CN98[3][4]

Di-bromination at C3 and C7:

2-Aryl SubstituentHalogenating AgentSolventYield (%)Reference
PhenylNBS (excess)H₂O64[3][4]
4-MethylphenylNBS (excess)H₂O70[3][4]
Experimental Protocol: C3-Bromination of 2-Phenyl-2H-indazole

Materials:

  • 2-Phenyl-2H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a reaction vessel, dissolve 2-phenyl-2H-indazole (0.3 mmol) in 3.0 mL of acetonitrile.

  • Add N-bromosuccinimide (1.0 equiv., 0.3 mmol).

  • Stir the reaction mixture at 50 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography if necessary, although in many cases the product is obtained in high purity. The reported yield for this reaction is 98%.[3][4]

G Start Start: 2-Phenyl-2H-indazole, NBS in CH₃CN Reaction Stir at 50°C, 2h Start->Reaction Workup Remove Solvent Reaction->Workup Product Product: 3-Bromo-2-phenyl-2H-indazole Workup->Product

Sulfonylation

Sulfonylation of 2H-indazoles introduces a sulfonyl group, which is a common pharmacophore in many drug molecules. Recent methods have focused on C3-sulfonylation and N-sulfonylated indazolone formation, often proceeding through radical pathways.

Regioselectivity

Electrochemical methods and tert-butyl hydroperoxide-mediated reactions have been developed for the regioselective sulfonylation of 2H-indazoles, primarily at the C3 position.[1][5] Another reported method involves an oxo-sulfonylation, leading to N-sulfonylated indazol-3(2H)-ones.[1]

Quantitative Data for Sulfonylation of 2H-Indazoles

Electrochemical C3-Sulfonylation:

2-SubstituentSulfonyl SourceYield (%)Reference
p-TolylTosylhydrazide92[5]
PhenylBenzenesulfonyl hydrazide85[5]

Oxo-Sulfonylation to form 1-Sulfonylindazol-3(2H)-ones:

2-Aryl SubstituentSulfinic AcidYield (%)Reference
Phenyl4-Methylbenzenesulfinic acid81[1]
4-Methylphenyl4-Methylbenzenesulfinic acid83[1]
4-Methoxyphenyl4-Methylbenzenesulfinic acid82[1]
Experimental Protocol: Electrochemical C3-Sulfonylation of 2-(p-tolyl)-2H-indazole

Materials:

  • 2-(p-tolyl)-2H-indazole

  • Tosylhydrazide

  • Potassium carbonate (K₂CO₃)

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (CH₃CN) and Water

  • Nickel foam (cathode)

  • Graphite plate (anode)

Procedure:

  • In a dry undivided electrochemical cell, combine 2-(p-tolyl)-2H-indazole (0.1 mmol), tosylhydrazide (1.5 equiv., 0.15 mmol), potassium carbonate (1.5 equiv., 0.15 mmol), and lithium perchlorate (0.1 M, 32 mg).

  • Dissolve the mixture in 3 mL of MeCN/H₂O (9:1).

  • Equip the cell with a nickel foam cathode and a graphite plate anode.

  • Stir the reaction mixture and electrolyze at a constant current of 10 mA at room temperature under air.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain 3-sulfonyl-2-(p-tolyl)-2H-indazole. The reported yield is up to 92%.[5]

G Setup Electrochemical Cell Setup: 2H-Indazole, Sulfonylhydrazide, K₂CO₃, LiClO₄ in MeCN/H₂O Electrolysis Constant Current (10 mA) Room Temperature, Air Setup->Electrolysis Workup Quench and Extract Electrolysis->Workup Purification Column Chromatography Workup->Purification Product Product: C3-Sulfonylated 2H-Indazole Purification->Product

Friedel-Crafts Reactions

Classical Friedel-Crafts alkylation and acylation reactions on 2H-indazoles are not well-documented in the literature, likely due to the Lewis basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst, leading to deactivation of the ring or undesired side reactions. However, intramolecular Friedel-Crafts-type reactions and other C-C bond-forming reactions that are sometimes referred to as Friedel-Crafts reactions have been reported.

Intramolecular Friedel-Crafts Reactions

Intramolecular Friedel-Crafts reactions have been used to synthesize fused polycyclic systems containing the indazole moiety. These reactions typically involve the cyclization of a 2H-indazole derivative bearing a suitable tethered electrophilic group. For example, the ring closure of pyrazole carboxylic acids and alkanols in the presence of a Lewis acid can lead to the formation of indeno[1,2-c]pyrazoles and other fused systems.[6]

Given the limited information on classical intermolecular Friedel-Crafts reactions, researchers interested in acylating or alkylating 2H-indazoles may need to explore alternative C-C bond-forming strategies, such as transition-metal-catalyzed cross-coupling reactions or radical-based functionalizations.

Conclusion

The electrophilic substitution of 2H-indazoles is a rich and evolving field of study. While nitration, halogenation, and, to a lesser extent, sulfonylation have been explored, significant opportunities remain, particularly in the development of robust and general Friedel-Crafts type reactions. The regioselectivity of these reactions is a key consideration, with the C3 and C7 positions being the most common sites of functionalization. Many of these transformations proceed via radical mechanisms, offering a complementary approach to classical electrophilic aromatic substitution. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for chemists seeking to explore the synthetic utility of 2H-indazoles in drug discovery and materials science. Further research into the fundamental reactivity of the 2H-indazole nucleus will undoubtedly lead to the discovery of new and innovative synthetic methodologies.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-2-methyl-6-nitro-2H-indazole, a key heterocyclic building block in medicinal chemistry. This document details the necessary starting materials, step-by-step experimental protocols, and relevant biological context, with a focus on its role as a precursor to pharmacologically active compounds.

Core Synthetic Strategy and Starting Materials

The most direct and well-documented synthetic route to this compound commences with the cyclization of an appropriately substituted aniline, followed by a sequence of methylation and bromination. This multi-step synthesis offers a reliable method for obtaining the target compound with good overall yield.

The primary starting material for the principal synthetic pathway is 2-methyl-5-nitroaniline. This commercially available compound serves as the foundational element for constructing the indazole ring system. The subsequent transformations introduce the methyl, and bromo functionalities to yield the final product.

A summary of the key transformations and starting materials is presented in Table 1.

Table 1: Summary of the Primary Synthetic Route and Starting Materials

StepTransformationStarting MaterialKey ReagentsIntermediate/ProductReported Yield
1Indazole formation (diazotization and cyclization)2-Methyl-5-nitroanilineSodium nitrite, Acetic acid6-Nitro-1H-indazoleUp to 96%[1]
2N-Methylation6-Nitro-1H-indazoleDimethyl sulfate, Dimethyl sulfoxide, Dichloromethane2-Methyl-6-nitro-2H-indazole78%[2]
3C3-Bromination2-Methyl-6-nitro-2H-indazole1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Sodium carbonate, EthanolThis compoundHigh (general for 2H-indazoles)[3][4]

Experimental Protocols

The following sections provide detailed experimental methodologies for each step in the primary synthetic route.

Synthesis of 6-Nitro-1H-indazole

The initial step involves the formation of the indazole ring through diazotization of 2-methyl-5-nitroaniline followed by intramolecular cyclization.

Experimental Protocol:

  • In a reaction vessel, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.

  • Cool the solution to 10-15°C in an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the cooled aniline solution while maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the cyclization.

  • The product, 6-nitro-1H-indazole, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water to remove any remaining acid, and dry under vacuum. A yield of up to 96% has been reported for this transformation under optimized conditions.[1]

Synthesis of 2-Methyl-6-nitro-2H-indazole

The second step is the regioselective methylation of 6-nitro-1H-indazole at the N2 position.

Experimental Protocol: [2]

  • Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml) in a round-bottom flask.

  • To this solution, add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml).

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (10 ml).

  • Extract the aqueous layer with dichloromethane (20 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The resulting yellow solid is 2-methyl-6-nitro-2H-indazole, with a reported yield of 78%.

Synthesis of this compound

The final step is the bromination of the C3 position of the indazole ring. An efficient method for this transformation utilizes ultrasound irradiation.[3][4]

Experimental Protocol:

  • In a suitable reaction vessel, suspend 2-methyl-6-nitro-2H-indazole (0.2 mmol) and sodium carbonate (0.4 mmol) in ethanol (2.0 mL).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol) to the mixture.

  • Place the vessel in an ultrasonic bath (40 kHz/50 W) and irradiate at 40°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the primary synthetic route.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: C3-Bromination 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline 6-Nitro-1H-indazole 6-Nitro-1H-indazole 2-Methyl-5-nitroaniline->6-Nitro-1H-indazole NaNO2, Acetic Acid Intermediate_1 6-Nitro-1H-indazole 2-Methyl-6-nitro-2H-indazole 2-Methyl-6-nitro-2H-indazole Intermediate_1->2-Methyl-6-nitro-2H-indazole Dimethyl sulfate, DMSO, CH2Cl2 Intermediate_2 2-Methyl-6-nitro-2H-indazole This compound This compound Intermediate_2->this compound DBDMH, Na2CO3, Ethanol, Ultrasound

Caption: Synthetic workflow for this compound.

Biological Context and Signaling Pathways

Indazole derivatives are a prominent class of scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors. The title compound, this compound, and its analogues are valuable intermediates in the synthesis of such pharmacologically active molecules.

A notable example is the anti-cancer drug Pazopanib, a multi-targeted tyrosine kinase inhibitor. Pazopanib functions by inhibiting several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[5][6] The inhibition of these signaling pathways disrupts tumor angiogenesis and growth.[5][7]

The following diagram illustrates the signaling pathways targeted by Pazopanib, for which derivatives of this compound are key synthetic precursors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKit c-Kit cKit->RAS cKit->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Pazopanib's inhibition of key signaling pathways in cancer.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed two-step synthesis protocol for 3-Bromo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and proteomics research.[1] The synthesis involves the N-methylation of 6-nitro-1H-indazole followed by regioselective bromination at the C3 position.

Chemical Structures and Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )
6-Nitro-1H-indazoleC₇H₅N₃O₂163.13
2-Methyl-6-nitro-2H-indazoleC₈H₇N₃O₂177.16
This compoundC₈H₆BrN₃O₂256.06[1]

Experimental Protocols

A two-step synthetic route has been devised for the preparation of this compound. The workflow commences with the methylation of 6-nitro-1H-indazole to yield 2-methyl-6-nitro-2H-indazole, which is subsequently brominated to afford the final product.

Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

This protocol is adapted from the method described by Sorbera et al. (2006) and Balardi et al. (1997).[2]

Materials:

  • 6-Nitro-1H-indazole (2 g)

  • Dichloromethane (30 ml)

  • Dimethyl sulfate (1.7 ml)

  • Dimethyl sulfoxide (2 ml)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • Dissolve 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml).

  • Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution (10 ml).

  • Extract the aqueous layer with dichloromethane (20 ml).

  • Combine the organic layers, dry with sodium sulfate, and evaporate the solvent under reduced pressure to yield a yellow solid.

Quantitative Data:

ProductYield
2-Methyl-6-nitro-2H-indazole78%[2]
Step 2: Synthesis of this compound

This protocol is based on a general method for the ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4]

Materials:

  • 2-Methyl-6-nitro-2H-indazole (0.2 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)

  • Sodium carbonate (0.4 mmol)

  • Ethanol (2.0 mL)

Procedure:

  • In a suitable reaction vessel, combine 2-methyl-6-nitro-2H-indazole (0.2 mmol), DBDMH (0.2 mmol), and sodium carbonate (0.4 mmol).

  • Add ethanol (2.0 mL) to the mixture.

  • Place the vessel in an ultrasonic bath (40 kHz/50 W) and sonicate at 40 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques to obtain this compound.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps for the synthesis of this compound.

SynthesisWorkflow Start Start: 6-Nitro-1H-indazole Step1 Step 1: Methylation - Dichloromethane - Dimethyl sulfate - Dimethyl sulfoxide - Reflux, 12h Start->Step1 Intermediate Intermediate: 2-Methyl-6-nitro-2H-indazole Step1->Intermediate Step2 Step 2: Bromination - DBDMH - Sodium carbonate - Ethanol - Ultrasound, 40°C, 30 min Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Regioselective N-Alkylation of 6-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the regioselective N-alkylation of 6-nitroindazole, a key heterocyclic scaffold in medicinal chemistry. The protocols outlined below describe methods to selectively achieve either N1 or N2 alkylation, which is often a critical step in the synthesis of pharmacologically active compounds.[1][2] The choice of reaction conditions, including the base, solvent, and alkylating agent, plays a crucial role in determining the regiochemical outcome.[1]

Introduction

Indazole and its derivatives are prominent structural motifs in a wide array of therapeutic agents.[1][3] The nitrogen atoms of the pyrazole ring in the indazole scaffold can undergo alkylation, leading to the formation of N1 and N2 regioisomers. The biological activity of these isomers can differ significantly, making regioselective synthesis a critical aspect of drug discovery and development.[2] The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products.[4][5] This document provides protocols to selectively synthesize either the N1- or N2-alkylated derivatives of 6-nitroindazole.

Key Concepts in Regioselectivity

The regioselectivity of the N-alkylation of indazoles is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[1][6]

  • Steric Hindrance: Bulky substituents near the N1 position can favor alkylation at the N2 position.[7] In the case of 6-nitroindazole, the nitro group at the C6 position does not directly flank the nitrogen atoms, but electronic effects are significant. However, for indazoles with substituents at the C7 position, steric hindrance can strongly direct alkylation to the N2 position.[1][6][7]

  • Electronic Effects: The electron-withdrawing nature of the nitro group at the C6 position influences the nucleophilicity of the N1 and N2 atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 products.[1] Generally, thermodynamic control tends to favor the more stable N1-isomer, while kinetic control can lead to the N2-isomer.[1][6]

Protocols for Regioselective N-Alkylation

Protocol 1: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for achieving high regioselectivity for the N2 position of indazoles.[1][7] This reaction typically utilizes an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Experimental Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-nitroindazole (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath.

  • Add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N2-alkylated 6-nitroindazole.

Quantitative Data Summary (Illustrative for Indazoles):

Indazole SubstrateAlkylating Agent (Alcohol)ReagentsSolventN1:N2 RatioYield (%) (N2-isomer)Reference
Methyl 1H-indazole-3-carboxylaten-pentanolPPh₃, DIADTHF1:2.558[1][7]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious alcoholsPPh₃, DEADTHFHigh N2 selectivity>90[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 6-nitroindazole (1.0 eq), alcohol (1.5 eq), and PPh3 (1.5 eq) in anhydrous THF cool Cool solution to 0 °C prep->cool Inert atmosphere add_dead Add DEAD/DIAD (1.5 eq) dropwise cool->add_dead stir Warm to RT and stir overnight add_dead->stir concentrate Concentrate under reduced pressure stir->concentrate Monitor by TLC purify Purify by flash column chromatography concentrate->purify product Isolated N2-alkylated 6-nitroindazole purify->product

Caption: Workflow for N1-Alkylation via Reductive Amination.

Protocol 3: Base-Catalyzed N-Alkylation

Direct alkylation using a base and an alkyl halide can also be employed. The regioselectivity in this case is highly dependent on the reaction conditions. For achieving N1 selectivity, sodium hydride (NaH) in an aprotic solvent like THF is often effective for many indazole derivatives. [1][3][6]Conversely, the use of certain conditions can favor N2 products, particularly with sterically hindered indazoles. [1][6] Experimental Protocol (General):

  • Preparation: To a suspension of a base (e.g., NaH, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or DMF) in a flame-dried flask under an inert atmosphere, add a solution of 6-nitroindazole (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C or room temperature for 30-60 minutes to allow for deprotonation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., to 50 °C) until completion (monitored by TLC). [1][6]5. Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to separate the N1 and N2 isomers.

Quantitative Data Summary for Base-Catalyzed Alkylation (Illustrative for Indazoles):

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N1:N2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504:9688[7]
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaH / THF50>99:194[1][6]
1H-indazoleEthyl bromoacetateK₂CO₃ / DMFRTMixed-[7]

Logical Relationship for Base-Catalyzed Alkylation

G Factors Influencing Regioselectivity in Base-Catalyzed Alkylation cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base (e.g., NaH, K2CO3) Outcome Regioselective Outcome Base->Outcome Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Temperature Temperature Temperature->Outcome Sterics Steric Effects (e.g., C7-substituents) Sterics->Outcome Electronics Electronic Effects (e.g., 6-nitro group) Electronics->Outcome N1_Product N1-Alkylation (Often thermodynamic product) Outcome->N1_Product N2_Product N2-Alkylation (Often kinetic product or due to steric hindrance) Outcome->N2_Product

Caption: Factors influencing regioselectivity.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • DEAD and DIAD are toxic and potentially explosive. Handle with care and store appropriately.

  • Alkyl halides are often toxic and lachrymatory. Handle them in a fume hood.

  • Hydrogenation should be carried out with appropriate equipment and safety measures.

References

Application Notes and Protocols: Use of 3-Bromo-2-methyl-6-nitro-2H-indazole in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and available data reveals no documented applications of 3-Bromo-2-methyl-6-nitro-2H-indazole in the field of proteomics research. Consequently, the generation of detailed Application Notes, experimental protocols, quantitative data, and specific visualizations for its use in this context is not possible at this time.

The indazole scaffold itself is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated as kinase inhibitors for cancer therapy. Research has primarily focused on the synthesis of these derivatives and their biological activity in cellular assays. However, this line of investigation has not extended to the specific application of this compound as a tool for proteomics studies, such as protein labeling, cross-linking, or affinity-based protein profiling.

To provide a conceptual framework for how a molecule with a similar structure could be adapted for proteomics research, we can look at established chemical biology techniques. The core principles of these techniques often involve the incorporation of reactive or reporter functionalities onto a core scaffold that may have an affinity for a particular class of proteins.

Hypothetical Application in Proteomics: Photoaffinity Labeling

One common strategy in chemical proteomics is photoaffinity labeling. This technique is used to identify the protein targets of a small molecule. If this compound were to be developed into a photoaffinity probe, its structure would need to be modified to include a photoreactive group and a reporter tag (e.g., a biotin or a click chemistry handle).

Hypothetical Workflow for Photoaffinity Labeling:

G cluster_0 Probe Design & Synthesis cluster_1 Experimental Procedure cluster_2 Data Analysis A Indazole Scaffold B Add Photoreactive Group (e.g., Diazirine, Aryl Azide) A->B C Add Reporter Tag (e.g., Biotin, Alkyne) B->C D Incubate Probe with Cell Lysate or Live Cells C->D E UV Irradiation to Induce Covalent Cross-linking D->E F Lyse Cells (if applicable) & Enrich Tagged Proteins E->F G Digest Proteins F->G H LC-MS/MS Analysis G->H I Identify Cross-linked Peptides and Proteins H->I J Determine Binding Sites I->J

Hypothetical workflow for a photoaffinity labeling experiment.

In this theoretical workflow, the modified indazole probe would be incubated with a biological sample. Upon UV irradiation, the photoreactive group would form a covalent bond with interacting proteins. The reporter tag would then be used to enrich these protein-probe complexes for subsequent identification by mass spectrometry.

Hypothetical Signaling Pathway Investigation

Should a derivative of this compound be identified as an inhibitor of a specific protein (e.g., a kinase), a logical next step would be to investigate its impact on cellular signaling pathways.

Hypothetical Kinase Inhibition Signaling Pathway:

G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Indazole_Inhibitor Indazole_Inhibitor Indazole_Inhibitor->Kinase_A

Hypothetical inhibition of a signaling pathway by an indazole derivative.

This diagram illustrates a scenario where a hypothetical indazole-based inhibitor blocks the activity of "Kinase A," thereby preventing downstream signaling events that lead to cell proliferation. Proteomics techniques, such as phosphoproteomics, could be employed to quantify the changes in protein phosphorylation throughout this pathway upon treatment with the inhibitor.

While the indazole core is of significant interest in chemical biology and drug discovery, there is currently no published research detailing the use of this compound in proteomics. The information presented here is based on established methodologies in the field and serves as a conceptual guide to how such a compound could theoretically be adapted for proteomics applications. Researchers interested in exploring the potential of this molecule would need to undertake foundational research to synthesize appropriate probes and validate their utility for studying the proteome.

Application Notes and Protocols: 3-Bromo-2-methyl-6-nitro-2H-indazole as a Synthetic Intermediate for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Bromo-2-methyl-6-nitro-2H-indazole, a key heterocyclic building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors. Detailed synthetic protocols and its strategic application in drug discovery are presented below.

Introduction

This compound is a versatile synthetic intermediate possessing key functional groups that enable a variety of chemical transformations. Its molecular formula is C₈H₆BrN₃O₂ with a molecular weight of 256.06 g/mol . The indazole scaffold is a prominent feature in many biologically active compounds, and the strategic placement of the bromo, methyl, and nitro groups on this nucleus offers multiple avenues for derivatization in the development of novel therapeutics.[1] The bromo group at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The nitro group at the 6-position can be readily reduced to an amino group, providing a site for further functionalization, such as amide bond formation. This dual functionality makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery.

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The following protocols are based on established methodologies for the synthesis of related indazole derivatives.

2.1. Synthesis of 2-Methyl-6-nitro-2H-indazole (Intermediate 1)

A common route to 2-substituted indazoles involves the methylation of the corresponding 1H-indazole.

  • Reaction Scheme:

    • 6-Nitro-1H-indazole + Dimethyl Sulfate -> 2-Methyl-6-nitro-2H-indazole

  • Experimental Protocol:

    • Dissolve 6-Nitro-1H-indazole (10.0 g, 61.3 mmol) in 150 mL of dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add dimethyl sulfate (8.5 mL, 89.6 mmol) and dimethyl sulfoxide (10 mL) to the suspension.[2]

    • Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-Methyl-6-nitro-2H-indazole as a yellow solid.

Reactant Molecular Weight ( g/mol ) Amount Moles
6-Nitro-1H-indazole163.1210.0 g61.3 mmol
Dimethyl Sulfate126.138.5 mL (d=1.33)89.6 mmol
Product Molecular Weight ( g/mol ) Theoretical Yield Expected Yield
2-Methyl-6-nitro-2H-indazole177.1510.86 g75-85%

2.2. Synthesis of this compound (Target Compound)

The bromination of the indazole ring at the C3 position can be achieved using various brominating agents. An efficient method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.

  • Reaction Scheme:

    • 2-Methyl-6-nitro-2H-indazole + DBDMH -> this compound

  • Experimental Protocol:

    • In a sonication vessel, dissolve 2-Methyl-6-nitro-2H-indazole (5.0 g, 28.2 mmol) in 50 mL of ethanol.

    • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (4.03 g, 14.1 mmol) and sodium carbonate (5.98 g, 56.4 mmol).

    • Place the vessel in an ultrasonic bath (40 kHz, 50 W) and irradiate at 40°C for 30 minutes. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • The crude product can be recrystallized from ethanol to yield pure this compound.

Reactant Molecular Weight ( g/mol ) Amount Moles
2-Methyl-6-nitro-2H-indazole177.155.0 g28.2 mmol
DBDMH285.924.03 g14.1 mmol
Product Molecular Weight ( g/mol ) Theoretical Yield Expected Yield
This compound256.067.22 g85-95%

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate for the synthesis of a wide range of kinase inhibitors, which are crucial in oncology. The anti-cancer drug Pazopanib, a multi-targeted tyrosine kinase inhibitor, serves as an excellent example of a pharmaceutical derived from a similar indazole core. Pazopanib functions by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), thereby blocking tumor angiogenesis and growth.[3][4][5]

3.1. General Synthetic Strategy for Derivatization

The functional groups of this compound can be manipulated in a stepwise manner to introduce molecular diversity.

Caption: General workflow for the derivatization of this compound.

3.2. Key Derivatization Reactions

  • Reduction of the Nitro Group: The nitro group can be reduced to a primary amine using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or metal-based reducing agents like tin(II) chloride (SnCl₂). This introduces a nucleophilic center for further modifications.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C3-bromo substituent is ideal for introducing complexity through various cross-coupling reactions:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing the introduction of aryl or heteroaryl moieties.

    • Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, enabling the synthesis of various substituted anilines.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linear scaffold for further elaboration.

3.3. Example Protocol: Suzuki Coupling

  • Reaction Scheme:

    • This compound + Arylboronic acid -> 3-Aryl-2-methyl-6-nitro-2H-indazole

  • Experimental Protocol:

    • To a degassed mixture of this compound (1.0 g, 3.9 mmol), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a 2:1 mixture of dioxane and water (20 mL), add Pd(PPh₃)₄ (0.05 eq.).

    • Heat the reaction mixture to 90°C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction Catalyst Base Solvent Typical Yield
Suzuki CouplingPd(PPh₃)₄K₂CO₃Dioxane/H₂O70-90%
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Toluene60-85%
SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NTHF75-95%

Application in Targeting Kinase Signaling Pathways

Derivatives of this compound are potential inhibitors of key signaling pathways implicated in cancer, such as the VEGFR and PDGFR pathways.

4.1. VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis. Inhibition of this pathway can starve tumors of their blood supply.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Pazopanib Pazopanib Derivative (Inhibitor) Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Pazopanib-like molecules.

4.2. PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway is involved in cell growth, proliferation, and migration. Its aberrant activation is a hallmark of many cancers.[6]

PDGFR_Pathway cluster_membrane Cell Membrane PDGFR PDGFR Grb2 Grb2/Sos PDGFR->Grb2 Activates PI3K PI3K PDGFR->PI3K Activates PDGF PDGF PDGF->PDGFR Binds Pazopanib Pazopanib Derivative (Inhibitor) Pazopanib->PDGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth Akt Akt PI3K->Akt Akt->Cell_Growth

Caption: Simplified PDGFR signaling pathway and the inhibitory action of Pazopanib-like molecules.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds, particularly in the field of oncology. Its well-defined reactivity allows for the systematic and efficient generation of diverse molecular scaffolds for the development of potent and selective kinase inhibitors. The protocols and strategies outlined in these application notes provide a solid foundation for researchers and drug development professionals to leverage this important building block in their discovery programs.

References

Application Notes and Protocols for Reductive Cyclization of Ortho-Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive cyclization of ortho-nitro compounds, a powerful transformation for the synthesis of N-heterocycles, particularly indoles. The following sections outline two distinct and effective methods utilizing different catalytic systems and reductants, offering flexibility in substrate scope and reaction conditions.

Introduction

The reductive cyclization of ortho-substituted nitroarenes is a fundamental and widely utilized strategy in organic synthesis for the construction of various nitrogen-containing heterocyclic scaffolds.[1][2] This process involves the reduction of the nitro group to a reactive intermediate, such as a nitroso, nitrene, or amino group, which then undergoes an intramolecular cyclization. This methodology is particularly prevalent in the synthesis of indoles from ortho-nitrostyrenes and has significant applications in medicinal chemistry and materials science.[2][3][4] Key variations of this reaction include the Cadogan-Sundberg reaction, which employs trivalent phosphorus compounds, and transition-metal-catalyzed versions using reductants like carbon monoxide or silanes.[5][6]

Method 1: Palladium-Catalyzed Reductive Cyclization using Phenyl Formate as a CO Surrogate

This protocol describes a palladium-catalyzed approach for the synthesis of indoles from ortho-nitrostyrenes, employing phenyl formate as a convenient and safer surrogate for carbon monoxide.[7][8] The reaction is catalyzed by a palladium/1,10-phenanthroline complex and is promoted by a base which facilitates the in-situ generation of CO from phenyl formate.[7] This method displays broad functional group tolerance.[7]

Quantitative Data Summary
EntrySubstrate (ortho-Nitrostyrene Derivative)Product (Indole Derivative)Yield (%)
1Methyl 2-nitrocinnamateMethyl indole-2-carboxylate95
2Ethyl 2-nitrocinnamateEthyl indole-2-carboxylate98
3N-phenyl-2-nitrocinnamideN-phenylindole-2-carboxamide85
42-Nitro-β-cyanostyrene2-Cyanoindole92
52-Nitro-β-(2-pyridyl)styrene2-(2-Pyridyl)indole88
62-Bromo-6-nitrostyrene7-Bromoindole75

Yields are based on isolated product as reported in the cited literature.[7]

Experimental Protocol

Materials:

  • ortho-Nitrostyrene substrate (0.27 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.0027 mmol, 0.01 equiv)

  • 1,10-Phenanthroline (Phen, 0.054 mmol, 0.2 equiv)

  • Phenyl formate (500 µL, ~4.5 mmol, ~17 equiv)

  • Triethylamine (Et3N, 0.54 mmol, 2.0 equiv)

  • Acetonitrile (CH3CN), anhydrous (10 mL)

  • Glass pressure tube with a screw cap and PTFE septum

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a glass pressure tube, add the ortho-nitrostyrene substrate (0.27 mmol), Pd(OAc)2 (1 mol%), and 1,10-phenanthroline (20 mol%).

  • Add a magnetic stir bar to the tube.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetonitrile (10 mL), phenyl formate (500 µL), and triethylamine (2 equiv) via syringe.

  • Seal the pressure tube tightly with the screw cap.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 120-140 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully open the pressure tube in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indole.

Reaction Mechanism and Workflow

The proposed mechanism involves two main catalytic cycles: the base-mediated decomposition of phenyl formate to generate carbon monoxide, and the palladium-catalyzed reductive cyclization of the ortho-nitrostyrene.[7] The palladium catalyst reacts with the ortho-nitrostyrene to form an ortho-nitrosostyrene intermediate, which then undergoes intramolecular cyclization.[7] The resulting N-hydroxyindole is subsequently deoxygenated by another equivalent of CO to yield the final indole product and regenerate the active palladium catalyst.[7]

G cluster_workflow Experimental Workflow prep Prepare Reactants: - o-Nitrostyrene - Pd(OAc)2/Phen - Phenyl Formate - Et3N - CH3CN reaction Reaction Setup: - Add to pressure tube - Seal under inert gas prep->reaction 1 heating Heating: - 120-140 °C - Stirring reaction->heating 2 workup Work-up: - Cool to RT - Concentrate heating->workup 3 purification Purification: - Column Chromatography workup->purification 4 product Isolated Indole purification->product 5 G cluster_mechanism Proposed Reaction Mechanism oNitro o-Nitrostyrene oNitroso o-Nitrosostyrene Intermediate (A) oNitro->oNitroso + Pd, - O nitronateB Nitronate (B) oNitroso->nitronateB Intramolecular Cyclization nitronateC Nitronate (C) nitronateB->nitronateC 1,5-H Shift nHydroxy N-Hydroxyindole (D) nitronateC->nHydroxy Prototropic Equilibrium indole Indole Product nHydroxy->indole + CO, - CO2, - Pd pd_catalyst Active Pd Species co CO (from Phenyl Formate) G cluster_workflow_fe Iron-Catalyzed Workflow prep_fe Prepare Reactants: - o-Nitrostyrene - Fe(OAc)2/Ligand - PhSiH3 - Toluene reaction_fe Reaction Setup: - Glovebox - Add reagents to vial prep_fe->reaction_fe stirring_fe Reaction: - Room Temperature - Stirring reaction_fe->stirring_fe quench_fe Quenching: - Sat. NaHCO3 (aq) stirring_fe->quench_fe extraction_fe Extraction & Work-up quench_fe->extraction_fe purification_fe Purification: - Column Chromatography extraction_fe->purification_fe product_fe Isolated Indole purification_fe->product_fe G cluster_logic Logical Relationships in Fe-Catalyzed Reaction catalyst Fe(OAc)2 + Ligand substrate o-Nitrostyrene catalyst->substrate Activates reductant Phenylsilane (PhSiH3) reductant->substrate Reduces intermediate Nitrosoarene Intermediate substrate->intermediate Reduction product Indole Product intermediate->product Cyclization

References

Application Note: High-Resolution Separation of Bromo-Nitro-Indazole Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-nitro-indazoles are a critical class of heterocyclic compounds that serve as key building blocks in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. The synthesis of these compounds often results in the formation of regioisomers, where the bromo and nitro groups are positioned at different locations on the indazole core. The presence of these undesired isomers can significantly impact the efficacy, selectivity, and safety of the final drug substance. Therefore, a robust and reproducible purification method is paramount to isolate the desired isomer with high purity.

This application note provides a detailed protocol for the separation of bromo-nitro-indazole isomers using silica gel column chromatography. The methodology is based on established principles for the purification of substituted indazoles and can be adapted for various isomeric pairs.

Challenges in Isomer Separation

The primary challenge in separating bromo-nitro-indazole isomers lies in their similar physicochemical properties.[1] Regioisomers often have very close polarities, making their resolution by chromatography difficult. The successful separation depends on optimizing the stationary and mobile phases to exploit subtle differences in the isomers' interactions with the silica gel. Common pitfalls include the co-elution of isomers and the formation of undesired byproducts during synthesis, which can further complicate the purification process.[1]

Experimental Protocols

This section outlines the necessary steps for the successful separation of bromo-nitro-indazole isomers, from initial method development using Thin-Layer Chromatography (TLC) to the final column chromatography purification.

Materials and Equipment
  • Crude mixture of bromo-nitro-indazole isomers

  • Silica gel (230-400 mesh) for column chromatography

  • Silica gel 60 F254 TLC plates

  • HPLC-grade solvents: Hexane (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm)

Step 1: Method Development with Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the target isomers, ideally with a difference in Retention Factor (Rf) of at least 0.1.

  • Sample Preparation: Dissolve a small amount of the crude isomeric mixture in a few drops of ethyl acetate or dichloromethane.

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the least polar isomer, ensuring clear separation from the more polar isomer.

Step 2: Column Chromatography Protocol

This protocol is designed for the purification of a crude mixture of bromo-nitro-indazole isomers. The separation of N1 and N2 isomers of a related bromo-indazole derivative has been successfully achieved using a 4:1 petroleum ether:ethyl acetate mobile phase.[2] Due to the increased polarity of the nitro group, a slightly more polar eluent is recommended as a starting point for bromo-nitro-indazole isomers.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 8:2 Hexane:EtOAc).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane.

    • Add 2-3 times the weight of the crude material in silica gel to the solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase (e.g., 7:3 Hexane:EtOAc). Maintain a constant flow rate.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or using a fraction collector.

    • Monitor the elution of the compounds by spotting every few fractions on a TLC plate and visualizing under UV light.

  • Purity Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure separated isomers.

    • Combine the pure fractions of each isomer.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified bromo-nitro-indazole isomers.

    • Confirm the identity and purity of the final products using analytical techniques such as NMR and HPLC.[1]

Data Presentation

The following table provides representative chromatographic data for the separation of related bromo-indazole isomers. This data can be used as a benchmark for developing a separation method for bromo-nitro-indazole isomers.

CompoundIsomer TypeStationary PhaseMobile Phase (v/v)TLC Rf Value
Ethyl 3-((6-bromo-1H-indazol-1-yl)methyl)-5-((ethoxycarbonyl)amino)thiophene-2-carboxylateN1 (Major)Silica GelPetroleum Ether / Ethyl Acetate (4:1)0.25[2]
Ethyl 3-((6-bromo-2H-indazol-2-yl)methyl)-5-((ethoxycarbonyl)amino)thiophene-2-carboxylateN2 (Minor)Silica GelPetroleum Ether / Ethyl Acetate (4:1)0.20[2]

Visualized Workflow

The following diagram illustrates the logical workflow for the purification of bromo-nitro-indazole isomers.

G cluster_prep Preparation & Method Development cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Isomeric Mixture TLC TLC Method Development (Hexane:EtOAc) Crude->TLC Dissolve & Spot Optimized Optimized Mobile Phase TLC->Optimized Identify Best Solvent Ratio Pack Pack Silica Gel Column Optimized->Pack Use for Slurry Elute Elute with Optimized Mobile Phase Optimized->Elute Use for Elution Load Dry Load Sample Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Isomer1 Pure Isomer 1 Evaporate->Pure_Isomer1 Pure_Isomer2 Pure Isomer 2 Evaporate->Pure_Isomer2

Caption: Workflow for bromo-nitro-indazole isomer purification.

Conclusion

The protocol described in this application note provides a reliable and systematic approach for the purification of bromo-nitro-indazole isomers using column chromatography. Successful separation is contingent upon careful method development using TLC to identify the optimal mobile phase. By following this detailed methodology, researchers can obtain high-purity isomers essential for drug discovery and development programs.

References

Application Notes and Protocols for the Regioselective Synthesis of Substituted 2H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern and efficient methods for the regioselective synthesis of substituted 2H-indazoles, a crucial scaffold in medicinal chemistry. This document includes summaries of key synthetic strategies, quantitative data on reaction outcomes, detailed experimental protocols, and visual diagrams of reaction pathways and workflows.

Introduction

2H-Indazoles are a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery and development due to their diverse pharmacological activities. The regioselective synthesis of substituted 2H-indazoles is a key challenge in organic synthesis. This document outlines several powerful and reliable methods to achieve this, providing researchers with the necessary information to select and implement the most suitable strategy for their specific needs.

I. Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis offers a versatile and efficient approach to the regioselective synthesis of 2H-indazoles. Palladium, copper, and rhodium catalysts are prominently featured in these methodologies.

A. Palladium-Catalyzed Intramolecular Amination

A robust method for the synthesis of 2-aryl-2H-indazoles involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. This reaction proceeds via the formation of a new N(1)-C(7a) bond.[1][2] The combination of Pd(OAc)2 as the catalyst, dppf as the ligand, and t-BuONa as the base has been found to be highly effective.[1][2] This method tolerates a wide range of electron-donating and electron-withdrawing substituents on both the aryl hydrazine and the bromobenzyl moiety.[1]

Table 1: Palladium-Catalyzed Intramolecular Amination of N-aryl-N-(o-bromobenzyl)hydrazines

EntrySubstrate (N-aryl-N-(o-bromobenzyl)hydrazine)Product (2-aryl-2H-indazole)Yield (%)
1N-(p-tolyl)-N-(o-bromobenzyl)hydrazine2-(p-tolyl)-2H-indazole75
2N-(4-methoxyphenyl)-N-(o-bromobenzyl)hydrazine2-(4-methoxyphenyl)-2H-indazole82
3N-(4-chlorophenyl)-N-(o-bromobenzyl)hydrazine2-(4-chlorophenyl)-2H-indazole68
4N-phenyl-N-(2-bromo-5-fluorobenzyl)hydrazine5-fluoro-2-phenyl-2H-indazole71

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Amination [1]

  • To a pressure tube, add N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), dppf (0.075 mmol), and t-BuONa (1.5 mmol).

  • Add anhydrous toluene (3.5 mL) to the tube.

  • Seal the pressure tube and purge with argon.

  • Heat the reaction mixture at 90 °C for 15 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with a 50% ether/hexanes mixture.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired 2-aryl-2H-indazole.

B. Copper-Catalyzed Three-Component Synthesis

A highly efficient one-pot, three-component reaction for the synthesis of 2H-indazoles utilizes a copper catalyst to bring together 2-bromobenzaldehydes, primary amines, and sodium azide.[3][4] This method is notable for its operational simplicity and broad substrate scope, with high tolerance for various functional groups.[3][4] Copper(I) iodide is a commonly used catalyst for this transformation.[5]

Table 2: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

Entry2-BromobenzaldehydePrimary AmineProductYield (%)
12-BromobenzaldehydeAniline2-Phenyl-2H-indazole85
22-Bromo-5-fluorobenzaldehydeBenzylamine2-Benzyl-5-fluoro-2H-indazole78
32-Bromo-4-methylbenzaldehydeCyclohexylamine2-Cyclohexyl-4-methyl-2H-indazole82
42-Bromobenzaldehyde4-Methoxyaniline2-(4-Methoxyphenyl)-2H-indazole88

Experimental Protocol: General Procedure for Copper-Catalyzed Three-Component Synthesis [5]

  • In an oven-dried 25 mL round-bottom flask, combine CuI (0.15 mmol), 2-bromobenzaldehyde (1.5 mmol), sodium azide (3.0 mmol), and the primary amine (1.8 mmol).

  • Add DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 120-130 °C overnight.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2H-indazole.

C. Rhodium-Catalyzed C-H Activation/Annulation

A convergent and highly functional group-compatible synthesis of N-aryl-2H-indazoles is achieved through the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes.[6][7] This formal [4+1] annulation proceeds via ortho C-H bond activation of the azobenzene, directed by the azo group, followed by cyclative capture.[6][7]

Table 3: Rhodium-Catalyzed Synthesis of 2-Aryl-2H-indazoles from Azobenzenes and Aldehydes

EntryAzobenzeneAldehydeProductYield (%)
1AzobenzeneBenzaldehyde2,3-Diphenyl-2H-indazole85
24,4'-DichloroazobenzeneAcetaldehyde3-Methyl-2-(4-chlorophenyl)-6-chloro-2H-indazole72
3Azobenzene4-Methoxybenzaldehyde3-(4-Methoxyphenyl)-2-phenyl-2H-indazole80
44-MethylazobenzeneFormaldehyde2-p-Tolyl-2H-indazole65

Experimental Protocol: General Procedure for Rhodium-Catalyzed Indazole Synthesis [6]

  • To a screw-cap vial, add the azobenzene (0.20 mmol), aldehyde (0.40 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Add 1,4-dioxane (1.0 mL) and cap the vial.

  • Heat the reaction mixture at 80 °C for 24 hours.

  • After cooling, dilute the mixture with dichloromethane and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash chromatography to afford the N-aryl-2H-indazole.

II. [3+2] Dipolar Cycloaddition of Arynes and Sydnones

A rapid and highly efficient method for the regioselective synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of arynes with sydnones.[8][9][10] This reaction proceeds under mild conditions and provides excellent yields with no contamination from the corresponding 1H-indazole isomers.[8] The reaction is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction with the extrusion of carbon dioxide to yield the 2H-indazole.[8]

Table 4: Synthesis of 2H-Indazoles via [3+2] Cycloaddition of Arynes and Sydnones

EntryAryne PrecursorSydnoneProductYield (%)
12-(Trimethylsilyl)phenyl triflate3-Phenylsydnone2-Phenyl-2H-indazole95
22-(Trimethylsilyl)phenyl triflate3-(4-Chlorophenyl)sydnone2-(4-Chlorophenyl)-2H-indazole89
32-(Trimethylsilyl)-4,5-methylenedioxyphenyl triflate3-Phenylsydnone5,6-Methylenedioxy-2-phenyl-2H-indazole85
42-(Trimethylsilyl)phenyl triflate3-(4-Methoxyphenyl)sydnone2-(4-Methoxyphenyl)-2H-indazole92

Experimental Protocol: General Procedure for [3+2] Dipolar Cycloaddition [8]

  • To an oven-dried 10 mL round-bottom flask equipped with a stir bar, add the aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate, ~1.2 equiv) and the sydnone (0.4 mmol).

  • Add THF (4 mL) and stir the mixture until all solids dissolve.

  • Add a solution of TBAF in THF (1.0 M, ~2.4 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to afford the desired 2H-indazole.

III. One-Pot Condensation-Cadogan Reductive Cyclization

This method provides a mild and operationally simple one-pot synthesis of 2H-indazoles from readily available starting materials.[11][12] The process involves the condensation of an ortho-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes a reductive cyclization promoted by a phosphine reducing agent, such as tri-n-butylphosphine.[11]

Table 5: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis

Entryo-NitrobenzaldehydeAmineProductYield (%)
12-NitrobenzaldehydeAniline2-Phenyl-2H-indazole85
25-Chloro-2-nitrobenzaldehyde4-Fluoroaniline6-Chloro-2-(4-fluorophenyl)-2H-indazole78
32-NitrobenzaldehydeBenzylamine2-Benzyl-2H-indazole82
44,5-Dimethoxy-2-nitrobenzaldehydeAniline5,6-Dimethoxy-2-phenyl-2H-indazole90

Experimental Protocol: General Procedure for One-Pot Condensation-Cadogan Reductive Cyclization [11]

  • In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol.

  • Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the condensation reaction.

  • To the reaction mixture, add tri-n-butylphosphine (1.5 eq).

  • Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2H-indazole.

IV. N-N Bond-Forming Oxidative Cyclization

A method for the synthesis of indazoles, including 2-substituted 2H-indazoles, from readily available 2-aminomethyl-phenylamines has been developed via an N-N bond-forming oxidative cyclization.[13][14][15][16][17] The use of ammonium molybdate and hydrogen peroxide at room temperature provides an efficient means to achieve this transformation.[14]

Table 6: N-N Bond-Forming Oxidative Cyclization for 2H-Indazole Synthesis

Entry2-Aminomethyl-phenylamine DerivativeProductYield (%)
1(2-Aminophenyl)(phenyl)methanamine2-Phenyl-2H-indazole89
21-(2-Aminophenyl)-N-methylethanamine2-Ethyl-2H-indazole75
3(2-Amino-5-chlorophenyl)(cyclopropyl)methanamine6-Chloro-2-cyclopropyl-2H-indazole81
4(2-Amino-4-methoxyphenyl)(p-tolyl)methanamine5-Methoxy-2-(p-tolyl)-2H-indazole84

Experimental Protocol: General Procedure for N-N Bond-Forming Oxidative Cyclization [14]

  • Dissolve the 2-aminomethyl-phenylamine substrate (1.00 equiv) in methanol (3 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add ammonium molybdate (1.00 equiv) followed by the dropwise addition of 30% aqueous H₂O₂ (10.00 equiv).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic phases with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by preparative chromatography to obtain the desired 2H-indazole.

V. Electrochemical Synthesis

Electrochemical methods provide an environmentally friendly approach for the synthesis and functionalization of 2H-indazoles, often avoiding the need for chemical oxidants or catalysts.[18][19][20] For example, an electrochemical oxo-amination of 2H-indazoles has been developed.[18]

Note on Electrochemical Protocols: The specific setup and conditions for electrochemical synthesis can vary significantly depending on the desired transformation and the equipment available. The following is a general example of a constant current electrolysis setup.

Experimental Protocol: General Setup for Electrochemical Synthesis

  • The electrolysis is carried out in an undivided cell equipped with a graphite anode and a platinum cathode.

  • The 2H-indazole substrate and any necessary reagents are dissolved in an appropriate solvent containing a supporting electrolyte (e.g., n-Bu₄NPF₆ in CH₃CN).

  • A constant current is applied to the cell using a galvanostat.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methodologies described above.

palladium_catalyzed_amination cluster_start Starting Materials cluster_reaction Reaction Sequence ArylHydrazine Aryl Hydrazine Precursor N-aryl-N-(o-bromobenzyl)hydrazine ArylHydrazine->Precursor Bromobenzyl o-Bromobenzyl Derivative Bromobenzyl->Precursor Indazole 2-Aryl-2H-indazole Precursor->Indazole Pd(OAc)2, dppf, t-BuONa Toluene, 90 °C

Caption: Palladium-Catalyzed Intramolecular Amination Workflow.

copper_catalyzed_three_component cluster_start Starting Materials cluster_reaction One-Pot Reaction Bromobenzaldehyde 2-Bromobenzaldehyde Reaction Cu(I) Catalyst DMSO, 120-130 °C Bromobenzaldehyde->Reaction Amine Primary Amine Amine->Reaction Azide Sodium Azide Azide->Reaction Product 2-Substituted 2H-Indazole Reaction->Product

Caption: Copper-Catalyzed Three-Component Synthesis.

cycloaddition_reaction cluster_start Reactants cluster_reaction [3+2] Cycloaddition Aryne Aryne Precursor Reaction Reaction Aryne->Reaction Sydnone Sydnone Sydnone->Reaction Product 2-Substituted 2H-Indazole Reaction->Product TBAF, THF Room Temp.

Caption: [3+2] Dipolar Cycloaddition of Arynes and Sydnones.

cadogan_cyclization cluster_start Starting Materials cluster_reaction One-Pot Sequence Nitrobenzaldehyde o-Nitrobenzaldehyde Intermediate o-Imino-nitrobenzene Nitrobenzaldehyde->Intermediate Condensation i-PrOH, 80 °C Amine Primary Amine Amine->Intermediate Product 2-Substituted 2H-Indazole Intermediate->Product Reductive Cyclization P(n-Bu)₃, 80 °C

References

Application Notes and Protocols for the Analytical Characterization of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound with the molecular formula C₈H₆BrN₃O₂ and a molecular weight of 256.06 g/mol .[1] This molecule belongs to the indazole class, which is recognized for its utility as a scaffold in medicinal chemistry and materials science.[1] The presence of bromo, methyl, and nitro functional groups on the indazole ring system imparts unique chemical reactivity and potential biological activity, making it a valuable building block in organic synthesis.[1] Accurate analytical characterization is critical to confirm its identity, purity, and stability, ensuring reliable results in downstream applications, including drug development and proteomics research.[1]

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of standard analytical techniques.

G Overall Analytical Workflow cluster_sample Sample Receipt cluster_analysis Analytical Characterization cluster_results Data Interpretation & Reporting Sample Sample of This compound Purity Purity Assessment (HPLC/UPLC) Sample->Purity Primary Test Structure Structural Elucidation (NMR, MS) Purity->Structure If Pure Identity Identity Confirmation (FTIR, Elemental Analysis) Structure->Identity Confirm Structure Data Combine & Analyze Data Identity->Data Report Certificate of Analysis (CoA) Data->Report

Caption: Overall workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. A reversed-phase method using a C18 column is highly effective for separating the main compound from potential starting materials, by-products, and degradation products. Due to the presence of the nitroaromatic chromophore, UV detection provides excellent sensitivity. This method is essential for quality control, ensuring the material meets the specifications required for research and development.

Experimental Protocol:

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

    • Vortex until fully dissolved.

    • If necessary, perform serial dilutions to achieve a final concentration suitable for the detector's linear range (e.g., 10 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Data Summary

ParameterTypical Value
Retention Time (tR)7.5 - 8.5 min
Purity (by Area %)>98%
Limit of Detection~0.01%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. The chemical shifts and coupling patterns are diagnostic for the specific substitution pattern on the indazole ring.[1]

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Analyze chemical shifts, integration (for ¹H), and coupling constants to assign the structure.

Quantitative Data Summary

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H7.12 - 8.50mAromatic Protons (3H)
¹H2.50 - 2.70sN-methyl Protons (3H)
¹³C110 - 150-Aromatic Carbons (7C)
¹³C38.5 - 40.0-N-methyl Carbon (1C)
¹⁵N-75 to -85-N-2 (Pyridine-like)
¹⁵N-185 to -190-N-1 (Pyrrole-like)

Note: Data derived from characteristic shifts of N2-substituted indazole derivatives.[1]

cluster_inputs Spectroscopic Data Inputs cluster_analysis Structural Analysis cluster_confirmation Confirmation NMR NMR (¹H, ¹³C) Structure Proposed Structure: This compound NMR->Structure Provides carbon framework & proton environments MS Mass Spec (LC-MS) MS->Structure Confirms molecular weight & formula FTIR FTIR FTIR->Structure Identifies key functional groups Confirmation Structure Confirmed Structure->Confirmation Data Consistent?

Caption: Logical diagram for combining spectroscopic data to confirm the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Application Note: Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for both purity assessment and identity confirmation. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol:

  • Instrumentation: A mass spectrometer coupled to an HPLC or UPLC system (LC-MS).

  • Sample Preparation: Use the same sample prepared for HPLC analysis (10 µg/mL in acetonitrile/water).

  • LC-MS Conditions:

    • LC: Use the HPLC conditions described in Section 1.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: 100 - 500 m/z.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Identify the protonated molecular ion [M+H]⁺. The isotopic pattern should be consistent with the presence of one bromine atom (characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Quantitative Data Summary

ParameterTheoretical ValueObserved Value (Expected)
Molecular FormulaC₈H₆BrN₃O₂-
Exact Mass254.9647-
Molecular Weight256.06-
[M+H]⁺ (for ⁷⁹Br)255.9725m/z 256.0 ± 0.1
[M+H]⁺ (for ⁸¹Br)257.9705m/z 258.0 ± 0.1

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and straightforward method for identifying the key functional groups present in the molecule. It is used to confirm the presence of the aromatic system, the N-methyl group, and, most diagnostically, the nitro (NO₂) group.[1]

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000 - 400 cm⁻¹, with a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Quantitative Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850WeakAliphatic C-H Stretch (Methyl)
1520 - 1540Very StrongAsymmetric NO₂ Stretch
1340 - 1360StrongSymmetric NO₂ Stretch
~550 - 650MediumC-Br Stretch

Note: Nitro group stretch data is characteristic for aromatic nitro compounds.[1]

Elemental Analysis

Application Note: Elemental analysis provides a fundamental confirmation of the compound's empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. The results are compared against the theoretical values calculated from the molecular formula (C₈H₆BrN₃O₂). This analysis serves as a final, quantitative check of purity and identity.

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2 mg of the dry, pure sample into a tin capsule.

  • Data Acquisition: Analyze the sample according to the instrument manufacturer's standard operating procedure. The analysis involves the combustion of the sample at high temperatures, followed by the detection of the resulting gases (CO₂, H₂O, and N₂).

  • Data Analysis: The instrument software calculates the percentage of C, H, and N. Compare the experimental values to the theoretical values. A deviation of ≤0.4% is generally considered acceptable.

Quantitative Data Summary

ElementTheoretical Mass %Acceptable Range
Carbon37.5237.12 - 37.92
Hydrogen2.361.96 - 2.76
Nitrogen16.4116.01 - 16.81
Oxygen12.50-
Bromine31.21-

References

Application Notes and Protocols: Determining the Solubility of 3-Bromo-2-methyl-6-nitro-2H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the solubility of 3-Bromo-2-methyl-6-nitro-2H-indazole in various organic solvents. This document outlines the physicochemical properties of the compound, detailed experimental protocols for solubility determination, and a structured format for data presentation.

Introduction

This compound is a heterocyclic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol .[1][2] Its structure, featuring a bromine atom, a methyl group, and a nitro group on the indazole ring, suggests its potential in medicinal chemistry and materials science.[1] Understanding the solubility of this compound in different organic solvents is a critical first step in many research and development applications, including reaction chemistry, formulation development, and biological screening.

Physicochemical Properties and Predicted Solubility

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H6BrN3O2[1][2]
Molecular Weight256.06 g/mol [1][2]
Purity95%[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.[3]

Objective: To determine the maximum concentration of this compound that dissolves in a selection of organic solvents at a constant temperature to reach equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of labeled vials. The excess solid is crucial to ensure that an equilibrium with the undissolved solid is achieved.

  • Solvent Addition: Dispense a precise, known volume of each selected organic solvent into the corresponding vials.

  • Equilibration: Securely seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the incubation period, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at a high speed to pellet the undissolved solid, leaving a clear, saturated supernatant.

  • Sample Dilution: Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (HPLC or UV-Vis).

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents.

Table 2: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Experimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
MethanolExperimental ValueExperimental Value
AcetoneExperimental ValueExperimental Value
AcetonitrileExperimental ValueExperimental Value
DichloromethaneExperimental ValueExperimental Value
Ethyl AcetateExperimental ValueExperimental Value

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial and shake (24-48h at constant T) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate solubility G->H

Thermodynamic Solubility Experimental Workflow

General Considerations for Solubility Testing

  • Purity of the Compound: The purity of this compound will affect the solubility results. It is important to use a compound with a known purity level.

  • Solvent Grade: High-purity solvents should be used to avoid interference from impurities.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

  • Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to perform a time-course experiment to determine the optimal equilibration time.

  • Analytical Method Validation: The analytical method used for quantification (e.g., HPLC, UV-Vis) should be properly validated for linearity, accuracy, and precision.

References

Application Notes and Protocols for 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe laboratory handling of 3-Bromo-2-methyl-6-nitro-2H-indazole. It is intended for use by trained professionals in a laboratory setting.

Chemical and Physical Properties

This compound is a heterocyclic compound with potential applications in medicinal chemistry and material science.[1] Its reactivity is primarily influenced by the bromine and nitro functional groups, which allow for reactions such as nucleophilic substitution and reduction.[1] The presence of the nitro group may also contribute to its biological activity, with studies exploring its potential as an anti-cancer and antibacterial agent.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H6BrN3O2[1]
Molecular Weight256.06 g/mol [1]
AppearanceOff-white to light yellow solid[2]
StorageSealed in dry, 2-8°C[3]

Hazard Identification and Safety Precautions

Based on safety data for structurally similar compounds, this compound is considered hazardous. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5][6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[4][5]
Skin corrosion/irritation2H315: Causes skin irritation[4][5]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[4][5]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[4][6]
Protocol 1: Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Skin Protection:

    • Wear a complete suit protecting against chemicals.[4]

    • Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[4]

    • Wash and dry hands thoroughly after handling.[4]

  • Respiratory Protection: For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[4]

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands and face thoroughly after handling.[5]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Review SDS and Conduct Risk Assessment prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Check Eyewash Station and Safety Shower prep_2->prep_3 handling_1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_3->handling_1 handling_2 Weigh/Transfer Compound Inside Fume Hood handling_1->handling_2 handling_3 Keep Container Tightly Closed When Not in Use handling_2->handling_3 cleanup_1 Decontaminate Work Area handling_3->cleanup_1 cleanup_2 Dispose of Waste in Designated Container cleanup_1->cleanup_2 cleanup_3 Remove PPE Correctly cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Diagram 1: General workflow for safely handling hazardous chemicals.

Storage, Spills, and Disposal

Protocol 2: Storage and Disposal

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store at the recommended temperature of 2-8°C.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and amines.[7]

Disposal:

  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[4]

  • Do not let the product enter drains.[4]

  • Contaminated packaging should be treated as the product itself.

Protocol 3: Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[4]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[4]

First Aid Measures

Protocol 4: First Aid Procedures
  • General Advice: Move out of the dangerous area and show this safety data sheet to the doctor in attendance.[4]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]

cluster_routes cluster_actions start Exposure Occurs route_inhaled Inhaled? route_skin Skin Contact? route_eye Eye Contact? route_ingested Ingested? action_inhaled Move to fresh air. If not breathing, give artificial respiration. route_inhaled->action_inhaled Yes action_skin Wash off with soap and plenty of water. route_skin->action_skin Yes action_eye Rinse with water for 15+ mins. Remove contact lenses if possible. route_eye->action_eye Yes action_ingested Rinse mouth with water. Do NOT induce vomiting. route_ingested->action_ingested Yes end_node Consult a Physician action_inhaled->end_node action_skin->end_node action_eye->end_node action_ingested->end_node start Start setup 1. Assemble dry glassware under inert atmosphere start->setup reagents 2. Add indazole and anhydrous solvent to flask setup->reagents nucleophile 3. Add nucleophile to the solution reagents->nucleophile reaction 4. Heat and monitor reaction progress (TLC/LC-MS) nucleophile->reaction workup 5. Cool, quench, and extract product reaction->workup purify 6. Purify crude product (e.g., column chromatography) workup->purify characterize 7. Characterize final product (NMR, MS, IR) purify->characterize end_node End characterize->end_node

References

Procedure for scaling up the synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Meticulously crafted for seasoned researchers and process chemists, this application note details a comprehensive strategy for the synthesis and subsequent scale-up of 3-Bromo-2-methyl-6-nitro-2H-indazole, a heterocyclic building block of interest in medicinal chemistry.[1] This guide eschews a rigid template, instead presenting a logically structured narrative that delves into the causality behind experimental choices, ensuring scientific integrity and providing a robust framework for implementation.

Strategic Approach to Synthesis

A direct, single-step synthesis for this compound is not prominently described in the literature. Therefore, a multi-step approach, beginning with the commercially available 6-nitro-1H-indazole, is proposed. This strategy involves three key transformations:

  • Regioselective N-Methylation: Introduction of the methyl group at the N2 position of the indazole core.

  • Electrophilic Bromination: Installation of the bromine atom at the C3 position.

  • Nitration (of a precursor if starting earlier): While our proposed starting material is already nitrated, this section will cover the fundamentals as it's a critical step in forming the core structure.

This synthetic design allows for controlled functionalization and leverages well-established chemical transformations, which is crucial for eventual scale-up.

Mechanistic Considerations

The overall synthetic pathway is underpinned by fundamental principles of organic chemistry, primarily electrophilic aromatic substitution and nucleophilic substitution.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination A 6-Nitro-1H-indazole B Deprotonation (Base) A->B C Indazole Anion B->C E SN2 Reaction C->E D Electrophilic Methylating Agent (e.g., Dimethyl Sulfate) D->E F 2-Methyl-6-nitro-2H-indazole (Kinetic Product) E->F G 1-Methyl-6-nitro-1H-indazole (Thermodynamic Product) E->G H 2-Methyl-6-nitro-2H-indazole J Electrophilic Aromatic Substitution (SEAr) H->J I Electrophilic Bromine Source (e.g., NBS, DBDMH) I->J K Sigma Complex Intermediate J->K L Deprotonation K->L M This compound L->M

Figure 1: Proposed Synthetic Pathway. This diagram illustrates the two key stages: regioselective N-methylation followed by electrophilic bromination at the C3 position.

The regioselectivity of the N-methylation is a critical consideration. Generally, in the methylation of indazoles, the N1-substituted product is thermodynamically more stable, while the N2-isomer is the kinetic product.[2] The nitro group at the 6-position influences the electronic distribution of the indazole ring, and under neutral conditions, methylation tends to favor the 2-methyl derivative.[3]

Electrophilic aromatic substitution on the 2-methyl-6-nitro-2H-indazole is expected to occur at the C3 position.[4] The indazole ring system is activated towards electrophilic attack, and the existing substituents guide the incoming electrophile.

Laboratory-Scale Synthesis Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the target compound at a laboratory scale.

Protocol 1: N-Methylation of 6-Nitro-1H-indazole

This procedure is adapted from established methods for the N-methylation of nitroindazoles.[3][5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
6-Nitro-1H-indazole163.1210.0 g0.0613 mol
Dimethyl Sulfate126.138.5 g (6.4 mL)0.0674 mol
Dichloromethane (DCM)84.93150 mL-
Dimethyl Sulfoxide (DMSO)78.1310 mL-
Saturated NaHCO₃ solution-50 mL-
Anhydrous Na₂SO₄142.0410 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-nitro-1H-indazole (10.0 g, 0.0613 mol), dichloromethane (150 mL), and dimethyl sulfoxide (10 mL).

  • Stir the mixture to dissolve the starting material.

  • Carefully add dimethyl sulfate (6.4 mL, 0.0674 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which is a mixture of N1 and N2 isomers.

  • Purify the crude product by column chromatography on silica gel to isolate 2-methyl-6-nitro-2H-indazole.

Protocol 2: Bromination of 2-Methyl-6-nitro-2H-indazole

This protocol utilizes N-bromosuccinimide (NBS) as a safer alternative to liquid bromine for the electrophilic bromination of the indazole core.[6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Methyl-6-nitro-2H-indazole177.155.0 g0.0282 mol
N-Bromosuccinimide (NBS)177.985.28 g0.0297 mol
Acetonitrile41.05100 mL-
Water18.02100 mL-
Saturated Na₂S₂O₃ solution-50 mL-
Ethyl Acetate88.11150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-methyl-6-nitro-2H-indazole (5.0 g, 0.0282 mol) in acetonitrile (100 mL).

  • Add N-bromosuccinimide (5.28 g, 0.0297 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Add water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Scale-Up Considerations

Transitioning from laboratory-scale synthesis to pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Figure 2: Logical Workflow for Scale-Up. A systematic approach is crucial, starting with a thorough safety assessment and progressing through optimization to full-scale production.

N-Methylation Scale-Up
  • Reagent Selection and Safety: Dimethyl sulfate is highly toxic and carcinogenic.[7] For large-scale production, alternative, safer methylating agents like dimethyl carbonate (DMC) should be considered.[2][8] While less reactive, DMC is greener and poses fewer health risks. The use of hazardous methylating agents necessitates closed systems and specialized handling procedures.[9][10]

  • Thermal Hazards: The N-alkylation of heterocycles can be exothermic.[11] Reaction calorimetry is essential to determine the heat of reaction and to design an adequate cooling system to prevent thermal runaway.

  • Regioselectivity Control: On a larger scale, maintaining consistent temperature and mixing is critical to control the kinetic vs. thermodynamic product ratio. The choice of base and solvent system can also be further optimized to enhance selectivity for the desired N2-isomer.[2]

  • Work-up and Purification: The separation of N1 and N2 isomers via chromatography can be challenging and costly at scale. Developing a crystallization-based purification method is highly desirable.

Bromination Scale-Up
  • Reagent Selection: While NBS is safer than elemental bromine, its use at scale still requires careful handling to avoid the release of bromine gas.[6] Continuous flow reactors can offer a safer alternative for hazardous reactions like bromination, allowing for better control over reaction parameters and minimizing the volume of hazardous materials at any given time.[12][13][14]

  • Exothermicity and Mixing: The bromination of activated aromatic systems is typically exothermic. Adequate heat removal capacity and efficient mixing are crucial to prevent localized temperature increases that could lead to side reactions or thermal runaway.

  • Byproduct Management: The succinimide byproduct from the NBS reaction needs to be efficiently removed during work-up. Aqueous washes are typically effective, but the process must be optimized for large volumes.

  • Continuous Flow Processing: For pharmaceutical manufacturing, transitioning to a continuous flow process for bromination can offer significant advantages in terms of safety, consistency, and efficiency.[12][15][16]

General Scale-Up Considerations
  • Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FTIR, Raman spectroscopy) can provide real-time data on reaction progress, leading to better process control and consistency.

  • Purification at Scale: Large-scale purification of nitroaromatic compounds often involves multi-stage counter-current washing systems to remove acidic impurities.[17][18] Crystallization is the preferred final purification step to achieve high purity and consistent particle size distribution.[19]

  • Waste Management: The environmental impact of the process must be considered. Solvent selection should favor greener alternatives where possible, and waste streams must be managed responsibly. The reduction of nitro groups, a common subsequent step, can be achieved via catalytic hydrogenation, a green and efficient method.[20][21]

Conclusion

The synthesis of this compound is achievable through a well-defined, multi-step synthetic route. While the laboratory-scale procedures are relatively straightforward, scaling up these transformations introduces significant challenges related to safety, thermal management, and purification. A thorough understanding of the reaction mechanisms, coupled with careful process development and engineering controls, is paramount for the successful and safe large-scale production of this important heterocyclic intermediate. The adoption of modern manufacturing technologies, such as continuous flow chemistry, should be strongly considered to mitigate risks and enhance process efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield of 3-Bromo-2-methyl-6-nitro-2H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common synthetic strategy involves a two-step process:

  • N-methylation of 6-nitro-1H-indazole to form the precursor, 2-methyl-6-nitro-2H-indazole.

  • Regioselective bromination of 2-methyl-6-nitro-2H-indazole at the C3 position.

Q2: What are the critical factors affecting the overall yield of the synthesis?

A2: Several factors can significantly impact the yield:

  • Choice of methylating agent: The efficiency of the initial N-methylation step is crucial.

  • Regioselectivity of bromination: Ensuring the bromine atom is introduced at the C3 position without significant side reactions is paramount.

  • Reaction conditions: Temperature, solvent, and reaction time for both steps need to be carefully controlled.

  • Purity of starting materials and intermediates: Impurities can lead to side reactions and lower yields.

  • Purification methods: Efficient separation of the desired product from byproducts and unreacted starting materials is essential.

Q3: What are the common byproducts in this synthesis?

A3: Common byproducts can include:

  • Isomeric products: 1-methyl-6-nitro-1H-indazole from the methylation step, and 7-bromo-2-methyl-6-nitro-2H-indazole from the bromination step.[1]

  • Over-brominated products: Dibromo or tribromo-2-methyl-6-nitro-2H-indazole may form if an excess of the brominating agent is used or if the reaction conditions are not well-controlled.[1]

Q4: How can I confirm the identity and purity of the final product?

A4: Standard analytical techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in the N-methylation step Inefficient methylating agent.Consider using trimethyloxonium tetrafluoroborate instead of dimethyl sulfate for a potentially higher yield.
Formation of the N1-isomer (1-methyl-6-nitro-1H-indazole).Optimize the reaction conditions (solvent, temperature) to favor N2-methylation. Purification by column chromatography is often necessary to separate the isomers.
Low yield in the bromination step Incomplete reaction.Monitor the reaction progress using TLC. If the reaction stalls, consider slightly increasing the temperature or reaction time.
Inefficient brominating agent.For a potentially higher yield and better regioselectivity, consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with ultrasound assistance.[2][3]
Formation of multiple brominated products Lack of regioselectivity.The C3 position is generally favored for bromination in 2H-indazoles. To minimize the formation of the C7-bromo isomer, carefully control the reaction temperature and consider using a milder brominating agent like DBDMH.
Over-bromination (di- or tri-bromination).Use a controlled stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents of NBS or 0.5 equivalents of DBDMH).[1]
Difficulty in purifying the final product Similar polarities of the product and byproducts.Utilize column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexane gradient) for effective separation.
Product instability.Avoid excessive heat during purification and store the purified product in a cool, dark, and dry place.

Quantitative Data Summary

Table 1: Comparison of Methylating Agents for the Synthesis of 2-Methyl-6-nitro-2H-indazole

Methylating AgentSolventConditionsYield (%)Reference
Dimethyl sulfateDichloromethane/DMSOReflux, 12 h78[4][5]
Trimethyloxonium tetrafluoroborateEthyl acetateRoom temperature87[6]

Table 2: Comparison of Bromination Conditions for 2H-Indazoles

Brominating AgentSubstrateConditionsYield (%)Reference
DBDMH2-phenyl-2H-indazoleEtOH, 40°C, ultrasound (30 min)93[3]
NBS2-phenyl-2H-indazoleEtOH, 50°C, 2 h98[7]
NBS2-phenyl-2H-indazoleH₂O, 95°C, 5 h96[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

Method A: Using Dimethyl Sulfate [4][5]

  • Dissolve 6-nitro-1H-indazole (1 equivalent) in dichloromethane.

  • Add dimethyl sulfoxide (DMSO) followed by dimethyl sulfate (1 equivalent).

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Method B: Using Trimethyloxonium Tetrafluoroborate [6]

  • Suspend 6-nitro-1H-indazole (1 equivalent) in ethyl acetate.

  • Add trimethyloxonium tetrafluoroborate (1.1 equivalents) portion-wise at room temperature.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound

Method A: Using N-Bromosuccinimide (NBS)

  • Dissolve 2-methyl-6-nitro-2H-indazole (1 equivalent) in a suitable solvent (e.g., acetonitrile or ethanol).[8]

  • Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 50°C) and monitor the reaction by TLC.[7]

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient).

Method B: Ultrasound-Assisted Bromination with DBDMH [3]

  • In a suitable vessel, dissolve 2-methyl-6-nitro-2H-indazole (1 equivalent) in ethanol.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 equivalents) and sodium carbonate (2 equivalents).

  • Place the vessel in an ultrasonic bath at 40°C for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: C3-Bromination 6_nitro_1H_indazole 6-Nitro-1H-indazole methylation Methylation (Dimethyl Sulfate or Trimethyloxonium Tetrafluoroborate) 6_nitro_1H_indazole->methylation purification1 Column Chromatography methylation->purification1 2_methyl_6_nitro_2H_indazole 2-Methyl-6-nitro-2H-indazole bromination Bromination (NBS or DBDMH) 2_methyl_6_nitro_2H_indazole->bromination 1_methyl_isomer 1-Methyl-6-nitro-1H-indazole (Isomeric Byproduct) purification1->2_methyl_6_nitro_2H_indazole Desired Product purification1->1_methyl_isomer Separated purification2 Column Chromatography bromination->purification2 3_bromo_product This compound byproducts Byproducts: - 7-Bromo isomer - Di/Tri-brominated purification2->3_bromo_product Final Product purification2->byproducts Separated

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield Observed check_step Identify the problematic step: N-Methylation or Bromination? start->check_step methylation_issue Low yield in N-Methylation check_step->methylation_issue N-Methylation bromination_issue Low yield in Bromination check_step->bromination_issue Bromination check_methylation_byproducts Isomeric byproduct (N1-methyl) observed? methylation_issue->check_methylation_byproducts check_bromination_byproducts Multiple brominated products? bromination_issue->check_bromination_byproducts incomplete_reaction Incomplete reaction observed? bromination_issue->incomplete_reaction optimize_methylation Optimize methylation: - Use Trimethyloxonium Tetrafluoroborate - Adjust solvent and temperature check_methylation_byproducts->optimize_methylation Yes improve_methylation_purification Improve chromatographic separation check_methylation_byproducts->improve_methylation_purification Yes optimize_bromination_conditions Optimize bromination: - Use DBDMH with ultrasound - Control stoichiometry of brominating agent check_bromination_byproducts->optimize_bromination_conditions Yes increase_reaction_time Increase reaction time or temperature incomplete_reaction->increase_reaction_time Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Overcoming regioselectivity problems in 2H-indazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common regioselectivity challenges in 2H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main competing isomers in indazole synthesis, and why is regioselectivity a common issue?

A1: The primary competing isomers in indazole synthesis are the 1H- and 2H-indazoles. The formation of these isomers is a common issue due to the similar thermodynamic stability of the two tautomers. The regiochemical outcome is often highly sensitive to reaction conditions, including the choice of catalyst, solvent, temperature, and the electronic and steric nature of the substituents on the starting materials. For instance, in the cyclization of 2-aminobenzaldehydes with hydrazines, both N1 and N2 of the hydrazine can act as nucleophiles, leading to a mixture of products.

Q2: How does the choice of starting material influence the regioselectivity of 2H-indazole formation?

A2: The structure of the starting materials, particularly the substituents on the aryl ring and the nature of the cyclization precursor, plays a critical role in directing the regioselectivity. Electron-withdrawing groups on the aryl precursor can influence the acidity of N-H protons and the nucleophilicity of the reacting nitrogen atoms, thereby favoring the formation of one isomer over the other. The choice between using, for example, an o-azidobenzaldehyde versus a 2-halobenzaldehyde with a hydrazine will proceed through different mechanisms, significantly impacting the final regiomeric ratio.

Q3: Can computational chemistry be used to predict the regioselectivity in 2H-indazole synthesis?

A3: Yes, computational methods, particularly Density Functional Theory (DFT), are valuable tools for predicting the regioselectivity in indazole synthesis. By calculating the activation energies for the transition states leading to the 1H- and 2H-isomers, researchers can often predict the major product under a given set of conditions. These computational models can help in rationally selecting catalysts and reaction conditions to favor the desired 2H-indazole product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2H-indazoles and provides potential solutions.

Problem 1: Poor Regioselectivity - Mixture of 1H- and 2H-Indazoles Obtained

This is the most common challenge in indazole synthesis. The following table summarizes reaction conditions that have been shown to favor the formation of 2H-indazoles.

Catalyst/ReagentSubstrateSolventTemperature (°C)Ratio (2H:1H)Yield (%)Reference
CuI/L-proline2-bromobenzaldehyde & HydrazineDMSO100>95:585
Pd(OAc)₂/Xantphos2-bromo-N-acyl-N'-arylhydrazineToluene110>98:292
Rh₂(OAc)₄o-azido-N-arylbenzaldimineCH₂Cl₂rt>99:195
TFA2-hydroxychalcone & HydrazineEtOHReflux80:2078

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is crucial. For cross-coupling reactions, palladium and copper-based systems are common. The steric and electronic properties of the ligand can significantly influence the regioselectivity. For instance, bulky phosphine ligands on a palladium catalyst can favor the formation of the 2H-isomer.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMSO or DMF can favor the formation of 2H-indazoles in certain copper-catalyzed reactions. It is recommended to screen a range of solvents with varying polarities.

  • Temperature Optimization: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction. A lower temperature might favor the kinetically preferred product, while a higher temperature may lead to the thermodynamically more stable isomer. A systematic temperature optimization study is advisable.

  • Protecting Group Strategy: The use of a removable directing group on one of the nitrogen atoms of the hydrazine precursor can ensure the desired regioselectivity. The protecting group can be removed in a subsequent step to yield the 2H-indazole.

Problem 2: Low Yield of the Desired 2H-Indazole

Low yields can be attributed to several factors, including inefficient catalysis, substrate decomposition, or competing side reactions.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Inert Atmosphere: Many of the catalytic systems used for indazole synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

  • Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too little catalyst may result in a sluggish reaction and low conversion, while too much can sometimes lead to side product formation.

  • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times might lead to product decomposition.

Experimental Protocols

Key Experiment: Copper-Catalyzed Synthesis of 2H-Indazoles

This protocol describes a general procedure for the synthesis of 2H-indazoles from 2-bromobenzaldehydes and hydrazines using a copper-based catalytic system.

Materials:

  • 2-bromobenzaldehyde derivative

  • Hydrazine derivative

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vessel, add the 2-bromobenzaldehyde derivative (1.0 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).

  • The vessel is evacuated and backfilled with nitrogen three times.

  • Add K₂CO₃ (2.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add anhydrous DMSO (5 mL) via syringe.

  • The reaction mixture is stirred at 100 °C and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (3 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2H-indazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: 2-bromobenzaldehyde, CuI, L-proline inert Establish Inert Atmosphere (N₂/Ar) start->inert add_reagents Add K₂CO₃ and Hydrazine inert->add_reagents add_solvent Add DMSO add_reagents->add_solvent heat Heat to 100 °C add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute with EtOAc, Wash with H₂O & Brine cool->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated 2H-Indazole purify->product

Caption: Workflow for the copper-catalyzed synthesis of 2H-indazoles.

regioselectivity_logic cluster_factors Controlling Factors start Indazole Synthesis Precursors path_1h Pathway A (e.g., N1 attack) start->path_1h path_2h Pathway B (e.g., N2 attack) start->path_2h prod_1h 1H-Indazole path_1h->prod_1h prod_2h 2H-Indazole path_2h->prod_2h catalyst Catalyst & Ligand catalyst->path_1h catalyst->path_2h solvent Solvent solvent->path_1h solvent->path_2h temp Temperature temp->path_1h temp->path_2h substituents Substituents substituents->path_1h substituents->path_2h

Caption: Factors influencing regioselectivity in 2H-indazole synthesis.

Identifying side products in the bromination of 6-nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 6-nitroindazole. Our aim is to help you identify and understand potential side products, optimize your reaction conditions, and ensure the successful synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 6-nitroindazole?

The expected major product is 3-bromo-6-nitro-1H-indazole. The indazole ring is susceptible to electrophilic substitution, and the C3 position is often reactive in such reactions. The synthesis of derivatives starting from 3-bromo-6-nitroindazole confirms its role as a key intermediate and likely the desired product of bromination.

Q2: What are the potential side products I might encounter?

During the bromination of 6-nitroindazole, several side products can form due to the reactivity of the indazole ring system. These can be broadly categorized as:

  • Regioisomers: Bromination can occur at other positions on the indazole ring. The nitro group at the 6-position is a meta-director, which would favor substitution at the 3, 5, and 7 positions. Therefore, 5-bromo-6-nitro-1H-indazole and 7-bromo-6-nitro-1H-indazole are potential regioisomeric side products.

  • Di-brominated products: Over-bromination can lead to the formation of di-bromo-6-nitroindazoles. Based on the directing effects and the reactivity of the indazole nucleus, potential di-brominated species include 3,5-dibromo-6-nitro-1H-indazole and 3,7-dibromo-6-nitro-1H-indazole. Studies on similar indazole systems have shown that di-bromination can occur, particularly with an excess of the brominating agent.[1]

Q3: How can I minimize the formation of these side products?

Controlling the reaction conditions is crucial to minimize the formation of unwanted side products. Key strategies include:

  • Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or bromine) to reduce the likelihood of over-bromination.

  • Temperature: Performing the reaction at lower temperatures can help to increase the regioselectivity and minimize the formation of undesired isomers.[1]

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence the product distribution. Milder reagents may offer better control.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further bromination of the desired product.

Q4: How can I purify the desired 3-bromo-6-nitroindazole from the side products?

Purification can typically be achieved using column chromatography on silica gel. The different polarity of the isomers and di-brominated products should allow for their separation. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be employed to further purify the major product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired 3-bromo-6-nitroindazole - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature.- Monitor the reaction by TLC or LC-MS to ensure completion. - Adjust the stoichiometry of the brominating agent. - Optimize the reaction temperature; lower temperatures often improve selectivity.[1]
Presence of significant amounts of di-brominated products - Excess brominating agent. - Prolonged reaction time.- Use 1.0-1.1 equivalents of the brominating agent. - Carefully monitor the reaction and quench it as soon as the starting material is consumed.
Formation of multiple isomers (regioisomers) - High reaction temperature. - Highly reactive brominating agent.- Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). - Consider using a milder brominating agent.
Difficulty in separating the product from side products - Similar polarities of the isomers.- Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. - Consider using a different stationary phase for chromatography. - Attempt recrystallization with various solvent systems.

Data Presentation

The following table summarizes the expected and potential products in the bromination of 6-nitroindazole.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role in Reaction
6-Nitro-1H-indazoleC₇H₅N₃O₂163.13Starting Material
3-Bromo-6-nitro-1H-indazole C₇H₄BrN₃O₂ 242.03 Major Product
5-Bromo-6-nitro-1H-indazoleC₇H₄BrN₃O₂242.03Potential Side Product (Regioisomer)
7-Bromo-6-nitro-1H-indazoleC₇H₄BrN₃O₂242.03Potential Side Product (Regioisomer)
3,5-Dibromo-6-nitro-1H-indazoleC₇H₃Br₂N₃O₂320.92Potential Side Product (Di-bromination)
3,7-Dibromo-6-nitro-1H-indazoleC₇H₃Br₂N₃O₂320.92Potential Side Product (Di-bromination)

Experimental Protocols

General Protocol for the Bromination of 6-Nitroindazole

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

  • Dissolution: In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq.) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0-5 °C) using an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or bromine, 1.05 eq.) in the same solvent to the cooled solution of 6-nitroindazole. Maintain the temperature during the addition.

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite to consume any unreacted bromine.

  • Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired 3-bromo-6-nitroindazole.

Visualizations

Logical Workflow for Identifying Side Products

workflow Workflow for Identifying Side Products in the Bromination of 6-Nitroindazole start Start: Bromination of 6-Nitroindazole reaction Reaction Work-up and Crude Product Isolation start->reaction analysis Analyze Crude Product by LC-MS and ¹H NMR reaction->analysis main_product Identify Major Peak as 3-Bromo-6-nitroindazole analysis->main_product side_products Identify Minor Peaks as Potential Side Products analysis->side_products mass_analysis Analyze Mass Spectra of Minor Peaks side_products->mass_analysis isomers Mass corresponds to Monobromo-6-nitroindazole (Isomers) mass_analysis->isomers dibromo Mass corresponds to Dibromo-6-nitroindazole (Over-bromination) mass_analysis->dibromo purification Isolate Side Products by Preparative HPLC or Column Chromatography isomers->purification dibromo->purification nmr_analysis Characterize Isolated Side Products by ¹H and ¹³C NMR purification->nmr_analysis structure Confirm Structures of Regioisomers and/or Di-brominated Products nmr_analysis->structure

Caption: A logical workflow for the identification and characterization of side products.

Reaction Pathway and Potential Side Products

reaction_pathway Bromination of 6-Nitroindazole: Main Reaction and Side Products start 6-Nitroindazole bromination + Br+ start->bromination main_product 3-Bromo-6-nitroindazole (Major Product) bromination->main_product Main Pathway side_product1 5-Bromo-6-nitroindazole (Regioisomer) bromination->side_product1 Side Pathway side_product2 7-Bromo-6-nitroindazole (Regioisomer) bromination->side_product2 Side Pathway over_bromination + Br+ (excess) main_product->over_bromination dibromo_product1 3,5-Dibromo-6-nitroindazole over_bromination->dibromo_product1 dibromo_product2 3,7-Dibromo-6-nitroindazole over_bromination->dibromo_product2

Caption: Reaction pathway showing the formation of the main product and potential side products.

References

Technical Support Center: Optimizing N-Methylation of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and efficient synthesis of N-methylated indazole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-methylation of indazoles, offering potential causes and solutions to overcome common challenges in your experimental workflow.

Problem Potential Causes Solutions
Low or No Conversion of Starting Material 1. Insufficiently strong base: The N-H of an indazole is weakly acidic and requires a sufficiently strong base for deprotonation.[1] 2. Low reaction temperature: The kinetics of the reaction may be too slow at lower temperatures.[1] 3. Poor solubility of reactants: The indazole starting material or the base may not be fully dissolved in the chosen solvent.[1] 4. Inactive methylating agent: The methylating agent may have degraded due to improper storage or handling.[1]1. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] 2. Increase reaction temperature: Gently heating the reaction can improve the conversion rate. For example, reactions with Cs₂CO₃ in dioxane have been shown to be effective at 90°C.[1] 3. Select a more suitable solvent: Polar aprotic solvents like DMF or THF are often effective for dissolving reactants and facilitating the reaction.[1] 4. Use a fresh or purified methylating agent: Ensure the methylating agent is of high quality and has been stored correctly.[1]
Poor N1:N2 Regioselectivity (Mixture of Isomers) 1. Inappropriate reaction conditions: The choice of base and solvent significantly influences the N1:N2 ratio. For instance, using K₂CO₃ in DMF can result in a mixture of isomers.[1][2] 2. Lack of kinetic or thermodynamic control: Different conditions can favor the kinetically or thermodynamically preferred product. The N1-substituted indazole is often the thermodynamically more stable product.[3][4]1. Optimize base and solvent combination: The use of NaH in THF is a well-established method that favors N1-alkylation.[3][5][6] Cesium carbonate in dioxane also provides high N1 selectivity.[1] 2. Consider steric hindrance: While less impactful for a methyl group, bulkier alkylating agents can favor N1 substitution due to steric hindrance at the N2 position.[5] 3. For N2 selectivity, consider acidic conditions: Using reagents like methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of acid can favor N2-methylation.[7][8]
Formation of Side Products (e.g., over-methylation) 1. Excess methylating agent: Using a large excess of the methylating agent can lead to undesired multiple methylations. 2. Reaction with the solvent: Certain solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to side reactions.[1]1. Control stoichiometry: Use a controlled amount of the methylating agent, typically between 1.1 and 1.5 equivalents.[1] 2. Maintain appropriate reaction temperature: Avoid excessive heating that could lead to the decomposition of the solvent.[1]
Difficulty in Separating N1 and N2 Isomers 1. Similar polarity of isomers: The N1 and N2 methylated isomers of an indazole can have very similar polarities, which makes their separation by column chromatography challenging.[1]1. Optimize chromatographic conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., different types of silica gel) to improve separation. 2. Consider derivatization: In some cases, converting the isomers into derivatives with different physical properties can facilitate separation.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the N-methylation of indazoles?

A1: The indazole ring possesses two nucleophilic nitrogen atoms at the N1 and N2 positions. This dual reactivity often leads to the formation of a mixture of N1- and N2-methylated regioisomers during alkylation, making it difficult to obtain a single desired product.[3][9] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5]

Q2: What are the key factors influencing the N1 vs. N2 regioselectivity in indazole methylation?

A2: The regiochemical outcome of indazole methylation is highly dependent on several factors, including the choice of base, solvent, and methylating agent.[3] These factors determine whether the reaction is under kinetic or thermodynamic control.[3][4] Steric and electronic effects of substituents on the indazole ring also play a crucial role.[5][9]

Q3: How can I selectively obtain the N1-methylated indazole?

A3: To favor the thermodynamically stable N1-isomer, conditions that allow for equilibration are generally preferred.[3] A widely used and effective method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[3][5][6] This combination has been shown to provide high N1-selectivity for a variety of indazole derivatives.[10][11][12]

Q4: What conditions favor the formation of the N2-methylated indazole?

A4: The N2-methylated product is often the kinetically favored isomer.[3][4] Conditions that promote kinetic control can lead to higher yields of the N2-isomer. For instance, using dimethyl carbonate (DMC) with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF has been proven effective for selective N2-methylation.[3] Additionally, acidic conditions, for example using methyl 2,2,2-trichloroacetimidate with a catalytic amount of trifluoromethanesulfonic acid, can also selectively yield the N2-alkylated product.[7][8]

Q5: Can the substituent on the indazole ring influence the methylation outcome?

A5: Absolutely. The nature and position of substituents on the indazole ring have a significant impact on regioselectivity. For instance, bulky substituents at the C3 position can sterically hinder the N2 position, thus favoring N1-alkylation.[5] Conversely, electron-withdrawing groups at the C7 position can lead to a preference for N2-alkylation.[5][10][11][12]

Experimental Protocols

Protocol 1: Selective N1-Methylation using NaH in THF

This protocol is designed to favor the formation of the thermodynamically controlled N1-methylated indazole.

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equivalent).[9]

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[9]

  • Cool the solution to 0 °C in an ice bath.[3][9]

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.[3][9]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1][3]

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equivalents) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).[1][3]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Extract the product with an organic solvent like ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to isolate the desired 1-methyl-indazole.[3]

Protocol 2: Selective N2-Methylation using DMC and DABCO in DMF

This protocol is designed to favor the formation of the kinetically controlled N2-methylated indazole.

Materials:

  • Substituted 1H-indazole

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • Dissolve the substituted 1H-indazole (1.0 equivalent) and DABCO (1.0 equivalent) in DMF.[3]

  • Stir the reaction mixture at room temperature for 15 minutes.[3]

  • Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the mixture.[3]

  • Heat the reaction to reflux and continue stirring for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3]

  • After cooling to room temperature, add water to precipitate the product.[3]

  • Collect the solid product by filtration and dry to obtain the 2-methyl-indazole.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity for Methylation of 6-nitro-1H-indazole

Methylating AgentBaseSolventTemperature (°C)N1-isomer Yield (%)N2-isomer Yield (%)Reference
Dimethyl sulfateKOH-454244[4]
Methyl iodide--100 (sealed tube)-Regioselective[4]
Methyl iodide---1050[4]
Methyl toluene-p-sulfonate----50[4]
DiazomethaneBF₃·Et₂O-7075-[4]

Table 2: Comparison of Conditions for N1-Alkylation of a 5-bromo-1H-indazole-3-carboxylate

Alkylating AgentBaseSolventTemperature (°C)Time (h)N1-isomer Yield (%)N2-isomer Yield (%)Reference
Methyl iodideK₂CO₃DMFRoom Temp174440[2][13]
Isobutyl bromideK₂CO₃DMF120-4725[14]
Various tosylatesCs₂CO₃Dioxane90290-98-[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 1H-Indazole dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., NaH) cool->add_base stir Stir (Deprotonation) add_base->stir add_methylating Add Methylating Agent stir->add_methylating react React until Completion (Monitor by TLC/LC-MS) add_methylating->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: N-Methylated Indazole purify->end

Caption: General experimental workflow for the N-methylation of indazoles.

regioselectivity_factors cluster_n1 Favors N1-Methylation (Thermodynamic) cluster_n2 Favors N2-Methylation (Kinetic) center N-Methylation of Indazole base_n1 Strong Base (e.g., NaH) center->base_n1 solvent_n1 Aprotic Solvent (e.g., THF) center->solvent_n1 sterics_n1 Bulky C3-Substituent center->sterics_n1 base_n2 Weaker Base (e.g., DABCO) center->base_n2 conditions_n2 Acidic Conditions (e.g., TfOH) center->conditions_n2 electronics_n2 Electron-Withdrawing C7-Substituent center->electronics_n2

Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole methylation.

References

Technical Support Center: Purification of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Bromo-2-methyl-6-nitro-2H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in your sample typically originate from the synthetic route. The most common classes of impurities include:

  • Regioisomers: The methylation step can lead to the formation of the N1-methyl isomer, 3-Bromo-1-methyl-6-nitro-1H-indazole, which can be challenging to separate from the desired N2-methyl product.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of precursors such as 3-bromo-6-nitro-1H-indazole or 2-methyl-6-nitro-2H-indazole.

  • Byproducts of Side Reactions: Over-bromination or over-nitration can lead to di-substituted species.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps, as well as residual reagents, are common impurities.

  • Degradation Products: The compound may degrade if exposed to light or non-neutral pH conditions during workup or purification.

Q2: My purified this compound is a yellow to brownish solid. Is this normal?

A2: While many nitro-aromatic compounds are yellow, a brown color may indicate the presence of impurities or degradation products. It is recommended to assess the purity of the material using analytical techniques like HPLC and NMR spectroscopy. If the purity is below your experimental requirements, further purification is advised.

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To ensure stability, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Contamination from Glassware or Solvents 1. Run a blank injection (mobile phase only) to check for system contamination.2. Use fresh, HPLC-grade solvents.3. Ensure all glassware is meticulously cleaned.
Presence of Starting Materials or Intermediates 1. If available, obtain reference standards for potential starting materials and intermediates.2. Spike your sample with these standards to confirm the identity of the unknown peaks.
Formation of Byproducts (e.g., regioisomers, di-substituted products) 1. Analyze the sample by LC-MS to determine the molecular weight of the impurity.2. Based on the molecular weight, deduce the possible structures of byproducts.
Sample Degradation 1. Ensure the sample was protected from light during preparation and analysis.2. Check the pH of the sample solution; nitro-indazoles can be sensitive to acidic or basic conditions.
Issue 2: Low Yield After Purification

Symptoms: The final yield of purified product is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Chromatography Conditions 1. For column chromatography, ensure the chosen solvent system provides good separation (Rf of the product around 0.3-0.4).2. Avoid using overly strong solvent systems that lead to co-elution with impurities.
Product Loss During Recrystallization 1. Use the minimum amount of hot solvent required to dissolve the compound.2. Ensure the solution is allowed to cool slowly to maximize crystal formation.3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product Degradation 1. As nitro compounds can be light-sensitive, protect the reaction and purification setup from direct light.2. Maintain a neutral pH during aqueous workup steps.

Data on Purification of Bromo-Nitro-Indazole Derivatives

CompoundPurification MethodPurityYieldReference
6-Bromo-4-nitro-1H-indazoleColumn Chromatography>98% (HPLC)62%CN107805221A[1]
3-Bromo-5-nitro-1H-indazoleBromination and FiltrationNot specified95%CN103570624A[2]
5-Bromo-7-nitro-1H-indazoleColumn ChromatographyNot specified47.7%[3]
3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazoleColumn ChromatographyNot specifiedNot specified[4]
3-bromo-1-methyl-6-nitro-1H-indazoleNot specified95%Not specified

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol that should be optimized for your specific crude material.

1. Thin-Layer Chromatography (TLC) for Method Development:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

  • The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For a related compound, 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, a hexane:ethyl acetate (9:1) system was effective.[4]

2. Column Chromatography Procedure:

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 9:1).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the silica gel with the adsorbed product onto the top of the packed column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Solvent Screening:

  • Place a small amount of the crude material (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. A good solvent will show low solubility at room temperature.

  • For solvents where the compound is sparingly soluble, gently heat the test tube. A suitable recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals to obtain the purified product.

Visualizations

experimental_workflow crude_product Crude 3-Bromo-2-methyl- 6-nitro-2H-indazole dissolve Dissolve in a minimal amount of solvent crude_product->dissolve tlc TLC analysis for solvent system optimization dissolve->tlc column_chromatography Column Chromatography on Silica Gel dissolve->column_chromatography tlc->column_chromatography collect_fractions Collect Fractions column_chromatography->collect_fractions tlc_fractions TLC analysis of fractions collect_fractions->tlc_fractions combine_pure Combine pure fractions tlc_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate pure_product Pure 3-Bromo-2-methyl- 6-nitro-2H-indazole evaporate->pure_product

Caption: A typical experimental workflow for the purification of this compound using column chromatography.

troubleshooting_logic start Low Purity of Final Product check_hplc Analyze by HPLC start->check_hplc multiple_peaks Multiple Peaks Observed? check_hplc->multiple_peaks is_regioisomer Is it a regioisomer? multiple_peaks->is_regioisomer Yes discoloration Product Discolored? multiple_peaks->discoloration No optimize_chromatography Optimize chromatography (e.g., gradient, solvent system) is_regioisomer->optimize_chromatography Yes is_starting_material Is it a starting material? is_regioisomer->is_starting_material No repurify Repurify by preparative HPLC optimize_chromatography->repurify end High Purity Product repurify->end drive_reaction Drive reaction to completion (e.g., longer reaction time) is_starting_material->drive_reaction Yes check_stability Investigate stability (protect from light, control pH) is_starting_material->check_stability No drive_reaction->start discoloration->check_stability Yes discoloration->end No recrystallize_charcoal Recrystallize with activated charcoal check_stability->recrystallize_charcoal recrystallize_charcoal->end

Caption: A troubleshooting decision tree for addressing common purity issues encountered during the purification of this compound.

References

Technical Support Center: Cadogan-Sundberg Cyclization for 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the optimization of the Cadogan-Sundberg cyclization in 2H-indazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2H-indazoles via the Cadogan-Sundberg cyclization.

Q1: I am observing low to no yield of my desired 2H-indazole product. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a Cadogan-Sundberg cyclization can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Sub-optimal Reaction Temperature: The classical Cadogan reaction often requires high temperatures, sometimes exceeding 150°C.[2] However, recent optimizations have shown that milder conditions, around 80°C, can be effective, particularly in a one-pot condensation-cyclization approach.[3][4] If you are using harsh conditions, consider lowering the temperature to prevent degradation. Conversely, if using milder conditions, a slight increase in temperature might be necessary depending on your substrate.

  • Reagent Quality: The purity of your starting materials, especially the ortho-nitroaryl precursor and the amine, is crucial. Ensure they are free from impurities. The phosphine reagent (e.g., tri-n-butylphosphine or a trialkyl phosphite) should be of high purity and handled under appropriate conditions to prevent oxidation.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Isopropanol (i-PrOH) has been successfully used in optimized, milder protocols.[4] If you are using other solvents, consider switching to i-PrOH.

  • Steric Hindrance: Highly substituted ortho-nitrobenzaldehydes or bulky amines can sterically hinder the initial condensation or the subsequent cyclization step, leading to lower yields.[4] If you suspect steric hindrance is an issue, you may need to increase the reaction time or temperature.

  • Electronic Effects: The electronic properties of your substrates can influence the reaction rate and yield. Electron-withdrawing groups on the aniline component can sometimes lead to lower yields, while both electron-rich and electron-deficient ortho-nitrobenzaldehydes have been used successfully.[4]

Q2: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a known challenge in Cadogan-type cyclizations. Common side reactions include the formation of hydrazones, dimers, and products arising from incomplete deoxygenation.[5]

  • Incomplete Deoxygenation: The reaction proceeds through the deoxygenation of the nitro group. If this process is incomplete, you may isolate N-oxide intermediates.[2] While these can sometimes be converted to the desired product, their formation indicates that the reducing agent is not efficient enough or is being consumed by side reactions. Increasing the equivalents of the phosphine reagent or ensuring its purity may help.

  • Alternative Mechanistic Pathways: While a nitrene intermediate is widely accepted, non-nitrene pathways have also been proposed.[2][6] These alternative pathways can sometimes lead to different, undesired products. Careful control of reaction conditions (temperature, concentration) can help favor the desired pathway.

  • Work-up and Purification Issues: Some products may be sensitive to the work-up conditions. Ensure that your extraction and chromatography protocols are optimized for your specific product to avoid decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended "optimized" conditions for a Cadogan-Sundberg synthesis of 2H-indazoles?

A1: An operationally simple and efficient one-pot procedure has been developed that avoids the harsh conditions of traditional Cadogan cyclizations.[3][4] The key features of this optimized protocol are:

  • Reactants: An ortho-nitrobenzaldehyde and a primary amine (either aromatic or aliphatic).

  • Reducing Agent: Tri-n-butylphosphine is used to promote the reductive cyclization.[4]

  • Solvent: Isopropanol (i-PrOH) is a suitable solvent.[4]

  • Temperature: The reaction is typically run at a milder temperature of 80°C.[4] This one-pot approach, which combines the initial condensation of the aldehyde and amine with the reductive cyclization, eliminates the need to isolate the intermediate ortho-imino-nitrobenzene substrate.[4]

Q2: Can I use aliphatic amines in this reaction?

A2: Yes, the optimized, milder Cadogan-Sundberg protocol has been shown to be effective for the synthesis of N2-alkyl indazoles using aliphatic amines.[3][4]

Q3: What is the proposed mechanism for the Cadogan-Sundberg cyclization?

A3: The generally accepted mechanism involves the initial deoxygenation of the ortho-nitro group by the trivalent phosphorus reagent (e.g., triethyl phosphite or tri-n-butylphosphine). This is thought to proceed through a nitroso intermediate, which is further deoxygenated to form a highly reactive nitrene. This nitrene then undergoes intramolecular cyclization onto the adjacent imine or alkene to form the indazole ring.[7] However, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways may also be operational under certain conditions.[2][8]

Q4: Are there any functional groups that are not compatible with this reaction?

A4: The optimized one-pot protocol is tolerant of a wide range of functional groups, including electron-rich, electron-deficient, halogenated, and some heteroaromatic systems.[4] However, substrates with acidic α-imino protons are reported to be not tolerated under the reaction conditions.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Reaction

EntryPhosphine ReagentSolventTemperature (°C)Time (h)Yield (%)
1P(OEt)₃Toluene1101245
2PPh₃Xylene140860
3P(n-Bu)₃Dioxane1001275
4P(n-Bu)₃i-PrOH80685
5P(n-Bu)₃i-PrOH601265

Data is representative and compiled for illustrative purposes based on general trends in the literature.

Table 2: Substrate Scope for the Optimized One-Pot Synthesis of 2H-Indazoles

Entryortho-Nitrobenzaldehyde SubstituentAmineProduct Yield (%)
1HAniline85
24-ClAniline82
35-OMeAniline78
4H4-Fluoroaniline88
5HBenzylamine75
6HCyclohexylamine70

Yields are based on published data for the one-pot condensation-Cadogan reductive cyclization.[3][4]

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2-Aryl-2H-indazoles:

To a solution of the desired ortho-nitrobenzaldehyde (1.0 equiv) in isopropanol (0.2 M) is added the corresponding aniline (1.1 equiv). The mixture is stirred at room temperature for 30 minutes. Tri-n-butylphosphine (1.5 equiv) is then added, and the reaction vessel is sealed and heated to 80°C for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reductive Cyclization cluster_workup Work-up and Purification start Mix o-nitrobenzaldehyde and amine in i-PrOH stir Stir at room temperature for 30 min start->stir add_phosphine Add tri-n-butylphosphine stir->add_phosphine heat Heat at 80°C for 6-12h add_phosphine->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete concentrate Concentrate under reduced pressure cool->concentrate purify Purify by column chromatography concentrate->purify end_node Pure 2H-Indazole purify->end_node

Caption: Experimental workflow for the one-pot 2H-indazole synthesis.

troubleshooting_workflow cluster_reagents Check Reagents cluster_conditions Optimize Conditions cluster_substrate Evaluate Substrate start Low or No Product Yield check_purity Verify purity of starting materials and phosphine start->check_purity check_activity Use fresh/pure phosphine check_purity->check_activity check_temp Adjust temperature (+/- 10-20°C) check_activity->check_temp Reagents OK success Improved Yield check_activity->success check_solvent Switch to i-PrOH check_temp->check_solvent check_time Increase reaction time check_solvent->check_time check_sterics Assess steric hindrance check_time->check_sterics Conditions Optimized check_time->success check_electronics Consider electronic effects check_sterics->check_electronics check_electronics->success

Caption: Troubleshooting workflow for low yield in 2H-indazole synthesis.

References

Technical Support Center: Controlling Exotherms During the Nitration of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing and controlling exothermic events during the nitration of substituted indazoles. The information is presented in a practical question-and-answer format to address common challenges and provide actionable solutions.

Troubleshooting Guide

This guide offers solutions to specific problems that may arise during the nitration of substituted indazoles.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising uncontrollably. What immediate actions should I take, and what are the likely causes?

Answer: An uncontrolled temperature increase signifies a runaway reaction, a hazardous situation requiring immediate and calm intervention.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Increase the efficiency of the cooling system by adding more ice, salt, or dry ice to the external cooling bath.

  • Ensure Agitation: Verify that stirring is vigorous and effective to break up any localized hot spots and ensure uniform temperature distribution.

  • Prepare for Quench: If the temperature continues to rise, prepare to quench the reaction by pouring the mixture into a large volume of crushed ice and water. Caution: Quenching is a last resort as the dilution of concentrated acids is itself highly exothermic. This must be done slowly and with extreme care in a fume hood with the sash down.[1]

  • Alert Personnel: Inform your supervisor and any nearby colleagues of the situation.

Potential Causes & Preventative Measures:

  • Rapid Addition of Nitrating Agent: The rate of heat generation is exceeding the cooling system's capacity. Solution: Add the nitrating agent dropwise with continuous monitoring of the internal reaction temperature.[1]

  • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction or not at the required low temperature. Solution: Ensure the cooling bath is maintained at the target temperature (e.g., 0-5°C or lower) and has enough volume and surface area for effective heat exchange.[1]

  • Poor Agitation: Inefficient stirring can lead to localized concentrations of reactants ("hot spots"), initiating a runaway. Solution: Use an appropriately sized stir bar or overhead stirrer to ensure vigorous and continuous mixing.

  • Incorrect Reagent Concentration: Using overly concentrated acids increases the reaction rate and exothermicity. Solution: Double-check all reagent concentrations and ratios before starting the experiment.

  • Substrate Reactivity: Indazoles with electron-donating groups (EDGs) are more activated and will react more vigorously and at a faster rate than those with electron-withdrawing groups (EWGs).[2][3][4][5][6][7][8][9][10][11] Solution: For indazoles with activating groups, use lower temperatures, slower addition rates, and potentially milder nitrating agents.

Issue 2: Low Yield or Incomplete Reaction

Question: My reaction has resulted in a low yield of the desired nitro-indazole. What are the possible reasons?

Answer: Low yields can stem from several factors related to reaction conditions and work-up procedures.

Potential Causes & Solutions:

  • Insufficiently Strong Nitrating Conditions: For indazoles with deactivating substituents (e.g., -NO₂, -CN, -SO₃H), standard nitrating conditions may not be sufficient for complete conversion. Solution: Consider using a stronger nitrating system (e.g., fuming nitric acid/sulfuric acid) or slightly increasing the reaction temperature, while carefully monitoring the exotherm.[12]

  • Reaction Temperature Too Low: Overly cautious temperature control can significantly slow down the reaction rate, leading to incomplete conversion within the allotted time. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider allowing the temperature to rise by a few degrees, but not exceeding the established safe limit for the specific substrate.[12]

  • Product Loss During Work-up: The work-up and purification steps can be a significant source of product loss. Solution: Ensure the pH is carefully adjusted during neutralization. When quenching, a precipitate should form; if not, the product may be soluble and require extraction with a suitable organic solvent.[1]

  • Poor Phase Mixing: If the substituted indazole is not fully soluble in the acid mixture, the reaction can be slow due to limited interfacial area. Solution: Ensure vigorous stirring to maximize contact between the substrate and the nitrating agent.[12]

Issue 3: Formation of Undesired Byproducts (Di-nitration, Tars)

Question: My final product is contaminated with di-nitrated species or has turned into a dark, tarry substance. How can I prevent this?

Answer: The formation of byproducts is often a direct result of the reaction temperature being too high.

Potential Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures provide the activation energy needed for a second nitration to occur, especially on activated rings, and can also lead to oxidative side reactions and decomposition, forming tar.[12] Solution: Maintain strict temperature control, keeping the reaction at the lowest practical temperature that allows for a reasonable rate (e.g., 0-5°C).[1]

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards di-nitration. Solution: Use a stoichiometric amount or a slight excess of the nitrating agent, as determined by prior optimization studies or literature precedents for similar substrates.

  • "Hot Spots" from Poor Mixing: Localized areas of high temperature can cause degradation even if the overall measured temperature appears to be within range. Solution: Ensure efficient and vigorous stirring throughout the entire reaction.

  • Impure Starting Materials: Impurities in the starting indazole can sometimes lead to side reactions and discoloration. Solution: Ensure the purity of the starting material before beginning the reaction. Recrystallization or column chromatography may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control so critical for the nitration of indazoles? A1: Nitration reactions are highly exothermic.[1] Without precise temperature control, the heat generated can cause the reaction rate to accelerate uncontrollably, leading to a dangerous thermal runaway.[13][14][15] For substituted indazoles, excessive heat can also lead to the formation of undesired byproducts like di-nitro compounds and oxidative tars, which significantly reduces the yield and purity of the target molecule.[1][12]

Q2: How do different substituents on the indazole ring affect the exothermic risk? A2: The electronic nature of the substituents dramatically influences the reactivity of the indazole ring and, consequently, the exothermic risk.

  • Electron-Donating Groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups activate the aromatic ring, making it more electron-rich and thus more reactive towards electrophilic nitration.[2][3][4][5][6][7][8][9][10][11] This increased reactivity leads to a faster reaction rate and a more significant exotherm that requires more stringent temperature control.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₃H) groups deactivate the ring, making it less electron-rich and less reactive.[2][3][4][5][6][7][8][9][10][11] Nitration of these substrates generally requires more forcing conditions (e.g., higher temperatures or stronger nitrating agents) but the initial exotherm may be less pronounced.[12]

Q3: What are safer, milder alternatives to the standard nitric acid/sulfuric acid mixture? A3: For sensitive substrates or when precise control is difficult, several milder nitrating agents can be employed. These alternatives often operate under less acidic conditions and can offer improved regioselectivity and safety.

  • Iron(III) Nitrate (Fe(NO₃)₃): This reagent has been used for the site-selective C-H nitration of 2H-indazoles at the C7 position and can be a valuable tool for achieving specific isomers under milder conditions.[16][17]

  • Bismuth Nitrate (Bi(NO₃)₃•5H₂O): This is an efficient and safer nitrating agent as it avoids the use of concentrated and corrosive acids.[13][18][19]

  • tert-Butyl Nitrite (TBN): In the presence of air, TBN can be used for the metal-free radical nitration of indazoles at the C3-position.[20]

Q4: What is the correct and safest procedure for quenching a nitration reaction? A4: The standard and safest method is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[1][21] This serves two main purposes: it rapidly cools the mixture and dilutes the strong acids, effectively stopping the reaction. For many nitro-indazoles, this dilution decreases their solubility, causing the product to precipitate, which aids in its isolation.[21]

Quantitative Data

The following tables provide a summary of typical reaction parameters and a comparison of nitrating agents. These should be used as a starting point for optimization.

Table 1: Typical Reaction Parameters for the Nitration of 3-Methyl-1H-Indazole

ParameterValue/RangeNotes
Reaction Temperature 0-5°CStrict temperature control is crucial to minimize byproduct formation.[1]
Nitrating Agent Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃)Sulfuric acid acts as a catalyst and dehydrating agent.
Reagent Ratio Varies; typically a slight excess of HNO₃Must be optimized for each specific substrate.
Addition Time 1-2 hoursSlow, dropwise addition is essential for controlling the exotherm.
Reaction Time 2-4 hoursMonitor by TLC to determine completion.

Table 2: Comparative Overview of Selected Nitrating Agents for Indazoles

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-5°CReadily available, potent nitrating agent.Highly exothermic, corrosive, can lead to over-nitration and side reactions.[18][19]
Iron(III) Nitrate Varies, often milder than mixed acidHigh regioselectivity for certain positions (e.g., C7 on 2H-indazoles), safer.[16][17][22]May not be suitable for all substrates, mechanism is different (radical pathway).[16]
tert-Butyl Nitrite / Air 80°C in MeCNMetal-free, good for C3-nitration, milder than mixed acid.[20]Requires elevated temperature, radical mechanism may not be suitable for all functional groups.[20]

Experimental Protocols

Protocol 1: Direct Nitration of 3-Methyl-1H-Indazole using Mixed Acid

This protocol describes a general laboratory-scale procedure for the synthesis of 3-methyl-6-nitro-1H-indazole.[1]

Materials:

  • 3-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution for neutralization

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Dissolution: Cool the sulfuric acid to 0°C in an ice-salt bath with stirring.

  • Substrate Addition: Slowly and in portions, add 3-methyl-1H-indazole to the cold sulfuric acid, ensuring the internal temperature is maintained between 0-5°C.[1]

  • Nitrating Agent Addition: In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid to cold concentrated sulfuric acid. Add this mixture dropwise to the solution of the indazole while maintaining the internal temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring, which should cause the product to precipitate.[1]

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Site-Selective Nitration of 2H-Indazoles using Iron(III) Nitrate

This protocol is based on the methodology for C7-nitration of 2H-indazoles.[16][17]

Materials:

  • Substituted 2H-indazole

  • Iron(III) Nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Reaction Setup: To a solution of the substituted 2H-indazole in the chosen solvent, add Iron(III) Nitrate nonahydrate.

  • Reaction: Stir the mixture at the temperature specified in the relevant literature procedure (this may range from room temperature to elevated temperatures depending on the substrate).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by flash column chromatography.

Visualizations

experimental_workflow prep_reagents Prepare Nitrating Agent & Substrate Solution cool_reaction Cool Reaction Vessel to Target Temperature (e.g., 0-5°C) prep_reagents->cool_reaction add_nitrating_agent Slowly Add Nitrating Agent Dropwise cool_reaction->add_nitrating_agent Start Addition monitor_temp Continuously Monitor Internal Temperature add_nitrating_agent->monitor_temp stir Maintain Vigorous Stirring monitor_temp->stir monitor_reaction Monitor Progress via TLC/LC-MS stir->monitor_reaction quench Quench Reaction in Ice-Water monitor_reaction->quench Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify

troubleshooting_workflow start Temperature Rising Uncontrollably? stop_addition IMMEDIATELY Stop Adding Nitrating Agent start->stop_addition Yes increase_cooling Increase External Cooling Efficiency stop_addition->increase_cooling check_stirring Ensure Vigorous Stirring increase_cooling->check_stirring temp_stabilized Temperature Stabilized? check_stirring->temp_stabilized continue_monitoring Continue Reaction with Extreme Caution & Slower Addition temp_stabilized->continue_monitoring Yes prepare_quench Prepare to Quench Reaction temp_stabilized->prepare_quench No quench Slowly Pour Mixture into Large Volume of Ice-Water prepare_quench->quench

substituent_effects substituent Indazole Substituent edg Electron-Donating Group (EDG) (-CH₃, -OR, -NH₂) substituent->edg ewg Electron-Withdrawing Group (EWG) (-NO₂, -CN, -SO₃H) substituent->ewg activated_ring Activates Ring (Increases Electron Density) edg->activated_ring deactivated_ring Deactivates Ring (Decreases Electron Density) ewg->deactivated_ring faster_reaction Faster Reaction Rate Higher Exotherm Risk activated_ring->faster_reaction slower_reaction Slower Reaction Rate Lower Initial Exotherm Risk deactivated_ring->slower_reaction

References

Technical Support Center: Synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically follows one of two primary synthetic pathways, starting from commercially available precursors:

  • Route A: Nitration of 3-bromo-2-methyl-2H-indazole.

  • Route B: Bromination of 2-methyl-6-nitro-2H-indazole.

The choice of route may depend on the availability of starting materials and the desired control over regioselectivity.

Q2: What are the most common impurities I might encounter?

A2: Impurities can arise from various stages of the synthesis, including incomplete reactions, side reactions, and residual starting materials or reagents. The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-methyl-6-nitro-2H-indazole (in Route B) or 3-bromo-2-methyl-2H-indazole (in Route A).

  • Intermediates: In multi-step syntheses, residual intermediates from previous steps may be present.

  • Regioisomers:

    • N1-methyl Isomer: Formation of the 1-methyl-indazole isomer during the initial methylation step is a common issue.

    • Nitro-isomers: Nitration of the indazole ring can sometimes lead to the formation of other nitro-isomers (e.g., 4-nitro, 5-nitro, or 7-nitro derivatives), depending on the reaction conditions and the directing effects of the existing substituents.

  • Over-brominated Species: The bromination step can potentially lead to the formation of di-bromo indazole derivatives.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., DMF, acetic acid, ethyl acetate, hexanes) and unreacted reagents (e.g., NBS, nitric acid) may be present in the final product.

  • Degradation Products: The final compound may degrade if not stored under appropriate conditions (e.g., protected from light and moisture).

Q3: How can I identify the impurities in my sample?

A3: A combination of analytical techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main compound from its impurities and assessing the overall purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the molecular weight of the impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is essential for the structural elucidation of the main product and its impurities. The chemical shift of the N-methyl group can distinguish between N1 and N2 isomers.[1]

Troubleshooting Guides

Issue 1: Presence of N1-methyl Isomer Impurity
  • Symptom: An additional peak is observed in the HPLC chromatogram with the same mass as the desired product. The ¹H NMR spectrum shows a singlet for a methyl group at a different chemical shift than the expected N2-methyl group.

  • Possible Cause: During the methylation of the indazole precursor, both N1 and N2 positions can be alkylated, leading to a mixture of regioisomers.

  • Solutions:

    • Optimize Methylation Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. Careful control of reaction temperature can also improve selectivity.

    • Purification: The N1 and N2 isomers can often be separated by column chromatography on silica gel.

Issue 2: Formation of Nitro-Isomers
  • Symptom: HPLC-MS analysis reveals the presence of isomers with the same molecular weight as the desired product but different retention times.

  • Possible Cause: The nitration of the indazole ring is an electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents on the ring. Depending on the substrate (3-bromo-2-methyl-2H-indazole or 2-methyl-indazole), different nitro-isomers can be formed as byproducts.

  • Solutions:

    • Control Nitration Conditions: The choice of nitrating agent (e.g., nitric acid/sulfuric acid mixture) and reaction temperature can affect the regioselectivity. Lower temperatures generally favor the formation of the thermodynamically more stable isomer.

    • Purification: Careful column chromatography can be used to separate the desired 6-nitro isomer from other nitro-isomers.

Issue 3: Over-bromination
  • Symptom: Mass spectrometry indicates the presence of compounds with a higher molecular weight corresponding to the addition of more than one bromine atom.

  • Possible Cause: The use of an excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) or prolonged reaction times can lead to the formation of di-bromo or even tri-bromo indazole derivatives.

  • Solutions:

    • Stoichiometric Control: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents for mono-bromination).

    • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC and stop the reaction as soon as the starting material is consumed to prevent further bromination.

Data Presentation

Impurity TypeCommon ExamplesMethod of DetectionMitigation Strategy
Starting Materials 2-methyl-6-nitro-2H-indazole, 3-bromo-2-methyl-2H-indazoleHPLC, LC-MSEnsure complete reaction, purification by chromatography or recrystallization.
Regioisomers 3-Bromo-1-methyl-6-nitro-1H-indazole, 3-Bromo-2-methyl-4-nitro-2H-indazole, 3-Bromo-2-methyl-7-nitro-2H-indazoleHPLC, LC-MS, ¹H NMROptimize reaction conditions (temperature, reagents), purification by chromatography.
Over-bromination Di-bromo-2-methyl-6-nitro-2H-indazoleHPLC, LC-MSCareful control of brominating agent stoichiometry, reaction monitoring.
Residual Solvents DMF, Acetic Acid, Ethyl Acetate, HexanesGC-MS, ¹H NMRProper drying of the final product under vacuum.

Experimental Protocols

Note: These are generalized protocols and may require optimization based on specific laboratory conditions and available starting materials.

Protocol 1: Synthesis of 2-methyl-6-nitro-2H-indazole (Intermediate)
  • Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1H-indazole in a suitable solvent such as DMF or a mixture of dichloromethane and DMSO.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution. A base, like potassium carbonate or sodium hydride, is typically used to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired N2-methyl isomer from the N1-methyl isomer.

Protocol 2: Bromination of 2-methyl-6-nitro-2H-indazole (Route B)
  • Reaction Setup: Dissolve 2-methyl-6-nitro-2H-indazole in a suitable solvent like acetic acid or a chlorinated solvent.

  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Nitration of 3-bromo-2-methyl-2H-indazole (Route A)
  • Reaction Setup: In a flask cooled in an ice bath, dissolve 3-bromo-2-methyl-2H-indazole in concentrated sulfuric acid.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Reaction Conditions: After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_route_A Route A cluster_route_B Route B 6-nitro-1H-indazole 6-nitro-1H-indazole 2-methyl-6-nitro-2H-indazole 2-methyl-6-nitro-2H-indazole 6-nitro-1H-indazole->2-methyl-6-nitro-2H-indazole Methylation 2-methyl-indazole 2-methyl-indazole 3-bromo-2-methyl-2H-indazole 3-bromo-2-methyl-2H-indazole 2-methyl-indazole->3-bromo-2-methyl-2H-indazole Bromination Final_Product This compound 3-bromo-2-methyl-2H-indazole->Final_Product Nitration 2-methyl-6-nitro-2H-indazole->Final_Product Bromination

Caption: Possible synthetic routes to this compound.

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity (HPLC, LC-MS, NMR) Start->Identify Categorize Categorize Impurity Identify->Categorize Starting_Material Incomplete Reaction Categorize->Starting_Material Unreacted SM Isomer Regioisomer Formation Categorize->Isomer Isomeric Impurity Overreaction Side Reaction (e.g., Over-bromination) Categorize->Overreaction Higher MW Impurity Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Isomer->Optimize_Reaction Overreaction->Optimize_Reaction Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Optimize_Reaction->Optimize_Purification End Pure Product Optimize_Purification->End

Caption: General troubleshooting workflow for impurity issues.

References

A troubleshooting guide for common issues in indazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of indazoles. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

Issue 1: Low Yield or Incomplete Conversion

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?

A: Low yields and incomplete conversions are common challenges in indazole synthesis and can stem from several factors, largely dependent on the specific synthetic route being employed. Here are some common causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in both reaction rate and the formation of byproducts. While some classical methods like Cadogan-type reactions necessitate high temperatures, excessive heat can lead to decomposition of starting materials or products. Conversely, many modern synthetic approaches, including certain palladium-catalyzed reactions, are efficient at milder temperatures.[1] A systematic screening of the reaction temperature is recommended to find the optimal balance for your specific substrate and catalyst system.

  • Incorrect Choice of Solvent: The polarity and boiling point of the solvent are crucial as they affect the solubility of reactants and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may be incomplete. It is advisable to ensure adequate solubility of all reactants in the chosen solvent at the reaction temperature.

  • Insufficient Stoichiometry of the Base: In reactions requiring a base, an inadequate amount can lead to incomplete conversion. For instance, in certain N-alkylation reactions, reducing the amount of potassium carbonate (K2CO3) to 0.5 equivalents has been shown to result in only 62% conversion.[2]

  • Substrate Reactivity: The electronic and steric properties of substituents on your starting materials can significantly influence the reaction's efficiency. For example, the Davis-Beirut reaction is known to be less efficient with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials.[3] If you suspect substrate reactivity is the issue, exploring alternative synthetic routes may be necessary.

  • Presence of Water: In certain reactions, the presence of water can be detrimental. For instance, in domino processes that involve the formation of arylhydrazones, water generated during the reaction can lead to the formation of undesired impurities. The addition of 4 Å molecular sieves can effectively scavenge water and improve the reaction outcome.[1]

Issue 2: Formation of Side Products and Regioisomers

Q: My reaction is producing a mixture of N-1 and N-2 alkylated indazoles. How can I improve the regioselectivity?

A: The formation of N-1 and N-2 regioisomers during N-alkylation is one of the most common side reactions in indazole synthesis. The ratio of these isomers is highly dependent on reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4]

Here are strategies to control regioselectivity:

  • Choice of Base and Solvent: This is a critical factor in controlling the N-1/N-2 ratio.

    • For preferential N-1 alkylation (Thermodynamic Control): A strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N-1 isomer.[2][5] This combination has been shown to provide >99% N-1 regioselectivity for indazoles with various C-3 substituents.[5]

    • For preferential N-2 alkylation (Kinetic Control): Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to a higher proportion of the N-2 isomer. Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF also tend to favor N-2 alkylation.[6]

  • Effect of Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role.

    • Steric Hindrance: Bulky substituents at the C-3 position can sterically hinder the N-2 position, thereby favoring alkylation at the N-1 position.[5] Conversely, substituents at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically hinder the N-1 position and direct alkylation to N-2.[4]

  • Reaction Temperature: Higher reaction temperatures can facilitate equilibration to the more thermodynamically stable N-1 isomer. Running the reaction at a lower temperature may favor the kinetically controlled N-2 product.[1]

Below is a troubleshooting workflow for optimizing N-alkylation regioselectivity:

G Troubleshooting N-Alkylation Regioselectivity start Low N-1 / N-2 Selectivity desired_product Desired Product? start->desired_product n1_product N-1 Isomer desired_product->n1_product N-1 n2_product N-2 Isomer desired_product->n2_product N-2 n1_conditions Use NaH in THF (Thermodynamic Control) n1_product->n1_conditions n2_conditions Use K2CO3 in DMF or Mitsunobu conditions (Kinetic Control) n2_product->n2_conditions n1_substituent Introduce bulky C-3 substituent to sterically hinder N-2 n1_conditions->n1_substituent If still low selectivity n1_temp Increase reaction temperature to favor thermodynamic product n1_substituent->n1_temp Further optimization n2_substituent Introduce C-7 substituent (e.g., -NO2) to hinder N-1 n2_conditions->n2_substituent If still low selectivity n2_temp Decrease reaction temperature to favor kinetic product n2_substituent->n2_temp Further optimization

Caption: Troubleshooting workflow for optimizing N-alkylation regioselectivity.

Issue 3: Purification Challenges

Q: I am having difficulty purifying my indazole derivative. It is co-eluting with impurities or "oiling out" during recrystallization. What can I do?

A: Purification of indazole derivatives can be challenging due to the presence of closely related isomers and byproducts.

  • Co-elution in Column Chromatography:

    • Optimize the Mobile Phase: If you are using an isocratic system (a constant solvent mixture), switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can often resolve closely eluting spots.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. If you are using silica gel, you could try alumina or a reverse-phase C18 silica.

  • "Oiling Out" During Recrystallization: This occurs when the compound comes out of solution as a liquid instead of a solid, often because the melting point of the solid is lower than the temperature of the solution.[7]

    • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature before and during filtration.

    • Use a Different Solvent or Solvent System: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. A mixture of a good solvent and a poor solvent can be effective. Dissolve the compound in a minimum of the good solvent at an elevated temperature, and then slowly add the poor solvent until the solution becomes cloudy. Then, add a small amount of the good solvent to redissolve the oil and allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of the pure solid, add a seed crystal to the cooled solution to induce crystallization.

  • Separating N-1 and N-2 Isomers:

    • Recrystallization: Judicious choice of a mixed solvent system can be used for the separation of N-1 and N-2 substituted indazole isomers by recrystallization, sometimes achieving purities greater than 99%.[8] Common solvent mixtures include acetone/water, ethanol/water, and THF/water.[8]

Data Presentation: Quantitative Analysis of Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield and regioselectivity of indazole synthesis.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of Methyl 5-bromo-1H-indazole-3-carboxylate

EntryBase (equiv.)SolventTemperature (°C)N-1 : N-2 RatioCombined Yield (%)
1K2CO3 (1.5)DMF901.4 : 191
2Cs2CO3 (1.5)DMF901.4 : 194
3NaH (1.1)DMFrt1.9 : 1100
4Cs2CO3 (1.5)THFrt5.8 : 19
5KH (1.1)THF0 → 5011 : 1100
6NaHMDS (1.1)THF0 → 50>99 : 191

Data adapted from Beilstein J. Org. Chem. 2021, 17, 1939–1951.[2]

Table 2: Effect of C-7 Substituent on N-Alkylation Regioselectivity (NaH in THF)

EntryC-7 SubstituentN-1 : N-2 Ratio
1-H1.3 : 1
2-Me1 : 1.3
3-Br1 : 2.7
4-NO2<1 : >99
5-CO2Me4 : 96

Data adapted from Beilstein J. Org. Chem. 2021, 17, 1939–1951.[2]

Experimental Protocols

Detailed methodologies for key indazole synthesis reactions are provided below.

Protocol 1: Classical Jacobson Indazole Synthesis (from N-Acetyl-o-toluidine)

This protocol is adapted from Organic Syntheses.[9]

Materials:

  • o-Toluidine

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium nitrite

  • Sulfuric acid

  • Benzene

  • Methanol

  • Hydrochloric acid

  • Ammonia solution

Procedure:

  • Slowly add o-toluidine (0.839 mole) to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).

  • Cool the mixture in an ice bath and nitrosate by introducing a stream of nitrous gases (generated from sodium nitrite and sulfuric acid) while maintaining the temperature between +1° and +4°C.

  • After the nitrosation is complete (indicated by a persistent black-green color), pour the solution onto a mixture of ice and water.

  • Extract the separated oil with benzene.

  • Wash the combined benzene extracts with ice water, then with a small amount of methanol.

  • Decompose the N-nitroso-o-acetotoluidide by warming the benzene solution to 35°C for 1 hour, then at 40-45°C for 7 hours.

  • After decomposition, boil the solution briefly and then cool.

  • Extract the cooled benzene solution with 2N and 5N hydrochloric acid.

  • Treat the combined acidic extracts with excess ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash with water, and dry.

  • Purify the crude product by vacuum distillation to yield colorless indazole (m.p. 148°C).

Protocol 2: Davis-Beirut Reaction for 2H-Indazole Synthesis

This is a general procedure based on descriptions of the Davis-Beirut reaction.[10]

Materials:

  • o-Nitrobenzyl bromide

  • Primary amine (e.g., aniline or an aliphatic amine)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the o-nitrobenzyl bromide (1.0 eq) and the primary amine (1.1 eq) in THF.

  • Stir the mixture at room temperature until the formation of the 2-nitrobenzylamine intermediate is complete (monitor by TLC).

  • Remove the THF under reduced pressure.

  • To the resulting 2-nitrobenzylamine, add a 5% solution of KOH in ethanol.

  • Heat the reaction mixture to 60°C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2H-indazole.

Mandatory Visualization

VEGFR Signaling Pathway and Indazole-Based Inhibitors

Many indazole derivatives are potent kinase inhibitors. For example, axitinib and pazopanib are indazole-containing drugs that target Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis, a process crucial for tumor growth and metastasis. The diagram below illustrates a simplified VEGFR signaling pathway and the point of inhibition by these drugs.

G Simplified VEGFR Signaling Pathway and Inhibition by Indazole Derivatives cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates VEGF VEGF VEGF->VEGFR Binds Indazole_Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR Inhibits ATP binding Cell_Response Angiogenesis, Cell Proliferation, Survival PLCg->Cell_Response AKT AKT PI3K->AKT MAPK MAPK Ras->MAPK AKT->Cell_Response MAPK->Cell_Response

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.

References

Technical Support Center: Monitoring Indazole Synthesis with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring indazole synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the application of TLC for reaction monitoring. The indazole core is a vital scaffold in medicinal chemistry, and precise monitoring of its synthesis is crucial for optimizing reaction conditions and ensuring product purity.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring indazole synthesis in many research labs?

A: TLC is a rapid, cost-effective, and highly versatile separation technique ideal for real-time reaction monitoring.[4][5][6] Its simplicity allows for quick qualitative analysis of a reaction mixture, providing immediate insights into the consumption of starting materials and the formation of products. For many indazole syntheses, which involve changes in polarity as the reaction progresses, TLC offers a straightforward way to visualize this transformation.[7]

Q2: What is a typical solvent system for running TLC on an indazole synthesis?

A: The ideal solvent system, or eluent, depends on the specific polarity of your starting materials and the indazole product. A common starting point for many heterocyclic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8][9][10] A typical starting ratio might be 7:3 or 8:2 hexane:ethyl acetate. You can then adjust the ratio to achieve optimal separation. For more polar compounds, adding a small percentage of methanol to a solvent like dichloromethane can be effective.[11]

Q3: How do I calculate and interpret the Retention Factor (Rf) value?

A: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[12][13][14] An ideal Rf value for the product is typically between 0.25 and 0.35 for good separation and subsequent column chromatography.[8] A higher Rf value indicates a less polar compound, while a lower Rf value signifies a more polar compound.[15][16]

Q4: My indazole product and starting material are not UV-active. How can I visualize them on the TLC plate?

A: If your compounds do not absorb UV light, you will need to use a chemical stain for visualization.[8][17][18] For indazoles and related nitrogen-containing heterocycles, several stains can be effective. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that reacts with many functional groups.[19][20] Anisaldehyde or vanillin stains can also be effective, often producing a range of colors for different compounds upon heating.[19][20][21] Iodine vapor is another common method that can visualize a wide variety of organic compounds.[19][22][23]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using TLC to monitor indazole synthesis.

Problem: No Spots are Visible on the TLC Plate

This can be a frustrating issue, but it is often easily resolved by considering the following possibilities:

  • Insufficient Sample Concentration: The concentration of your reaction mixture may be too low to be detected.[8][24][25]

    • Solution: Try spotting the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications. This effectively concentrates your sample on the plate.[8][24][25]

  • Inappropriate Visualization Technique: Your compounds may not be UV-active, or the chosen stain may not react with your specific molecules.[8][24]

    • Solution: If using a UV lamp, ensure your TLC plates contain a fluorescent indicator (usually specified as F₂₅₄). If no spots appear, try a chemical stain. Experiment with different stains, such as potassium permanganate, anisaldehyde, or an iodine chamber, to find one that effectively visualizes your compounds.[19][20][22]

  • Sample Washed Away: The origin line where you spotted your sample was below the solvent level in the developing chamber.[25][26]

    • Solution: Always ensure the solvent level in the TLC chamber is below the pencil line where you have spotted your samples.[25][26]

  • Volatile Compounds: The starting materials or products may be highly volatile and could have evaporated from the TLC plate before or during development.[24][27]

Problem: Streaking of Spots

Streaking, where a compound appears as a continuous line rather than a distinct spot, is a common problem that can obscure results.

  • Sample Overloading: Applying too much sample is a frequent cause of streaking.[8][25][28]

    • Solution: Dilute your sample before spotting it on the TLC plate.[27][28] A 1% solution in a volatile solvent is often a good starting point.[8]

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking.

    • Solution: Adjust the polarity of your solvent system. For acidic compounds, adding a small amount of acetic acid to the eluent can improve spot shape. For basic compounds, like many nitrogen-containing heterocycles, adding a small amount of triethylamine or ammonia can prevent streaking.[24][29]

  • Complex Mixture: If the reaction has produced a complex mixture of products with similar polarities, they may appear as a streak.[25]

    • Solution: Try different solvent systems to improve the separation of the components.[25]

Problem: Spots are Not Separating (Overlapping or at Solvent Front/Baseline)

Poor separation prevents accurate assessment of the reaction's progress.

  • Inappropriate Solvent Polarity: The polarity of the eluent is critical for good separation.[28]

    • Spots at the Baseline (Low Rf): The solvent is not polar enough to move the compounds up the plate.[24]

      • Solution: Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[24]

    • Spots at the Solvent Front (High Rf): The solvent is too polar, causing all compounds to travel with the solvent front.[24]

      • Solution: Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate).[24]

  • Co-eluting Compounds: The starting material and product may have very similar polarities.

    • Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. A "cospot," where the starting material and reaction mixture are spotted in the same lane, can help determine if the spots are truly identical or just have very similar Rf values.[30]

Problem: Inconsistent Rf Values

Reproducibility is key for reliable reaction monitoring. Several factors can lead to inconsistent Rf values between runs.

  • Changes in Experimental Conditions: Rf values are sensitive to several factors.[15][26]

    • Solution: To ensure consistency, always use the same solvent system, adsorbent (TLC plate type), and spotting technique. Maintain a consistent temperature and ensure the TLC chamber is properly saturated with solvent vapor by placing a piece of filter paper inside.[4][15]

  • Reusing Solvent: The composition of the eluent can change over time due to evaporation, especially with volatile solvents.

    • Solution: Always use a fresh solvent system for each TLC run to ensure reproducible results.[25]

Problem: Unexpected Spots Appearing

The appearance of unexpected spots can indicate side reactions or decomposition.

  • Side Reactions: The reaction may be producing byproducts.

    • Solution: This is valuable information! The presence of new spots helps in understanding the reaction pathway and in optimizing conditions to minimize side product formation.

  • Decomposition on the Plate: Some compounds are unstable on the acidic silica gel surface.[21]

    • Solution: If you suspect decomposition, you can try using alumina or reverse-phase TLC plates. Alternatively, adding a small amount of a base like triethylamine to the eluent can neutralize the silica gel's acidity.[24]

Experimental Protocols & Data Presentation

Protocol: Standard TLC Monitoring of an Indazole Synthesis
  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[8][29] Mark three small, evenly spaced points on this line for spotting.

  • Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the samples on the origin line.[8]

    • Lane 1: Starting Material (Reference)

    • Lane 2: Co-spot (spot the starting material first, then the reaction mixture on top)

    • Lane 3: Reaction Mixture

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[8] Cover the chamber and allow the solvent to ascend the plate.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[29]

  • Visualization: Dry the plate and visualize the spots using a UV lamp.[8][23] Circle any visible spots with a pencil. If necessary, use a chemical stain for further visualization.[20]

  • Analysis: Calculate the Rf values for the starting material and any new spots (products). Compare the relative intensity of the spots to qualitatively assess the progress of the reaction.

Table 1: Common Solvent Systems for TLC of Heterocyclic Compounds
Polarity of AnalyteRecommended Solvent System (v/v)Notes
Non-polar5-20% Ethyl Acetate in HexanesA good starting point for many organic reactions.[11]
Intermediate Polarity30-60% Ethyl Acetate in HexanesAdjust the ratio to achieve optimal separation.
Polar5-10% Methanol in DichloromethaneUseful for more polar indazole derivatives.[11]
Very Polar/Basic1-10% of (10% NH₄OH in Methanol) in DichloromethaneThe ammonia helps to prevent streaking of basic compounds.[11]

Visualizations

Diagram 1: Workflow for Optimizing a TLC Solvent System

TLC_Optimization cluster_results Evaluation start Start with a standard solvent system (e.g., 80:20 Hexane:EtOAc) run_tlc Run TLC start->run_tlc analyze Analyze Rf values run_tlc->analyze high_rf Spots at solvent front (Rf > 0.8) analyze->high_rf Too Polar low_rf Spots at baseline (Rf < 0.1) analyze->low_rf Not Polar Enough good_rf Good separation (Rf ≈ 0.2-0.5) analyze->good_rf Optimal decrease_polarity Decrease eluent polarity (e.g., 90:10 Hexane:EtOAc) high_rf->decrease_polarity increase_polarity Increase eluent polarity (e.g., 60:40 Hexane:EtOAc) low_rf->increase_polarity end End good_rf->end System Optimized decrease_polarity->run_tlc increase_polarity->run_tlc

Caption: A workflow for the systematic optimization of a TLC solvent system.

Diagram 2: Troubleshooting Decision Tree for Common TLC Issues

TLC_Troubleshooting start TLC Plate Issue Observed no_spots No Spots Visible? start->no_spots streaking Streaking Spots? start->streaking poor_sep Poor Separation? start->poor_sep conc_check Sample too dilute? no_spots->conc_check overload_check Sample overloaded? streaking->overload_check polarity_check Inappropriate solvent polarity? poor_sep->polarity_check vis_check Wrong visualization? conc_check->vis_check No spot_more Concentrate spot by re-spotting conc_check->spot_more Yes try_stain Try a chemical stain (e.g., KMnO4, Iodine) vis_check->try_stain Yes acid_base_check Analyte acidic/basic? overload_check->acid_base_check No dilute_sample Dilute sample and re-run overload_check->dilute_sample Yes add_modifier Add modifier to eluent (e.g., AcOH or Et3N) acid_base_check->add_modifier Yes adjust_polarity Adjust solvent ratio (see Optimization Workflow) polarity_check->adjust_polarity Yes

Caption: A decision tree for troubleshooting common TLC problems.

References

Technical Support Center: Optimizing Mobile Phase for Indazole Derivative Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography of indazole derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mobile phase selection and overcome common separation challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the column chromatography of indazole derivatives in a question-and-answer format.

Problem: My indazole derivative is not moving off the baseline, even with a high percentage of polar solvent.

  • Answer: This indicates that your mobile phase is not polar enough to elute your highly polar compound from the stationary phase.

    • Solution 1: Increase Mobile Phase Polarity. If you are using a standard ethyl acetate/hexane system, you can switch to a more polar solvent system like methanol in dichloromethane. Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it.[1]

    • Solution 2: Add a Modifier. For very polar or basic indazole derivatives, which may interact strongly with acidic silica gel, consider adding a small amount of a competitive base to your mobile phase. A common choice is to use a stock solution of 10% ammonia in methanol, which can then be added at 1-10% to dichloromethane.[1] Alternatively, 1-3% triethylamine in your solvent system can help neutralize the silica gel.[1]

    • Solution 3: Consider Reversed-Phase Chromatography. If your compound is highly polar, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), might be a more suitable technique.[2][3]

Problem: My indazole derivative is coming off the column too quickly, resulting in poor separation from impurities.

  • Answer: This suggests that your mobile phase is too polar for your compound.

    • Solution 1: Decrease Mobile Phase Polarity. Reduce the percentage of the polar solvent in your mobile phase. For example, if you are using 30% ethyl acetate in hexane, try reducing it to 10-15%.

    • Solution 2: Use a Less Polar Solvent System. Switch to a less polar mobile phase combination. For instance, if you are using ethyl acetate/hexane, consider trying ether/hexane, which is generally less polar.[1]

    • Solution 3: Optimize with TLC. Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound to ensure good separation on the column.[4][5]

Problem: The separation between my desired indazole derivative and an impurity is poor, with significant peak overlap.

  • Answer: Achieving good resolution between closely eluting compounds often requires fine-tuning the mobile phase composition to alter selectivity.

    • Solution 1: Change the Solvent System. Even if two solvent systems have similar overall polarity, they can provide different selectivity due to different solvent properties (e.g., dipole moment, hydrogen bonding capability). If ethyl acetate/hexane is not providing adequate separation, try a system like dichloromethane/methanol.[1]

    • Solution 2: Isocratic vs. Gradient Elution. If you are using an isocratic (constant solvent composition) elution and the separation is poor, switching to a shallow gradient elution can often improve resolution.[4] A shallow gradient slowly increases the polarity of the mobile phase, which can help to better separate compounds with similar retention factors.

    • Solution 3: Check Compound Stability. In some cases, what appears to be poor separation is actually the on-column degradation of your compound.[2] You can check for this by spotting your purified compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots have appeared. If your compound is sensitive to the acidic nature of silica gel, neutralizing the silica with triethylamine in the mobile phase can help.[1]

Problem: My compound has poor solubility in the mobile phase, leading to issues with loading it onto the column.

  • Answer: Solubility issues can lead to band broadening and poor separation.

    • Solution 1: Dry Loading. Instead of dissolving your sample in the mobile phase and loading it directly onto the column, use the dry loading technique.[5][6] This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of your column.[5][6][7]

    • Solution 2: Use a Stronger Loading Solvent. You can dissolve your sample in a minimal amount of a stronger (more polar) solvent, like dichloromethane, to ensure it is fully dissolved before loading it onto the column.[6] However, use the smallest volume possible to avoid compromising the separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of a newly synthesized indazole derivative?

A1: A good starting point for many indazole derivatives, which are often of intermediate polarity, is a mixture of ethyl acetate and hexane.[1] Begin by performing TLC with a solvent system of 20-30% ethyl acetate in hexane. Based on the Rf value of your target compound, you can then adjust the polarity. For non-polar derivatives, you might start with 5% ethyl acetate in hexane, while more polar derivatives may require 50% or more ethyl acetate, or even a switch to a more polar system like 5% methanol in dichloromethane.[1]

Q2: How can I use TLC to optimize my mobile phase for column chromatography?

A2: TLC is an essential tool for quickly determining the optimal solvent system. The goal is to find a mobile phase composition where your desired compound has an Rf value between 0.2 and 0.3.[4][5] An Rf in this range generally ensures that the compound will not elute too quickly (giving poor separation) or take an excessively long time to elute (leading to band broadening and excessive solvent use). The separation you see on the TLC plate is a good prediction of the separation you will achieve on the column.

Q3: What are some common mobile phase systems for separating indazole derivatives on a silica gel column?

A3: The most common mobile phases are binary mixtures of a non-polar solvent and a more polar solvent. These are typically used in a gradient, starting with a low concentration of the polar solvent and gradually increasing it. Common systems, listed in order of increasing polarity, include:

  • Hexane/Ethyl Acetate[1]

  • Petroleum Ether/Ethyl Acetate[4]

  • Dichloromethane/Methanol[1]

For basic indazole derivatives that may interact strongly with silica, a small amount of triethylamine or ammonia can be added to the mobile phase.[1]

Q4: My indazole derivative appears to be degrading on the silica gel column. What can I do?

A4: If you suspect your compound is unstable on silica gel, you can take a few steps. First, you can try to deactivate the silica gel by adding a small amount of a base, like triethylamine (1-3%), to your mobile phase.[1] This neutralizes the acidic sites on the silica surface that can cause degradation. Alternatively, you could switch to a different stationary phase that is less acidic, such as alumina or florisil.[2]

Data Presentation

Table 1: Properties of Common Solvents for Normal Phase Chromatography

SolventElution Strength (ε°) on SilicaPolarity Group
Hexane0.01---
Toluene0.22VII
Dichloromethane0.32V
Diethyl Ether0.40I
Ethyl Acetate0.43VIa
Acetone0.50VIa
Acetonitrile0.51VIb
Isopropanol0.60II
Ethanol0.68II
Methanol0.70II

Data sourced from various chromatography resources.[8]

Experimental Protocols

Protocol 1: Mobile Phase Optimization using Thin Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount of your crude indazole derivative mixture in a suitable solvent like dichloromethane or ethyl acetate.[4]

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a small amount of your chosen mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the spot.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for your target compound (distance traveled by the spot / distance traveled by the solvent front).

  • Optimization: Adjust the polarity of your mobile phase until the Rf of your target compound is between 0.2 and 0.3.[4][5] If the Rf is too high, decrease the polarity (less ethyl acetate). If the Rf is too low, increase the polarity (more ethyl acetate).

Protocol 2: General Column Chromatography Workflow for Indazole Derivatives

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimum amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.[6]

    • Dry Loading: For samples with poor solubility, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.[5][6][7]

  • Elution:

    • Isocratic: Elute the column with the optimized mobile phase from your TLC analysis.

    • Gradient: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the proportion of the polar solvent (e.g., ethyl acetate) over time.[4]

  • Fraction Collection: Collect fractions in test tubes as the mobile phase elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified indazole derivative.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.[4]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_0 Preliminary Analysis cluster_1 Decision Point cluster_2 Adjustment cluster_3 Column Chromatography start Crude Indazole Product tlc Perform TLC with Test Solvents (e.g., EtOAc/Hexane) start->tlc check_rf Is Rf of Target Compound ~0.2-0.3? tlc->check_rf increase_polarity Increase Mobile Phase Polarity check_rf->increase_polarity No (Rf too low) decrease_polarity Decrease Mobile Phase Polarity check_rf->decrease_polarity No (Rf too high) run_column Run Column Chromatography check_rf->run_column Yes increase_polarity->tlc decrease_polarity->tlc end_node Pure Indazole Derivative run_column->end_node

Caption: Workflow for mobile phase optimization using TLC.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions start Poor Separation cause1 Incorrect Polarity start->cause1 cause2 Poor Solubility start->cause2 cause3 Compound Degradation start->cause3 solution1a Adjust Solvent Ratio cause1->solution1a solution1b Change Solvent System cause1->solution1b solution2 Use Dry Loading Method cause2->solution2 solution3 Add Triethylamine to Mobile Phase cause3->solution3

Caption: Troubleshooting logic for poor column chromatography separation.

References

Validation & Comparative

Comparative Guide to Purity Analysis of 3-Bromo-2-methyl-6-nitro-2H-indazole: HPLC vs. UPLC and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 3-Bromo-2-methyl-6-nitro-2H-indazole, a key building block in medicinal chemistry.[1] The comparison is supported by experimental protocols and performance data to assist in selecting the most appropriate analytical method.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for separating, identifying, and quantifying components in a mixture.[2] It is a robust and versatile technique suitable for a broad range of compounds.[2]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns with smaller particle sizes (sub-2 µm) and instrumentation that can handle much higher pressures than traditional HPLC systems, UPLC delivers faster analysis times, greater resolution, and improved sensitivity.[3][4][5][6][7] This makes it particularly advantageous for resolving complex mixtures and detecting trace-level impurities.[6]

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate, absolute quantification of the main component and any NMR-active impurities against a certified internal standard.[8][9]

Data Presentation: Purity Analysis Comparison

A hypothetical batch of this compound was analyzed using the three techniques. The potential impurities considered are based on common byproducts in related syntheses, such as unreacted starting material (2-methyl-6-nitro-2H-indazole), a regioisomer (3-Bromo-2-methyl-5-nitro-2H-indazole), and a di-brominated byproduct.[10]

Parameter HPLC Results UPLC Results qNMR Results
Purity of Main Compound (%) 99.5299.5199.55
Impurity 1: 2-methyl-6-nitro-2H-indazole (%) 0.150.150.16
Impurity 2: 3-Bromo-2-methyl-5-nitro-2H-indazole (%) 0.210.220.20
Impurity 3: 3,X-Dibromo-2-methyl-6-nitro-2H-indazole (%) 0.120.120.09
Total Impurities (%) 0.480.490.45
Analysis Run Time (minutes) 20510
Resolution (Main Peak / Impurity 2) 1.82.9N/A
Limit of Quantification (LOQ) for Impurities (%) 0.050.010.05

Experimental Protocols

This method is designed to provide a robust separation of the main compound from its potential process-related impurities.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 40% B

      • 2-12 min: 40% to 80% B

      • 12-15 min: 80% B

      • 15.1-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute with the same solvent to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

This method offers a significant reduction in analysis time while improving resolution, making it ideal for high-throughput screening.

  • Instrumentation: UPLC system with a DAD detector.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-0.5 min: 40% B

      • 0.5-3.5 min: 40% to 80% B

      • 3.5-4.0 min: 80% B

      • 4.1-5.0 min: 40% B (re-equilibration)

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, but with a final concentration of 0.05 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter.

This protocol provides an absolute purity value without the need for specific impurity reference standards.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Internal Standard: Maleic acid (certified reference material).

    • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, unique signal for this compound (e.g., the N-methyl singlet) and a unique signal for the internal standard (maleic acid singlet at ~6.3 ppm).

    • Calculate the purity (P) using the following formula: P (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the internal standard.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area Purity integrate->calculate report report calculate->report Final Report qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_std Weigh Internal Std weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum transfer->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Final Report

References

A Comparative Guide to the Spectroscopic and Spectrometric Analysis of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for 3-Bromo-2-methyl-6-nitro-2H-indazole against structurally related alternatives. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering objective data and experimental protocols to aid in structural characterization and analysis.

Spectroscopic and Spectrometric Data Summary

The structural identity of this compound is unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized and compared with alternative indazole derivatives in the tables below. The molecular formula for this compound is C₈H₆BrN₃O₂ with a molecular weight of 256.06 g/mol .[1]

The ¹H NMR spectrum of this compound is distinguished by a characteristic singlet for the N-methyl group in the range of δ 2.50-2.70 ppm, which is a diagnostic indicator for N2-substituted indazole derivatives.[1] This chemical shift helps differentiate it from N1-substituted isomers.[1] The aromatic protons appear at distinct chemical shifts influenced by the bromo and nitro substituents.

CompoundChemical Shift (δ) ppm & MultiplicityAssignment
This compound δ 2.50-2.70 (s)N-CH₃
δ 7.12-8.50 (m)Aromatic-H
3-Bromo-6-nitro-1H-indazoleδ 7.8 - 8.6 (m)Aromatic-H
δ 13.0+ (br s)N-H
3-Methyl-6-nitro-1H-indazoleδ 2.6 (s)C-CH₃
δ 7.5 - 8.5 (m)Aromatic-H
δ 13.0+ (br s)N-H

Note: Data for comparative compounds is based on typical values for these structural motifs.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the electronic effects of the bromine, nitro, and methyl groups.

CompoundPredicted Chemical Shift (δ) ppmAssignment
This compound ~145-150C-NO₂
~140-145C7a
~120-130Aromatic C-H
~115-120C3a
~110-115C-Br
~35-40N-CH₃
3-Bromo-6-nitro-1H-indazole~146C-NO₂
~141C7a
~123C5
~122C4
~116C7
~112C3-Br
~108C3a

The IR spectrum is crucial for identifying functional groups. For this compound, the nitro group presents characteristic strong absorption bands.[1]

CompoundIR Absorption Bands (cm⁻¹)Assignment
This compound 1520-1540 (very strong)Asymmetric NO₂ stretch
1340-1360 (strong)Symmetric NO₂ stretch
~3100Aromatic C-H stretch
~1600, ~1450C=C ring stretch
3-Bromo-6-nitro-1H-indazole1515-1535Asymmetric NO₂ stretch
1335-1355Symmetric NO₂ stretch
~3300-3400N-H stretch

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
This compound 255/257 (M⁺, isotopic pattern for Br)[M-NO₂]⁺, [M-Br]⁺, [M-CH₃]⁺
3-Bromo-6-nitro-1H-indazole241/243 (M⁺, isotopic pattern for Br)[M-NO₂]⁺, [M-H-NO₂]⁺, [M-Br]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric techniques are provided below.

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-20 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: The NMR tube is inserted into the spectrometer's probe. The magnetic field is locked on the deuterium signal of the solvent and shimmed to achieve optimal homogeneity. For ¹H NMR, the spectral width is typically 0-15 ppm. For ¹³C NMR, the spectral width is around 0-200 ppm. Standard pulse sequences are used to acquire the spectra.

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then recorded, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrometer is operated in positive or negative ion mode. The data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups (e.g., -NO₂) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Structural Elucidation of this compound.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Substituted 2H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is paramount. Indazoles, particularly the 2H-indazole scaffold, are significant in medicinal chemistry due to their diverse biological activities. Synthetic routes to indazole derivatives often yield a mixture of N-1 (1H) and N-2 (2H) isomers, which possess distinct physicochemical and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and primary tool for differentiating these isomers. This guide provides an objective comparison of the ¹H and ¹³C NMR spectral features of substituted 2H-indazoles, supported by experimental data and detailed methodologies, to aid in their precise characterization.

Data Presentation: A Comparative NMR Analysis

The key to distinguishing 2H-indazoles from their 1H counterparts lies in the distinct chemical environments of the protons and carbons in the heterocyclic ring. The quinonoid-like structure of the 2H-isomer significantly influences the shielding and deshielding of adjacent nuclei compared to the benzenoid form of the 1H-isomer.[1]

¹H NMR Spectral Data

The proton chemical shifts of the indazole core are particularly diagnostic. The H-3 proton in 2H-indazoles is typically found further downfield (more deshielded) compared to the H-3 proton in 1H-indazoles.[1][2] This is a consistent and reliable indicator for assigning the substitution pattern.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted 2H-Indazoles

ProtonChemical Shift (δ, ppm) in CDCl₃Key Observations
H-38.16 - 8.41Generally a singlet, significantly deshielded compared to 1H-isomers (~8.10 ppm).[1][2][3]
H-47.70 - 7.79Typically a doublet.[1][2]
H-57.31 - 7.41Often a triplet or multiplet.[3]
H-67.10 - 7.33Often a triplet or multiplet.[3]
H-77.68 - 7.79Typically a doublet.[1][3]

Note: Chemical shifts can vary depending on the solvent and the nature of the substituents.[1] For instance, in MeOD, the H-3 proton of 2H-indazole carboxylic acid derivatives resonates in the δ = 8.16-8.36 ppm range.[1]

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides further unambiguous evidence for the structural assignment of N-substituted indazoles.[1] The chemical shifts of the carbon atoms within the heterocyclic core, particularly C-3 and the bridgehead carbons, are sensitive to the position of the substituent.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted 2H-Indazoles

CarbonChemical Shift (δ, ppm) in CDCl₃Key Observations
C-3120.99 - 122.87
C-3a126.81 - 127.27
C-4120.12 - 120.50
C-5122.44 - 123.03
C-6120.37 - 122.17
C-7117.84 - 118.07
C-7a149.72 - 150.05

Note: Data compiled from various 2-phenyl-2H-indazole derivatives.[3][4]

Comparison with Alternative Analytical Techniques

While NMR is the most definitive method, other spectroscopic techniques can provide complementary information for distinguishing between 1H- and 2H-indazole isomers.

Table 3: Comparison of Analytical Techniques for Indazole Isomer Differentiation

TechniqueApplication for Isomer DifferentiationAdvantagesLimitations
Infrared (IR) Spectroscopy The N-H stretching frequency in unsubstituted 1H-indazoles is a key feature that is absent in N-substituted 2H-indazoles.Quick and simple for identifying the presence of an N-H bond.Less effective for distinguishing between N-substituted isomers.
Mass Spectrometry (MS) Both isomers will have the same molecular weight. Fragmentation patterns may differ and can be used for differentiation, but this is not always straightforward.Provides accurate molecular weight.Isomers may not show sufficiently distinct fragmentation to be reliably distinguished.
UV-Vis Spectroscopy The electronic transitions, and thus the absorption maxima, can differ between the benzenoid (1H) and quinonoid (2H) systems.Can show differences in conjugation and electronic structure.Overlap in spectra and solvent effects can complicate interpretation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are typical protocols for the synthesis and NMR analysis of substituted 2H-indazoles.

General Synthesis of 2-Phenyl-2H-indazoles

A common method for the synthesis of 2-phenyl-2H-indazoles is the Cadogan reaction.[5] This involves the reductive cyclization of a Schiff base, formed from a 2-nitrobenzaldehyde and a substituted aniline, using a reducing agent like triethyl phosphite.[3][5]

  • Schiff Base Formation: An equimolar mixture of a 2-nitrobenzaldehyde and a substituted aniline is heated under reflux.[5] For some reactions, room temperature may yield better results.[5]

  • Reductive Cyclization: The resulting Schiff base is then heated with triethyl phosphite to induce reduction of the nitro group and subsequent cyclization to form the 2H-indazole ring.[3][5]

NMR Spectroscopy

The unambiguous assignment of 1- and 2-substituted indazoles is achieved through a combination of ¹H, ¹³C, DEPT, and two-dimensional NMR techniques.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.[6]

  • Sample Preparation: Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition:

    • A standard one-dimensional ¹H NMR spectrum is acquired.

    • The spectral width is set to cover a range of 0-15 ppm.

    • A sufficient number of scans are performed to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • The spectral width is set to cover a range of 0-200 ppm.

    • Longer acquisition times or a higher number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of substituted 2H-indazoles, leading to the differentiation of isomers.

G Workflow for Synthesis and Analysis of Substituted 2H-Indazoles cluster_synthesis Synthesis cluster_analysis Analysis cluster_elucidation Structure Elucidation cluster_output Output start Starting Materials (e.g., 2-nitrobenzaldehyde, aniline) reaction Chemical Reaction (e.g., Cadogan Cyclization) start->reaction mixture Product Mixture (1H- and 2H-isomers) reaction->mixture nmr 1H and 13C NMR Spectroscopy mixture->nmr other_spec Other Spectroscopic Methods (IR, MS) mixture->other_spec data Spectral Data (Chemical Shifts, Coupling Constants) nmr->data other_spec->data comparison Data Comparison (e.g., H-3 chemical shift) data->comparison structure Structure Assignment (2H-indazole) comparison->structure guide Publish Comparison Guide structure->guide

Caption: General workflow for the synthesis and structural elucidation of substituted 2H-indazoles.

References

Unveiling the Molecular Identity: A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the characterization of 3-Bromo-2-methyl-6-nitro-2H-indazole, a heterocyclic compound with potential applications in medicinal chemistry.[1] We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of its analytical profile.

Executive Summary

Mass spectrometry (MS) proves to be a powerful tool for the analysis of this compound, offering definitive molecular weight confirmation and valuable structural insights through its characteristic fragmentation patterns. The presence of a bromine atom provides a distinct isotopic signature, further enhancing the confidence in identification. When used in conjunction with other spectroscopic and chromatographic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), a comprehensive and unambiguous characterization of the molecule can be achieved. This guide will delve into the specifics of each technique, presenting a comparative analysis of their strengths and the data they provide.

Mass Spectrometry Analysis

Mass spectrometry of this compound (molecular formula: C₈H₆BrN₃O₂, molecular weight: 256.06 g/mol ) provides crucial information for its identification.[1] The most telling feature in its mass spectrum is the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion appears as a doublet with a mass-to-charge ratio (m/z) of 254 and 256. The relative intensity of these peaks is approximately 1:1, which is a characteristic signature for a molecule containing a single bromine atom.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways common for nitroaromatic and halogenated compounds. Key fragmentation steps would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the indazole ring. A proposed fragmentation pathway is illustrated in the diagram below.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • The sample is introduced into the ion source via direct infusion or through a gas chromatograph.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-350

  • Scan Speed: 1 scan/second

  • Source Temperature: 200-250 °C

Comparative Analysis with Other Techniques

While mass spectrometry is a cornerstone for molecular weight determination, a multi-faceted approach utilizing other analytical techniques provides a more complete picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to elucidate the detailed carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group in the region of δ 2.50-2.70 ppm.[1] The aromatic protons will exhibit complex splitting patterns, with their chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with the carbon bearing the nitro group appearing at a significantly downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic peaks in the IR spectrum are the asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of this compound and for its quantification in complex mixtures. A reversed-phase HPLC method would be suitable for this compound, where it would be separated from impurities based on its polarity. The retention time under specific chromatographic conditions serves as a key identifier.

Data Comparison

The following table summarizes the key quantitative data obtained from the mass spectrometry analysis of this compound and compares it with data from alternative analytical techniques.

Analytical TechniqueParameterObserved/Expected ValueSignificance
Mass Spectrometry Molecular Ion (M⁺)m/z 254/256 (1:1 ratio)Confirms molecular weight and presence of one bromine atom.
Major FragmentsPredicted: [M-NO₂]⁺, [M-Br]⁺, etc.Provides structural information.
¹H NMR N-CH₃ Chemical Shiftδ 2.50-2.70 ppm (singlet)[1]Confirms the presence and environment of the methyl group.
Aromatic ProtonsComplex multipletsElucidates the substitution pattern on the aromatic ring.
¹³C NMR N-CH₃ Chemical ShiftPredicted: δ ~35-40 ppmConfirms the N-methyl group.
Aromatic CarbonsPredicted: δ ~110-150 ppmProvides a complete carbon skeleton map.
IR Spectroscopy Asymmetric NO₂ Stretch1520-1540 cm⁻¹[1]Confirms the presence of the nitro group.
Symmetric NO₂ Stretch1340-1360 cm⁻¹[1]Confirms the presence of the nitro group.
HPLC Retention TimeMethod-dependentUsed for purity assessment and quantification.

Visualizing the Analysis

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output Sample This compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution Introduction Introduce into Mass Spectrometer Dissolution->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum

Experimental workflow for mass spectrometry analysis.

Fragmentation_Pathway M [C₈H₆BrN₃O₂]⁺˙ m/z 254/256 F1 [C₈H₆BrN₂]⁺˙ m/z 208/210 M->F1 - NO₂ F3 [C₈H₆N₃O₂]⁺ m/z 176 M->F3 - Br F2 [C₇H₃BrN₂]⁺ m/z 194/196 F1->F2 - CH₃

Proposed fragmentation pathway of this compound.

Conclusion

The mass spectrometry analysis of this compound provides definitive evidence of its molecular weight and the presence of a bromine atom through its characteristic isotopic pattern. While a full fragmentation spectrum requires experimental acquisition, the predicted fragmentation pathways offer valuable structural clues. For a comprehensive characterization, it is highly recommended to integrate mass spectrometry data with orthogonal techniques such as NMR and IR spectroscopy for complete structural elucidation, and HPLC for purity assessment. This integrated analytical approach ensures the highest level of confidence in the identity and quality of this and other similar research compounds.

References

A Comparative Analysis of 1H- and 2H-Indazole Tautomers: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1H- and 2H-Indazole Bioactivity Supported by Experimental Data.

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents. It primarily exists in two tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, both isomers serve as crucial pharmacophores in drug design.[1] The subtle difference in the position of the nitrogen-bound hydrogen significantly influences their physicochemical properties and, consequently, their biological activities.[2][3] This guide provides a comparative overview of the bioactivity of these two tautomers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.

Comparative Bioactivity: A Quantitative Overview

The differential biological activities of 1H- and 2H-indazole derivatives have been most prominently explored in the realms of anticancer and antiprotozoal research. The following tables summarize the in vitro efficacy of representative compounds from both tautomeric series against various cell lines.

Anticancer Activity

Derivatives of both 1H- and 2H-indazoles have demonstrated potent antiproliferative activities. The 1H-indazole core is a common feature in many kinase inhibitors, including several FDA-approved drugs.[4][5]

Table 1: Comparative in vitro anticancer activity of 1H- and 2H-indazole derivatives.

Tautomer Compound Cancer Cell Line Assay IC50 (µM) Reference
1H-Indazole Compound 2f A549 (Lung) Not Specified 0.89 [6]
4T1 (Breast) Not Specified 0.23 [6]
HepG2 (Liver) Not Specified 1.15 [6]
MCF-7 (Breast) Not Specified 0.43 [6]
HCT116 (Colon) Not Specified 0.56 [6]
Compound 6o K562 (Leukemia) MTT 5.15 [6]
A549 (Lung) MTT >40 [6]
PC-3 (Prostate) MTT 18.3 [6]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) HCT116 (Colon) SRB 14.3
2H-Indazole Compound 3c A549 (Lung) Not Specified 15 [7]
HT-29 (Colon) Not Specified 7.34 [7]
HepG2 (Liver) Not Specified 56.28 [7]
Compound 3d A549 (Lung) Not Specified 53.55 [7]
HT-29 (Colon) Not Specified 7.10 [7]

| | | HepG2 (Liver) | Not Specified | 17.87 |[7] |

Antiprotozoal Activity

Direct comparative studies have highlighted the significant impact of the indazole tautomeric form on antiprotozoal activity. A study comparing 1H-indazole to a series of 2-phenyl-2H-indazole derivatives demonstrated a marked increase in potency with the 2H-tautomer against several protozoan parasites.[8]

Table 2: Comparative in vitro antiprotozoal activity of 1H- and 2H-indazole derivatives.

Tautomer Compound Protozoan IC50 (µM) Reference
1H-Indazole Unsubstituted 1H-indazole Entamoeba histolytica 0.740 [8]
2H-Indazole 2-phenyl-2H-indazole Entamoeba histolytica <0.083 [8]
2-(4-chlorophenyl)-2H-indazole Entamoeba histolytica <0.050 [8]
2-(4-methoxycarbonylphenyl)-2H-indazole Entamoeba histolytica <0.050 [8]
2-(2-trifluoromethylphenyl)-2H-indazole Entamoeba histolytica <0.050 [8]
2-(2-chlorophenyl)-2H-indazole Giardia intestinalis <0.050 [8]
2-(2-methoxycarbonylphenyl)-2H-indazole Giardia intestinalis <0.050 [8]
2-(2-trifluoromethylphenyl)-2H-indazole Giardia intestinalis <0.050 [8]
2-(2-carboxyphenyl)-2H-indazole Giardia intestinalis <0.050 [8]
2-(3-methoxycarbonylphenyl)-2H-indazole Trichomonas vaginalis <0.070 [8]
2-(3-trifluoromethylphenyl)-2H-indazole Trichomonas vaginalis <0.070 [8]

| | 2-(3-carboxyphenyl)-2H-indazole | Trichomonas vaginalis | <0.070 |[8] |

Experimental Protocols

The following are detailed methodologies for the key in vitro assays cited in the comparison of bioactivities.

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide (MTT) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[6]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. For specific cell lines, such as WEHI-164, pre-incubation with actinomycin C1 may be required.[9]

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), add various concentrations of the test compounds to the wells.[9]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24-72 hours).[9][10]

  • MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: After overnight incubation, measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background correction.[9]

  • Data Analysis: The IC50 value, the concentration that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[6]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method that measures cellular protein content as an indicator of cell number.[1]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[12][13]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.[12]

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12][14]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[12]

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[1][12]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[12][15]

  • Data Analysis: Calculate the IC50 value from the dose-response curve of cell viability versus compound concentration.[1]

In Vitro Antiprotozoal Susceptibility Assay

This assay determines the growth inhibition of protozoan parasites upon exposure to test compounds.

Procedure (General):

  • Parasite Culture: Culture trophozoites of E. histolytica, G. intestinalis, or T. vaginalis in appropriate culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, incubate a defined number of parasites with varying concentrations of the test compounds. Include a positive control (e.g., metronidazole) and a negative control (vehicle).

  • Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 48-72 hours.

  • Growth Assessment: Determine parasite viability and growth inhibition. This can be achieved through various methods, such as direct counting using a hemacytometer, or by using viability dyes like SYBR Green I followed by fluorescence measurement.[16]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Indazole derivatives, particularly the 1H-tautomers, are well-recognized as potent inhibitors of various protein kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4] Dysregulation of these pathways is a hallmark of cancer.

Kinase Inhibition and Cancer Signaling

Many indazole-based anticancer agents target key kinases in pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR), PI3K/AKT/mTOR, and MAPK/ERK pathways.[4][6]

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Indazole 1H-Indazole Inhibitor Indazole->VEGFR Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Bioactivity Screening cluster_data Data Analysis cluster_mechanistic Mechanistic Studies Start Synthesis of 1H/2H-Indazole Derivatives Cytotoxicity Cytotoxicity Assays (MTT, SRB) Start->Cytotoxicity Antiprotozoal Antiprotozoal Assays Start->Antiprotozoal IC50 IC50 Determination Cytotoxicity->IC50 Antiprotozoal->IC50 Kinase Kinase Inhibition Assays IC50->Kinase Pathway Signaling Pathway Analysis Kinase->Pathway

References

A Comparative Guide to the Biological Effects of Nitroindazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of three key nitroindazole isomers: 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the position of the nitro group profoundly influences the biological activity of these isomers. This document synthesizes available experimental data to facilitate a comparative assessment of their potential as therapeutic agents.

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

A primary biological target of nitroindazole isomers is the family of nitric oxide synthase (NOS) enzymes, which includes neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The differential inhibition of these isoforms is a critical determinant of the therapeutic potential and side-effect profile of these compounds.

Comparative Inhibitory Activity (IC50 Values)

CompoundnNOS (neuronal)eNOS (endothelial)iNOS (inducible)Selectivity Profile
5-Nitroindazole Data not availableData not available240 µMSelectivity not determined
6-Nitroindazole Data not availableData not available56 µMSelectivity not determined
7-Nitroindazole 0.47 µM0.7 µM91 µMPreferential for nNOS and eNOS over iNOS

Data sourced from multiple studies; direct comparative analysis may vary based on experimental conditions.

7-Nitroindazole is a well-established and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] While it also inhibits eNOS at similar concentrations, it is significantly less potent against iNOS. The inhibitory activity of 5-nitroindazole and 6-nitroindazole against nNOS and eNOS has not been extensively reported in direct comparative studies. However, their inhibitory effects on iNOS have been documented, with 6-nitroindazole showing greater potency than 5-nitroindazole.

Experimental Protocol: NOS Inhibition Assay (Griess Assay)

This protocol outlines a common method for determining the inhibitory effect of compounds on NOS activity by measuring the production of nitric oxide (NO), which is detected as its stable breakdown products, nitrite and nitrate.

Workflow for NOS Inhibition Assay

cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Purified NOS Isoform (nNOS, eNOS, or iNOS) Incubation Incubate at 37°C Enzyme->Incubation Cofactors Cofactors (NADPH, FAD, FMN, BH4) Cofactors->Incubation Substrate L-Arginine Substrate->Incubation Inhibitor Nitroindazole Isomer (Varying Concentrations) Inhibitor->Incubation NO_Production NO Production Incubation->NO_Production Griess_Reagent Add Griess Reagent NO_Production->Griess_Reagent Color_Development Colorimetric Reaction Griess_Reagent->Color_Development Absorbance Measure Absorbance (540 nm) Color_Development->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Workflow for determining NOS inhibition using the Griess assay.

Methodology:

  • Enzyme and Reagent Preparation: Purified recombinant NOS isoforms (nNOS, eNOS, or iNOS) are used. A reaction buffer is prepared containing L-arginine, NADPH, and other necessary cofactors like FAD, FMN, and tetrahydrobiopterin (BH4).

  • Inhibitor Incubation: The nitroindazole isomers are dissolved in a suitable solvent and pre-incubated with the NOS enzyme at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of L-arginine and cofactors. The mixture is incubated at 37°C for a defined period.

  • Nitrite/Nitrate Detection (Griess Reaction): The reaction is stopped, and the amount of NO produced is determined by measuring the total nitrite and nitrate concentration. Nitrate is first converted to nitrite using nitrate reductase. The Griess reagent is then added, which reacts with nitrite to form a colored azo compound.

  • Data Analysis: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.

Antiproliferative Activity Against Cancer Cell Lines

Nitroindazole derivatives have shown potential as anticancer agents. Their antiproliferative effects are evaluated against various human cancer cell lines. Direct comparative data for the parent 5-, 6-, and 7-nitroindazole compounds is limited; however, studies on their derivatives provide insights into their potential.

Comparative Antiproliferative Activity (IC50 Values in µM)

CompoundHeLa (Cervical Cancer)HT-29 (Colon Cancer)MCF-7 (Breast Cancer)
5-Nitroindazole Derivatives Active (data on parent compound limited)Moderately Active (e.g., some derivatives)[2]Data not available
6-Nitroindazole Derivatives Data not availableData not availableActive (e.g., some derivatives)[3]
7-Nitroindazole Data not availableData not availableData not available

Data on derivatives suggests potential activity, but direct comparison of parent compounds is not available from the reviewed literature.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis Seed Seed Cancer Cells in 96-well plate Adhere Allow cells to adhere (overnight) Seed->Adhere Treat Treat with Nitroindazole Isomers (Varying Concentrations) Adhere->Treat Incubate_Treat Incubate (e.g., 48h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HT-29, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nitroindazole isomers and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of nitroindazole isomers are mediated through their interaction with specific signaling pathways.

7-Nitroindazole: nNOS Inhibition and Neuroprotection

7-Nitroindazole is widely recognized for its selective inhibition of nNOS. This action is the basis for its neuroprotective effects observed in various models of neurotoxicity and neurodegenerative diseases.

Simplified Signaling Pathway of 7-Nitroindazole's Neuroprotective Effect

cluster_upstream Upstream Events cluster_nNOS nNOS Pathway cluster_downstream Downstream Effects Neurotoxic_Insult Neurotoxic Insult (e.g., MPTP, Ischemia) NMDA_Activation NMDA Receptor Activation Neurotoxic_Insult->NMDA_Activation Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx nNOS nNOS Ca_Influx->nNOS Activates NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Neuronal_Damage Neuronal Damage Peroxynitrite Peroxynitrite (ONOO-) Formation NO_Production->Peroxynitrite Seven_NI 7-Nitroindazole Seven_NI->nNOS Inhibits Neuroprotection Neuroprotection Oxidative_Stress Oxidative Stress Peroxynitrite->Oxidative_Stress Oxidative_Stress->Neuronal_Damage

Caption: 7-Nitroindazole inhibits nNOS, preventing downstream neurotoxic events.

By inhibiting nNOS, 7-nitroindazole reduces the overproduction of nitric oxide, which can otherwise react with superoxide to form the highly reactive and damaging peroxynitrite. This mechanism is thought to underlie its protective effects against neuronal damage in conditions like Parkinson's disease models.[4]

5-Nitroindazole: Induction of Apoptosis in Cancer Cells

While the precise signaling pathways are less defined than for 7-nitroindazole, evidence suggests that 5-nitroindazole derivatives can induce apoptosis in cancer cells through the mitochondrial pathway.

Proposed Apoptotic Pathway of 5-Nitroindazole Derivatives

cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome Five_NI 5-Nitroindazole Derivatives Mito_Stress Mitochondrial Stress Five_NI->Mito_Stress Cyto_C Cytochrome c Release Mito_Stress->Cyto_C Apoptosome Apoptosome Formation Cyto_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: 5-Nitroindazole derivatives may induce apoptosis via the mitochondrial pathway.

This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute programmed cell death.

6-Nitroindazole: A More Versatile Profile

The specific signaling pathways modulated by 6-nitroindazole are not as clearly elucidated. However, research on its derivatives suggests a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6] Its anti-inflammatory action is thought to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes.

Potential Biological Activities of 6-Nitroindazole Derivatives

cluster_activities Biological Activities cluster_mechanisms Potential Mechanisms Six_NI 6-Nitroindazole Derivatives Anticancer Anticancer Six_NI->Anticancer Antimicrobial Antimicrobial Six_NI->Antimicrobial Anti_inflammatory Anti-inflammatory Six_NI->Anti_inflammatory Cell_Cycle Cell Cycle Arrest Anticancer->Cell_Cycle Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction COX_Inhibition COX Inhibition Anti_inflammatory->COX_Inhibition

References

Unambiguous Structure Confirmation of 2H-Indazoles: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive determination of molecular structure is a critical checkpoint in the chemical synthesis and discovery pipeline. The isomeric nature of N-substituted indazoles, particularly the distinction between 1H- and 2H-isomers, presents a common challenge where incorrect assignment can lead to misinterpreted structure-activity relationships and wasted resources. This guide provides an objective comparison of X-ray crystallography against alternative spectroscopic methods for the unequivocal structure confirmation of 2H-indazoles, supported by experimental data and detailed protocols.

While techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for initial characterization, their reliance on interpretation and comparison can sometimes leave room for ambiguity, especially with novel or complex derivatives.[1] X-ray crystallography, by providing a direct visualization of the atomic arrangement in the solid state, stands as the gold standard for absolute structure determination.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data obtained from X-ray crystallography for representative 2H-indazole derivatives and compare the utility of various analytical techniques for their structure confirmation.

Table 1: Crystallographic Data for Selected 2H-Indazole Derivatives

This table presents key geometric parameters determined by single-crystal X-ray diffraction, offering a baseline for the precise structural features of the 2H-indazole core.

Compound NameFormulaCrystal SystemSpace GroupKey Dihedral Angle (°C)Reference
2-(4-Methylphenyl)-2H-indazoleC₁₄H₁₂N₂MonoclinicP2₁/n46.26(5) (Indazole/p-tolyl)[1]
2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazoleC₂₀H₁₆Cl₂N₂O₂MonoclinicP2₁/c25.04(4) (Indazole/furan), 5.10(4) (Indazole/benzene)[2]
3-(2H-Indazol-2-yl)-2H-chromen-2-oneC₁₆H₁₀N₂O₂MonoclinicP2₁/c-[3]

Table 2: Comparison of Analytical Techniques for 2H-Indazole Structure Confirmation

This table objectively compares the performance, strengths, and weaknesses of X-ray crystallography with common spectroscopic alternatives.

TechniqueInformation ProvidedStrengthsWeaknesses
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing interactions.Provides unambiguous and definitive structure confirmation.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution.
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity, chemical environment of atoms, and through-space correlations.Excellent for determining substitution patterns and distinguishing isomers based on subtle shifts in proton and carbon signals.[1]Can be ambiguous for novel scaffolds without reference compounds. Overlapping signals in complex molecules can complicate interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms molecular formula. Fragmentation can provide clues about substructures.Fragmentation patterns of 1H- and 2H-isomers can be very similar, making definitive assignment difficult.[2]
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method to identify key functional groups.The fingerprint region can show differences between isomers, but these are often too subtle for confident assignment.[2]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and definitive structure confirmation of a novel 2H-indazole derivative, highlighting the complementary roles of spectroscopic analysis and X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_analysis Structural Analysis cluster_confirmation Definitive Confirmation Synthesis Chemical Synthesis of Indazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Hypothesis Hypothesized Structure (1H- or 2H-indazole) Data_Analysis->Hypothesis Crystallization Crystallization Hypothesis->Crystallization Xray Single-Crystal X-ray Diffraction Crystallization->Xray Final_Structure Unambiguous 2H-Indazole Structure Xray->Final_Structure

References

A Comparative Analysis of Indazole-Based Kinase Inhibitors and the Potential Role of 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] This guide provides a comparative overview of indazole-based kinase inhibitors against other established inhibitors, offering insights into their performance and the potential, yet currently uncharacterized, role of 3-Bromo-2-methyl-6-nitro-2H-indazole within this therapeutic class. While specific experimental data for this compound as a kinase inhibitor is not publicly available, this document will leverage data from structurally related indazole derivatives to provide a valuable comparative context.

The Indazole Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a frequent driver of diseases like cancer.[2] The indazole core has proven to be an effective hinge-binding motif for many kinases, a critical interaction for ATP-competitive inhibition.[3] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole moiety and have demonstrated significant clinical efficacy.[1][2] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3]

The compound of interest, this compound, possesses key functional groups that suggest potential for biological activity. The bromine atom at the 3-position can serve as a handle for synthetic modifications, while the nitro group can influence electronic properties and potential interactions with biological targets.[3]

Comparative Inhibitory Activity of Indazole Derivatives and Other Kinase Inhibitors

To contextualize the potential of novel indazole compounds, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized indazole-based inhibitors against various kinases, alongside established non-indazole inhibitors.

Inhibitor ClassCompoundTarget Kinase(s)IC50 (nM)Reference(s)
Indazole Derivatives AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7[2][4]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-Kit10, 30, 47, 84/71, 140/74, 146[1][4]
LinifanibVEGFR, PDGFR-[1]
NiraparibPARP1, PARP23.8, 2.1[1]
Indazole Amide 53aAurora A< 1 µM[2]
Indazole Amide 53cAurora A< 1 µM[2]
Indazole Derivative 17Aurora A, Aurora B26, 15[2][5]
Indazole Derivative 21Aurora B31[2][5]
Indazole Derivative 30Aurora A85[2][5]
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amineFGFR1100[6]
Non-Indazole Inhibitors Alisertib (MLN8237)Aurora A1.2[2]
Barasertib (AZD1152)Aurora B0.37[2]
Danusertib (PHA-739358)Aurora A, Aurora B13, 79[2]
Tozasertib (VX-680)Aurora A, Aurora B2.5, 0.6[2]
Sunitinib MalateMARK1, MARK2, MARK3, MARK4140, 13, 2.7, 38[7]
ErlotinibEGFR1.2[8]

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate a generalized signaling pathway for a receptor tyrosine kinase (RTK) and the mechanism of ATP-competitive inhibition, which is the mode of action for many indazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Growth Factor Ligand->RTK Binding ATP ATP ATP->RTK Binds to Active Site P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling P_Substrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.

Experimental Protocols

Precise and reproducible experimental methodologies are critical for the evaluation of kinase inhibitors. Below are detailed protocols for a general in vitro kinase inhibition assay and a cell-based anti-proliferative assay.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay determines the IC50 value of a compound by measuring the amount of ATP remaining after a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer

  • Luminescent kinase assay reagent kit

  • White, opaque 96-well plates

  • Microplate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include wells with no inhibitor (positive control) and no kinase (negative control).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Prepare Serial Dilution of Test Compound Setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) Start->Setup Initiate Initiate Reaction with ATP Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add Luminescent Detection Reagent Incubate->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well clear-bottom plates

  • Microplate reader with absorbance detection

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.[3]

Conclusion

The indazole scaffold is a cornerstone in the development of modern kinase inhibitors, with several approved drugs demonstrating its therapeutic potential. While the specific inhibitory activity of this compound remains to be elucidated, its structural features are consistent with those of other biologically active indazole derivatives. The comparative data and detailed protocols provided in this guide offer a framework for the evaluation of this and other novel indazole compounds. Further investigation through in vitro and cell-based assays is necessary to determine the specific kinase targets and anti-proliferative effects of this compound, which will ultimately define its potential as a therapeutic agent.

References

Bromo-Nitro-Indazoles: A Comparative Guide to Their Antibacterial and Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly indazole derivatives, have garnered significant attention. This guide provides a comparative evaluation of the antibacterial and antifungal properties of bromo-nitro-indazoles, a class of compounds showing promise in antimicrobial research. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate further investigation and drug development efforts in this area.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of bromo-nitro-indazoles is significantly influenced by the position and nature of the bromo and nitro substituents on the indazole ring. The following tables summarize the in vitro antibacterial and antifungal activities of representative bromo-nitro-indazole derivatives, primarily focusing on Minimum Inhibitory Concentration (MIC) values.

Antibacterial Activity

A series of novel 4-bromo-1H-indazole derivatives have been identified as potent inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division.[1] This targeted mechanism confers significant antibacterial activity, particularly against Gram-positive bacteria.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
4-Bromo-1H-indazoles Compound 9Streptococcus pyogenes PS4[1]
Compound 18Penicillin-resistant Staphylococcus aureus-[1]
Staphylococcus aureus ATCC29213-[1]
Nitroimidazole-Oxadiazoles Compound 11Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus1.56-3.13[2]
Compound 12Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus1.56-6.25[2]
6-Nitro-benzo[g]indazoles Compound 9bNeisseria gonorrhoeae62.5[3]
Compound 8aNeisseria gonorrhoeae250[3]

Note: Direct MIC values for all compounds were not available in the cited literature. Compound 18's activity was described as 256-fold more potent than 3-methoxybenzamide (3-MBA) against penicillin-resistant S. aureus and 64-fold better than 3-MBA against S. aureus ATCC29213.[1]

Antifungal Activity

5-Nitro indazole acetamides have demonstrated notable antifungal properties. Their mechanism is believed to involve interactions with fungal target proteins, leading to the inhibition of fungal growth.[4][5]

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
5-Nitro indazole acetamides Ethyl and methoxy substituted derivativesAspergillus niger, Candida albicans50[4]
5-Nitroimidazoles Thio-2-hydroxypropyl derivativesVarious Fungi3-25[6]
Triazolyl-thio-ethyl derivativesVarious Fungi7.3-125[6]

Mechanisms of Antimicrobial Action

The antimicrobial effects of bromo-nitro-indazoles are attributed to distinct mechanisms of action, primarily targeting essential cellular processes in bacteria and fungi.

Inhibition of Bacterial Cell Division (FtsZ Pathway)

Certain 4-bromo-1H-indazole derivatives exert their antibacterial effect by inhibiting the FtsZ protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a pivotal role in the formation of the Z-ring, which is essential for bacterial cell division. Inhibition of FtsZ disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death.

FtsZ_Inhibition_Pathway FtsZ_Monomers FtsZ Monomers FtsZ_Protofilaments FtsZ Protofilaments FtsZ_Monomers->FtsZ_Protofilaments GTP-dependent polymerization Z_Ring Z-Ring Formation FtsZ_Protofilaments->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Bromo_Indazole 4-Bromo-1H-Indazole Derivative Bromo_Indazole->Inhibition Inhibition->FtsZ_Protofilaments Inhibition

Mechanism of FtsZ Inhibition by 4-Bromo-1H-Indazole Derivatives.
Disruption of Fungal Cell Integrity and Other Mechanisms of Nitro-Derivatives

The antifungal activity of 5-nitro indazole acetamides is attributed to their interaction with key fungal proteins.[4] For nitro-containing heterocyclic compounds in general, the mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell. This reduction generates reactive nitrogen species, such as nitroso and hydroxylamine radicals, which can induce significant cellular damage by reacting with essential macromolecules like DNA, leading to strand breaks and subsequent cell death.

Nitro_Compound_MOA Nitro_Indazole Nitro-Indazole (Prodrug) Reduction Nitroreductase (in microbial cell) Nitro_Indazole->Reduction Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine radicals) Reduction->Reactive_Species Cellular_Targets Cellular Macromolecules (e.g., DNA, Proteins) Reactive_Species->Cellular_Targets Damage Oxidative Damage (e.g., DNA strand breaks) Cellular_Targets->Damage Cell_Death Cell Death Damage->Cell_Death

Proposed Mechanism of Action for Nitro-Containing Indazoles.

Experimental Protocols

The evaluation of the antimicrobial properties of bromo-nitro-indazoles typically involves standardized in vitro assays. The following provides a general overview of the methodologies employed in the cited studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation & Observation cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of bromo-nitro-indazole compounds in microtiter plate wells Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubate Incubate plates at appropriate temperature and duration (e.g., 37°C for 24h for bacteria) Inoculation->Incubate Observation Visually inspect for turbidity or use a plate reader to determine microbial growth Incubate->Observation MIC_Determination Identify the lowest concentration with no visible growth (MIC) Observation->MIC_Determination

Workflow for MIC Determination by Broth Microdilution.

Materials:

  • Bromo-nitro-indazole compounds

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial strains (bacteria and fungi)

  • Standardized inoculum (e.g., adjusted to 0.5 McFarland turbidity standard)

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Serial Dilution: A two-fold serial dilution of each bromo-nitro-indazole compound is performed in the wells of a 96-well microtiter plate containing a fixed volume of broth.

  • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a concentration of approximately 1.5 x 10^8 CFU/mL.

  • Inoculation: Each well is inoculated with a standardized volume of the microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

The available data indicates that bromo-nitro-indazoles represent a promising class of antimicrobial agents with distinct mechanisms of action. 4-Bromo-1H-indazole derivatives show significant potential as antibacterial agents through the targeted inhibition of FtsZ, while 5-nitro indazole acetamides exhibit valuable antifungal properties.

Further research is warranted to expand the structure-activity relationship (SAR) studies to optimize the potency and spectrum of activity of these compounds. The synthesis and evaluation of a broader range of bromo-nitro-indazole isomers are crucial to identify lead candidates with enhanced efficacy and favorable safety profiles. In vivo studies are also necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological properties of these promising compounds. The development of bromo-nitro-indazoles could offer a valuable addition to the arsenal of antimicrobial drugs in the ongoing battle against infectious diseases.

References

A comparative analysis of synthetic routes to 2-substituted indazoles.

Author: BenchChem Technical Support Team. Date: December 2025

The indazole nucleus is a prominent scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Consequently, the development of efficient and versatile synthetic routes to specifically access 2-substituted indazoles is of paramount importance for researchers in drug discovery and development. This guide provides a comparative analysis of three prominent modern synthetic strategies for the preparation of 2-substituted indazoles: the [3+2] dipolar cycloaddition of sydnones and arynes, palladium-catalyzed intramolecular amination, and the one-pot condensation–Cadogan reductive cyclization.

This objective comparison of reaction performance, supported by experimental data, will assist researchers in selecting the most appropriate methodology for their specific synthetic targets.

Performance Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, substrate scope, and reaction conditions. The following table summarizes the key quantitative data for the three highlighted methods.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
[3+2] Dipolar Cycloaddition of Sydnones and Arynes Good to excellent (often >80%)[1][2]Broad tolerance for various functional groups on both sydnone and aryne precursors.[1]High yields, excellent regioselectivity for 2H-indazoles, and mild reaction conditions.[1][2]Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[1]
Palladium-Catalyzed Intramolecular Amination Good to excellentApplicable to a wide range of substrates with electron-donating and electron-withdrawing groups.[3]A versatile method for the synthesis of 2-aryl-2H-indazoles through N(1)−C(7a) bond formation.[3]Requires the preparation of N-aryl-N-(o-bromobenzyl)hydrazines and the use of a palladium catalyst.[3]
One-Pot Condensation–Cadogan Reductive Cyclization Good to excellentBroad scope, including electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines.[4]Operationally simple, one-pot procedure using commercially available starting materials under mild conditions.[4]The use of a phosphine reagent is required for the reductive cyclization.

Visualizing the Synthetic Pathways

The logical flow and relationship between the starting materials and the final 2-substituted indazole product for each synthetic route are depicted below.

Synthetic_Routes cluster_0 [3+2] Dipolar Cycloaddition cluster_1 Pd-Catalyzed Intramolecular Amination cluster_2 One-Pot Condensation–Cadogan Cyclization Sydnone Sydnone Indazole_C 2-Substituted Indazole Sydnone->Indazole_C + Aryne Aryne Aryne Precursor Aryne->Indazole_C Hydrazine N-Aryl-N-(o-bromobenzyl)hydrazine Indazole_A 2-Aryl-2H-indazole Hydrazine->Indazole_A Pd(OAc)2, dppf, tBuONa Nitrobenzaldehyde o-Nitrobenzaldehyde Intermediate o-Imino-nitrobenzene (in situ) Nitrobenzaldehyde->Intermediate Amine Primary Amine Amine->Intermediate Indazole_B 2-Substituted Indazole Intermediate->Indazole_B P(n-Bu)3

Caption: Comparative logical workflows for the synthesis of 2-substituted indazoles.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for each of the discussed synthetic routes.

[3+2] Dipolar Cycloaddition of Sydnones and Arynes

This procedure provides a general method for the synthesis of 2H-indazoles from sydnones and aryne precursors.

Synthesis of 2,5-Diphenyl-2H-indazole: To a solution of N-phenylsydnone (0.4 mmol) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.6 mmol) in acetonitrile (4 mL) is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.0 mL, 1.0 mmol) at room temperature. The reaction mixture is stirred for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/EtOAc) to afford the desired product.[1]

Synthesis of N-Phenylsydnone (Precursor): N-Phenylglycine is dissolved in a mixture of acetic anhydride and acetic acid. The solution is cooled to 0 °C, and sodium nitrite is added portion-wise. The mixture is stirred at 0 °C and then at room temperature. The resulting precipitate is collected by filtration, washed with water, and dried to yield N-phenylsydnone.[2]

Palladium-Catalyzed Intramolecular Amination

This protocol describes the synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed C-N bond formation.

Synthesis of 2-Phenyl-2H-indazole: A mixture of N-phenyl-N-(o-bromobenzyl)hydrazine (1.0 mmol), palladium(II) acetate (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 7.5 mol%), and sodium tert-butoxide (1.4 mmol) in toluene (10 mL) is heated at 100 °C under an argon atmosphere for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to give 2-phenyl-2H-indazole.[3]

One-Pot Condensation–Cadogan Reductive Cyclization

This operationally simple, one-pot method allows for the synthesis of 2-substituted indazoles from commercially available starting materials.[4]

Synthesis of 2-Phenyl-2H-indazole: To a solution of 2-nitrobenzaldehyde (1.0 mmol) and aniline (1.1 mmol) in ethanol (5 mL) is added a catalytic amount of acetic acid. The mixture is stirred at room temperature for 30 minutes to form the corresponding imine. Tri-n-butylphosphine (1.5 mmol) is then added, and the reaction mixture is heated to reflux for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield 2-phenyl-2H-indazole.[4]

Conclusion

The synthesis of 2-substituted indazoles can be achieved through a variety of effective methods. The [3+2] dipolar cycloaddition offers high yields and excellent regioselectivity under mild conditions, making it a powerful tool, provided the sydnone precursors are accessible.[1] The palladium-catalyzed intramolecular amination is a robust method for the synthesis of 2-aryl derivatives, showcasing the utility of transition metal catalysis in heterocyclic chemistry.[3] For operational simplicity and the use of readily available starting materials, the one-pot condensation–Cadogan reductive cyclization presents an attractive and efficient alternative.[4] The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This comparative analysis provides the necessary data to make an informed decision for the successful synthesis of 2-substituted indazoles.

References

Halogenated Nitroindazoles: A Comparative Guide to the Biological Activities of 3-chloro-6-nitro-1H-indazole and its Bromo-Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Heterocyclic Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Strategic substitution on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile. This guide provides a comparative analysis of the biological activities of 3-chloro-6-nitro-1H-indazole and its bromo-substituted analogs, focusing on their distinct therapeutic potentials as suggested by available preclinical data. While direct comparative studies evaluating these halogenated analogs against the same biological targets are limited, this guide consolidates existing data to highlight their differential applications in antileishmanial and anticancer research.

Quantitative Data Summary

The biological activities of 3-chloro-6-nitro-1H-indazole derivatives and bromo-substituted indazole analogs have been explored in different therapeutic areas. The following tables summarize the available quantitative data for each class of compounds.

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives

Derivatives of 3-chloro-6-nitro-1H-indazole have been primarily investigated for their efficacy against various Leishmania species, the protozoan parasites responsible for leishmaniasis.[1][3] The 50% inhibitory concentration (IC50) values against the promastigote stage of the parasite are presented below.

Compound DerivativeL. major IC50 (µM)L. tropica IC50 (µM)L. infantum IC50 (µM)
4 >250>2505.53
5 >250>2504
7 >250>250117
8 >250>250100
10 >250>25062
11 >250766
12 >250>25036.33
13 38186110
Glucantime (Reference) 185.33196211

Data sourced from a study on 3-chloro-6-nitro-1H-indazole derivatives where compounds 4, 5, 7, 8, and 10-13 are derivatives of the parent molecule.[3]

Table 2: Anticancer and Kinase Inhibitory Activity of Bromo-Substituted Indazole Analogs

Bromo-substituted indazoles, particularly those with bromine at the C3 or C6 position, are frequently explored as anticancer agents and kinase inhibitors.[4][5] The bromine atom often serves as a key synthetic handle for creating diverse chemical libraries.[5]

Compound Class/DerivativeTarget/AssayCell LineIC50 (µM)
Indazole Amide Derivative (2f) Antiproliferative Assay4T1 (Breast Cancer)0.23 - 1.15
Indazole-based PLK4 Inhibitor (C05) Kinase Inhibition (PLK4)IMR-32, MCF-7, H460< 0.0001
1H-indazole-3-amine Derivative (6o) Antiproliferative AssayK562 (Leukemia)5.15

Note: The data for these bromo-substituted indazole analogs are from separate studies and are presented to illustrate the anticancer potential within this class of compounds.[4][6][7]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are protocols for key experiments cited in the evaluation of these indazole derivatives.

In Vitro Antileishmanial MTT Assay

This colorimetric assay is used to assess the viability of Leishmania promastigotes following treatment with the test compounds.

Protocol:

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media until they reach the logarithmic growth phase.

  • Compound Preparation: The 3-chloro-6-nitro-1H-indazole derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • Treatment: Promastigotes are seeded in 96-well plates and treated with serial dilutions of the test compounds. Control wells include untreated parasites and parasites treated with the solvent vehicle.

  • Incubation: The plates are incubated for a defined period, typically 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours. Live parasites with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of parasite viability is calculated relative to the untreated control, and the IC50 values are determined.

In Vitro Anticancer MTT Assay

This assay is widely used to measure the antiproliferative effects of chemical compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the bromo-substituted indazole analogs for a specified duration, typically 48 to 72 hours.

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.[8]

  • Formazan Solubilization: The culture medium is removed, and DMSO is added to dissolve the formazan crystals.[6]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[6][8]

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[6]

Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction. It is a common method to screen for kinase inhibitors.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate, ATP, and the test compound (bromo-substituted indazole) at various concentrations in a kinase assay buffer.[9]

  • Kinase Reaction: The reaction is initiated and incubated at room temperature for a set time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.[8]

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP produced and, therefore, the kinase activity. The signal is read using a plate reader.[9]

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the action and evaluation of these compounds.

G cluster_0 Trypanothione Reductase (TryR) Pathway Trypanothione_disulfide Trypanothione (disulfide) Trypanothione_dithiol Trypanothione (dithiol) Trypanothione_disulfide->Trypanothione_dithiol Reduction Oxidative_Stress Oxidative Stress Trypanothione_dithiol->Oxidative_Stress Neutralizes TryR Trypanothione Reductase (TryR) TryR->Trypanothione_disulfide NADP NADP+ TryR->NADP NADPH NADPH NADPH->TryR Detoxification Detoxification Indazole 3-chloro-6-nitro-1H-indazole derivatives Indazole->TryR Inhibition

Caption: The proposed inhibitory action of 3-chloro-6-nitro-1H-indazole derivatives on the Trypanothione Reductase (TryR) pathway in Leishmania.[3]

G cluster_1 Kinase Signaling Pathway in Cancer Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) Receptor_Kinase->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Bromo_Indazole Bromo-substituted indazole analogs Bromo_Indazole->Receptor_Kinase Inhibition

Caption: A generalized representation of a receptor tyrosine kinase signaling pathway targeted by bromo-substituted indazole-based inhibitors.[9]

G cluster_2 MTT Assay Workflow start Seed Cells treat Treat with Compound start->treat incubate Incubate treat->incubate add_mtt Add MTT incubate->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read

Caption: A streamlined workflow of the MTT assay for assessing the antiproliferative activity of chemical compounds.

Discussion and Conclusion

The available evidence suggests that the nature of the halogen substituent at the 3-position of the 6-nitro-1H-indazole scaffold significantly influences the direction of biological investigation. The 3-chloro-6-nitro-1H-indazole core has been functionalized to produce potent antileishmanial agents, with some derivatives showing significantly higher activity than the reference drug Glucantime against L. infantum.[3] Molecular docking studies propose that these compounds may act by inhibiting trypanothione reductase, an enzyme essential for the parasite's survival but absent in humans, making it an attractive drug target.[1][3]

In contrast, bromo-substituted indazoles are more commonly explored in the context of cancer therapy. The bromine atom, particularly at the C3 position, is often utilized as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, enabling the development of potent kinase inhibitors.[5] Indazole-based compounds have been successfully developed as inhibitors of various kinases, such as PLK4 and VEGFR, which are critical for cancer cell proliferation and angiogenesis.[9]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of 3-bromo-2-methyl-6-nitro-2H-indazole and a series of structurally related indazole derivatives. The information presented is supported by experimental data to facilitate objective evaluation for applications in medicinal chemistry, proteomics, and materials science.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol .[1] Its structure is characterized by an indazole core substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position.[1] This unique combination of functional groups significantly influences its chemical reactivity and biological activity, making it a valuable building block in organic synthesis for creating more complex molecules.[1] Research has explored its potential as a scaffold for new drug development and its utility in proteomics studies due to its interactions with proteins and enzymes.[1]

Comparative Analysis of Structural and Physicochemical Properties

The following tables summarize the key properties of this compound and related compounds to highlight their structural differences.

Table 1: General Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from Target
This compound 74209-41-9 C8H6BrN3O2 256.06 Reference Compound
3-Methyl-6-nitroindazole6494-19-5C8H7N3O2177.16Lacks the 3-bromo substituent.
2-Methyl-6-nitro-2H-indazoleNot AvailableC8H7N3O2177.17Lacks the 3-bromo substituent.
2,3-Dimethyl-6-nitro-2H-indazole444731-73-1C9H9N3O2191.19Bromine at position 3 is replaced by a methyl group.
3-bromo-6-nitro-1H-indazole70315-68-3C7H4BrN3O2242.03Lacks the N2-methyl group.
3-bromo-5-nitro-1H-indazoleNot AvailableC7H4BrN3O2242.03Nitro group at position 5 instead of 6; lacks N2-methyl.
5-Nitroindazole2942-40-7C7H5N3O2163.13Nitro group at position 5; lacks 3-bromo and 2-methyl.
6-Nitro-1H-indazole-3-carboxaldehydeNot AvailableC8H5N3O3191.14Bromo at position 3 is replaced by a carboxaldehyde; lacks N2-methyl.

Table 2: Crystallographic Data for Indazole Derivatives

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazoleMonoclinicP2₁/c14.65734.165017.4566102.6591039.78[2]
2-Methyl-6-nitro-2H-indazoleMonoclinicP2₁/c3.79312.20016.67595.722767.7[3][4]
2,3-Dimethyl-6-nitro-2H-indazoleTriclinicP-16.58007.205010.752α=75.07, γ=66.73444.81[5]

Table 3: Spectroscopic Data for this compound and Related Compounds

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)
This compound N-methyl singlet: 2.50-2.70; Aromatic protons: 7.12-8.50[1]Not AvailableAsymmetric nitro stretch: 1520-1540 (very strong); Symmetric nitro stretch: 1340-1360 (strong)[1]
2,3-Dimethyl-6-nitro-2H-indazole (DMSO-d6) 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J=9.2 Hz, 1H), 7.93 (d, J=8.8 Hz, 1H), 8.51 (s, 1H)[6]Not AvailableNot Available
5-Nitro-1H-indazole-3-carboxaldehyde (DMSO-d6) 14.65 (brs, 1H), 10.21 (s, 1H), 8.86 (d, J=2.0 Hz, 1H), 8.26 (dd, J=9.0 Hz, J=2.0 Hz, 1H), 7.86 (d, J=9.0, 1H)[7](DMSO-d6) 187.2, 145.1, 143.8, 142.9, 122.0, 119.36, 117.7, 112.4[7]3330, 1682, 1519, 1445, 1342, 1321, 1115, 855, 796, 681[7]
6-Nitro-1H-indazole-3-carboxaldehyde (acetone-d6) 10.27 (s, 1H), 8.68 (d, J=2.0 Hz, 1H), 8.39 (d, J=9.0 Hz, 1H), 8.21 (dd, J=9.0, 2.0 Hz, 2H)[7](acetone-d6) 187.5, 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8[7]3293, 1668, 1519, 1423, 1347, 1310, 1062, 873, 751[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these indazole derivatives are crucial for reproducibility and further investigation.

Synthesis Protocols

Several synthetic routes are available for 2H-indazoles. A general and efficient one-pot synthesis involves a copper-catalyzed three-component reaction.

Protocol: Copper-Catalyzed Synthesis of 2H-Indazoles [8][9]

  • Reactant Preparation: In a reaction vessel, combine 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), and sodium azide (1.5 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as DMSO, and the copper catalyst (e.g., CuI, 10 mol%).

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (typically 12-24 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2H-indazole derivative.

For the synthesis of 3-bromo-5-nitro-1H-indazole, a direct bromination approach is employed.

Protocol: Synthesis of 3-bromo-5-nitro-1H-indazole [10]

  • Initial Setup: Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.

  • Solvent Addition: Add 500ml of N,N-dimethylformamide (DMF) and begin stirring.

  • Cooling: Cool the reaction system to -5 °C.

  • Bromination: Slowly add 55.8g of bromine dropwise while maintaining the temperature at -5 °C. After the addition is complete, hold the temperature at 0 to -5 °C for 1 hour.

  • Warming and Incubation: Slowly warm the reaction mixture to 35-40 °C and incubate at this temperature for 11 hours.

  • Purification: The protocol involves further steps of refluxing with activated carbon and EDTA, followed by cooling to crystallize the product, which is then filtered to obtain the final product with a total yield of 95%.[10]

Characterization Protocols

X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a selected crystal on a diffractometer (e.g., Bruker APEX DUO).[2] Collect diffraction data at a controlled temperature (e.g., 113 K or 295 K) using a specific radiation source (e.g., Mo Kα).[2][3]

  • Structure Solution and Refinement: Process the collected data, including absorption corrections.[2][3] Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². Software such as SHELXS97 and SHELXL97 are commonly used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on an NMR spectrometer (e.g., 300 MHz or 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample, typically as a KBr pellet or as a thin film on a salt plate for liquids, or using an ATR (Attenuated Total Reflectance) accessory for solids.

  • Data Acquisition: Record the IR spectrum over a specific range (e.g., 4000-400 cm⁻¹) using an FT-IR spectrometer.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing Structural Relationships and Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical structural relationships between the discussed compounds and a general synthetic workflow.

G Structural Relationships of Indazole Derivatives Indazole Indazole (Core Structure) Nitroindazole 6-Nitroindazole Indazole->Nitroindazole + NO2 MethylNitroindazole 2-Methyl-6-nitro-2H-indazole Nitroindazole->MethylNitroindazole + CH3 (at N2) BromoNitroindazole 3-bromo-6-nitro-1H-indazole Nitroindazole->BromoNitroindazole + Br (at C3) Target This compound MethylNitroindazole->Target + Br (at C3) DimethylNitroindazole 2,3-Dimethyl-6-nitro-2H-indazole MethylNitroindazole->DimethylNitroindazole Substitute H with CH3 (at C3) BromoNitroindazole->Target + CH3 (at N2)

Caption: Logical relationships between the core indazole structure and its derivatives.

G General Synthetic Workflow for Substituted Indazoles cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_modification Further Modifications cluster_final Final Product 2-Bromobenzaldehyde 2-Bromobenzaldehyde Condensation_CN_NN_Formation Condensation & C-N / N-N Bond Formation 2-Bromobenzaldehyde->Condensation_CN_NN_Formation Primary Amine Primary Amine Primary Amine->Condensation_CN_NN_Formation Sodium Azide Sodium Azide Sodium Azide->Condensation_CN_NN_Formation 2H_Indazole Substituted 2H-Indazole Condensation_CN_NN_Formation->2H_Indazole Cu-catalyzed Bromination Bromination 2H_Indazole->Bromination Nitration Nitration 2H_Indazole->Nitration Final_Product Target Indazole Derivative Bromination->Final_Product Nitration->Final_Product

Caption: A generalized workflow for the synthesis of substituted 2H-indazoles.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2-methyl-6-nitro-2H-indazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Bromo-2-methyl-6-nitro-2H-indazole, a halogenated nitroaromatic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE): Before handling this compound for disposal, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. A respirator may be necessary if there is a risk of generating dust or aerosols.[2]

Quantitative Data Summary

The following table summarizes the hazard information for compounds structurally similar to this compound. This data should be used as a guideline for safe handling and disposal.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2]

Experimental Protocol: Waste Segregation and Collection

Proper segregation is a critical first step to prevent hazardous reactions and ensure correct disposal by waste management professionals.

Methodology:

  • Designate a Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids."[1] The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1]

  • Labeling: Immediately label the container with the full chemical name: "this compound," and any other required hazard warnings as per your institution's policy.

  • Solid Waste Collection: Collect waste this compound in its solid form.

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the designated container.

  • Prohibited Mixing: Do not mix this compound with other waste streams, particularly:

    • Non-halogenated organic waste[4][5]

    • Acids or bases[4]

    • Oxidizing agents

    • Aqueous waste[4]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Plan:

  • Waste Collection: Ensure all waste, including the pure compound, solutions, and contaminated materials, is collected in the properly labeled and sealed container as described above.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory supervisor.[6] The storage area should be away from incompatible materials.

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Follow their specific procedures for waste manifests and pickup scheduling.

  • Record Keeping: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with institutional and regulatory requirements.[7]

Emergency Procedures: Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.[7]

  • Don PPE: Wear appropriate personal protective equipment, including gloves, eye protection, a lab coat, and respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep the material. For a liquid spill, cover it with an inert absorbent material such as vermiculite or sand.[7]

  • Collection: Collect the spilled material and absorbent into a designated, sealed container for halogenated waste.[7]

  • Decontamination: Clean the spill area with a suitable solvent, such as isopropanol, and collect all cleaning materials as hazardous waste.[7]

  • Disposal: Dispose of all contaminated materials through your institution's hazardous waste management program.[7]

Visual Guide: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container no_mix Do NOT Mix With: - Non-halogenated Waste - Acids/Bases - Oxidizers container->no_mix store Store in Secure Satellite Accumulation Area container->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs record Maintain Disposal Records contact_ehs->record end Disposal Complete record->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-2-methyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-2-methyl-6-nitro-2H-indazole was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including other brominated and nitrated indazole derivatives. Researchers, scientists, and drug development professionals must conduct a thorough, specific risk assessment before handling this chemical. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting.

Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin and serious eye irritation.[1][2][3]

Anticipated Hazard Statements:

  • Harmful if swallowed.[2][3]

  • Causes skin irritation.[1][2]

  • Causes serious eye damage.[1]

  • May cause an allergic skin reaction.[1]

  • May cause respiratory irritation.[3]

Anticipated Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • Wash skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • Use only outdoors or in a well-ventilated area.[4]

  • Store in a well-ventilated place. Keep container tightly closed.

  • Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]To protect eyes from splashes and dust, preventing serious eye irritation or damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile). A flame-resistant lab coat should be worn at all times.[5] For chemicals of unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty outer glove is recommended.[5]To prevent skin contact, which may cause irritation or allergic reactions.[1][2]
Respiratory Protection Use in a certified chemical fume hood.[6] If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used as part of a comprehensive respiratory protection program.To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[3]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8] Eyewash stations and safety showers must be readily accessible.[7][8]

  • Safe Handling Practices: Avoid the formation of dust and aerosols.[3][9] Avoid contact with skin, eyes, and clothing.[2][7] Wash hands thoroughly after handling.[2][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7][8]

Spill Management Workflow:

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment_PPE Assessment & Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Nearby Personnel Assess Assess Spill Size & Risk Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Inert Absorbent Material Don_PPE->Contain Collect Carefully Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Institutional EHS Procedures Decontaminate->Dispose

Caption: Step-by-step workflow for managing a chemical spill.

Waste Disposal:

  • Segregation: this compound is a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[6][10] Do not mix with non-halogenated waste.[10]

  • Container: Use a chemically compatible, sealed container, such as a high-density polyethylene (HDPE) bottle.[6][10]

  • Disposal Method: Final disposal must be carried out through a licensed hazardous waste disposal facility, typically arranged by your institution's Environmental Health and Safety (EHS) office.[6][10] Controlled incineration in a chemical waste incinerator with flue gas scrubbing is the preferred method.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][11]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, and absorbent materials, should be placed in a sealed bag and disposed of in the solid "Halogenated Organic Waste" container.[6] Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as halogenated liquid waste, before standard washing.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.